Hexylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
hexylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBUEJAQKBUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166535 | |
| Record name | Hydrazine, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15888-12-7 | |
| Record name | Hydrazine, hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Hexylhydrazine from Hexyl Bromide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the synthetic pathways for producing hexylhydrazine from hexyl bromide. Recognizing the challenges inherent in the direct alkylation of hydrazine, this document focuses on a robust and controlled methodology leveraging the principles of the Gabriel synthesis. We will dissect the mechanistic underpinnings of this approach, provide a detailed, field-tested experimental protocol, and outline essential techniques for the purification and characterization of the final product. Furthermore, this guide emphasizes the critical safety protocols required when handling the hazardous materials involved in this synthesis.
Introduction: The Synthetic Challenge and Strategic Approach
This compound is a valuable substituted hydrazine derivative utilized as a building block in the synthesis of pharmaceuticals and other specialized organic compounds. The primary challenge in its synthesis via the reaction of hexyl bromide with hydrazine lies in controlling the reactivity of the hydrazine nucleophile. Direct alkylation often leads to a mixture of mono- and poly-alkylated products, as the resulting this compound is itself a potent nucleophile capable of reacting with additional hexyl bromide. This lack of selectivity complicates purification and significantly reduces the yield of the desired mono-substituted product.
To circumvent this issue, a more strategic approach is required. This guide details a two-step synthetic sequence that employs a phthalimide group to temporarily "protect" the nitrogen nucleophile, thereby preventing over-alkylation. This method, an adaptation of the well-established Gabriel synthesis, ensures a clean and efficient conversion of a primary alkyl halide into its corresponding primary amine or, in this case, a mono-substituted hydrazine.[1][2][3] The process involves the initial SN2 reaction of potassium phthalimide with hexyl bromide, followed by the liberation of the hexyl moiety as this compound via hydrazinolysis.[1][4]
Mechanistic Rationale: A Tale of Two Steps
The chosen synthetic route is predicated on two fundamental organic reactions: a nucleophilic substitution followed by a nucleophilic acyl substitution. Understanding the causality behind this sequence is key to successful execution.
Step 1: SN2 Alkylation of Phthalimide
The first stage involves the N-alkylation of potassium phthalimide with hexyl bromide. Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[3] Deprotonation with a base like potassium hydroxide generates the phthalimide anion, a potent nitrogen nucleophile.[5]
This anion then attacks the electrophilic carbon of hexyl bromide in a classic bimolecular nucleophilic substitution (SN2) reaction.[2][4] The key advantage here is that once the N-hexylphthalimide intermediate is formed, the nitrogen atom's nucleophilicity is drastically reduced, effectively halting any further alkylation.[6][7]
Step 2: Hydrazinolysis (The Ing-Manske Procedure)
To liberate the desired hexyl group, the N-hexylphthalimide intermediate is cleaved. While acidic or basic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine hydrate, is often preferred for its mild and neutral reaction conditions.[4]
In this step, hydrazine acts as a powerful nucleophile, attacking one of the carbonyl carbons of the phthalimide ring. This initiates a sequence of ring-opening and intramolecular reactions, ultimately forming the highly stable, cyclic phthalhydrazide byproduct and releasing the primary amine, which in this synthetic context is our target molecule, this compound.[4][8] The precipitation of phthalhydrazide from the reaction mixture helps drive the equilibrium towards the products.[1]
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions, equivalencies, and workup procedures is critical for achieving the desired outcome.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (equiv.) | Key Properties |
| Hexyl Bromide | 111-25-1 | 165.07 | 16.5 g | 0.10 (1.0) | Colorless liquid, alkylating agent[9] |
| Potassium Phthalimide | 1074-82-4 | 185.22 | 20.4 g | 0.11 (1.1) | White solid |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL | - | Anhydrous, polar aprotic solvent[4] |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 6.0 mL | ~0.12 (1.2) | Corrosive, toxic, reducing agent[10] |
| Ethanol (95%) | 64-17-5 | 46.07 | 200 mL | - | Solvent |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | Extraction solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - | For acidification |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - | For basification |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
Part A: Synthesis of N-Hexylphthalimide
-
Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add potassium phthalimide (20.4 g, 0.11 mol) and anhydrous DMF (150 mL). Begin stirring to form a suspension.
-
Alkylation: Add hexyl bromide (16.5 g, 0.10 mol) to the dropping funnel and add it dropwise to the stirring suspension over 20-30 minutes.
-
Reaction: Heat the mixture to 80-90 °C using a heating mantle and maintain this temperature for 3-4 hours. The reaction's progress can be monitored by TLC (Thin-Layer Chromatography) by observing the disappearance of the hexyl bromide spot.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 400 mL of cold water while stirring. A white precipitate of N-hexylphthalimide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove residual DMF and potassium bromide.
-
Drying: Dry the isolated N-hexylphthalimide in a vacuum oven at 50 °C. A typical yield is 85-95%.
Part B: Synthesis of this compound via Hydrazinolysis
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dried N-hexylphthalimide from Part A and 200 mL of 95% ethanol.
-
Hydrazine Addition: While stirring, add hydrazine hydrate (~6.0 mL, ~0.12 mol) to the suspension.
-
Reaction: Heat the mixture to reflux using a heating mantle. A thick white precipitate of phthalhydrazide will begin to form. Continue refluxing for 2-3 hours.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate using vacuum filtration and wash it with a small amount of cold ethanol.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.
-
Acid-Base Extraction:
-
To the residue, add ~100 mL of diethyl ether and ~100 mL of 1 M hydrochloric acid.
-
Transfer to a separatory funnel and shake vigorously. The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers and discard the organic (ether) layer.
-
Cool the aqueous layer in an ice bath and slowly basify it by adding 5 M sodium hydroxide solution until the pH is >10. The free this compound will separate as an oily layer.
-
-
Final Isolation: Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. N-Hexyl Bromide : Tethys Chemical [tethyschemical.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
Hexylhydrazine (CAS 15888-12-7): A Comprehensive Technical Guide for Research and Development
Introduction: Hexylhydrazine, identified by CAS number 15888-12-7, is a mono-alkylated hydrazine derivative. As with other substituted hydrazines, it serves as a valuable intermediate and building block in synthetic organic chemistry. Its bifunctional nature, containing both a nucleophilic amino group and a reactive N-H moiety, allows for a variety of chemical transformations. This guide provides an in-depth analysis of the core properties, synthesis, reactivity, and critical safety considerations for this compound, tailored for professionals in research and drug development. The information presented herein is synthesized from established chemical literature and safety data for the hydrazine class of compounds, providing a robust framework for its handling and application.
Section 1: Physicochemical and Computed Properties
This compound is a colorless liquid characterized by a chemical structure that imparts specific physical and chemical behaviors.[1] The long alkyl chain influences its solubility and steric profile, while the hydrazine moiety dictates its reactivity and safety concerns. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15888-12-7 | [2][3] |
| Molecular Formula | C₆H₁₆N₂ | [2][3] |
| Molecular Weight | 116.20 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-hexylhydrazine, n-hexylhydrazine | [3][4] |
| Boiling Point | 195.1 °C at 760 mmHg | [2] |
| Density | 0.829 g/cm³ | [2] |
| Flash Point | 80.1 °C | [2] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Topological Polar Surface Area | 38.1 Ų | [3] |
| XLogP3-AA | 1.4 | [3] |
Section 2: Synthesis of this compound
The synthesis of mono-alkylated hydrazines such as this compound must be carefully controlled to prevent over-alkylation, which leads to the formation of di-, tri-, and tetra-substituted products.[1] Direct alkylation of hydrazine with an alkyl halide is a common and straightforward approach. The key to achieving mono-substitution is to use a large molar excess of hydrazine, which ensures that the alkylating agent is more likely to react with the abundant starting material than with the mono-alkylated product.
Experimental Protocol: Synthesis via Direct Alkylation
This protocol describes the synthesis of this compound from 1-bromohexane and an excess of hydrazine hydrate.
Causality and Experimental Design:
-
Excess Hydrazine: A significant molar excess (5-10 equivalents) of hydrazine hydrate is employed. This statistical approach maximizes the probability of 1-bromohexane colliding with a hydrazine molecule rather than the already-formed this compound product, thus minimizing the formation of 1,2-dithis compound.
-
Temperature Control: The reaction is initiated at a moderate temperature and then refluxed. This provides sufficient activation energy for the Sₙ2 reaction while controlling the exothermic nature of the initial mixing.
-
Aqueous Workup: The workup with sodium hydroxide serves to neutralize the hydrobromic acid byproduct, forming sodium bromide which is soluble in the aqueous phase, and to deprotonate any protonated hydrazine species, ensuring the product is in its free base form for extraction.
-
Extraction and Drying: Diethyl ether is used to extract the relatively nonpolar this compound from the aqueous phase. Anhydrous magnesium sulfate is a suitable drying agent to remove residual water before the final purification step.
-
Purification: Vacuum distillation is the preferred method for purification. It allows for the distillation of this compound at a lower temperature than its atmospheric boiling point, preventing potential thermal decomposition.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the setup is in a certified chemical fume hood.
-
Reagent Charging: Charge the flask with hydrazine hydrate (e.g., 10 equivalents). Begin stirring and gentle heating to approximately 60 °C.
-
Addition of Alkyl Halide: Add 1-bromohexane (1 equivalent) dropwise via the addition funnel over a period of 30-60 minutes to maintain control over the reaction temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system is developed.
-
Cooling and Basification: Cool the reaction mixture to room temperature. Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) until the aqueous layer is strongly basic (pH > 12).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Sources
The Double-Edged Sword: Unraveling the Mechanisms of Action of Alkylhydrazines in Biological Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alkylhydrazines represent a fascinating and clinically significant class of compounds, characterized by a dual nature that encompasses both therapeutic efficacy and profound toxicity. From their use as potent anticancer agents and antidepressants to their roles as industrial toxins and carcinogens, the biological activities of alkylhydrazines are fundamentally dictated by their complex metabolic activation.[1] This guide provides an in-depth exploration of the core mechanisms governing the action of alkylhydrazines. We will dissect the enzymatic pathways that transform these relatively stable molecules into highly reactive intermediates, trace the subsequent interactions of these species with cellular macromolecules, and elucidate how these molecular events translate into pharmacological effects and toxicological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of alkylhydrazine biochemistry to inform future research and therapeutic innovation.
The Central Paradigm: Metabolic Activation is Key
The biological effects of most alkylhydrazines are not caused by the parent compound itself but by the reactive intermediates generated during its metabolism.[1][2] This bioactivation is a critical prerequisite for both their therapeutic and toxic actions. The primary enzymatic systems responsible for this transformation are the Cytochrome P450 (CYP) monooxygenases, monoamine oxidases (MAO), and various peroxidases.[1][3][4]
The metabolic process often proceeds through a series of oxidative steps, initiating a cascade that generates highly unstable and reactive species. A one-electron oxidation of the hydrazine nitrogen is often the first step, forming a nitrogen-centered radical.[4] This initial radical can then undergo a series of rearrangements and further oxidations, ultimately leading to the formation of carbon-centered radicals, diazonium ions, and carbocations.[4][5] It is these ultimate electrophilic and radical species that are responsible for the majority of the downstream biological effects.
Caption: Generalized metabolic activation pathway for alkylhydrazines.
Mechanism of Genotoxicity and Carcinogenicity: The Role of DNA Alkylation
A primary mechanism underlying the mutagenic and carcinogenic properties of many alkylhydrazines is their ability to chemically modify DNA after metabolic activation.[4] The electrophilic carbocations and carbon-centered radicals generated during metabolism are potent alkylating agents that react with nucleophilic sites on DNA bases.[5][6]
Procarbazine: A Clinical Exemplar
Procarbazine, a chemotherapeutic agent used in the treatment of Hodgkin's lymphoma and brain cancers, serves as a classic example of this mechanism.[7][8] Its antitumor activity is dependent on its metabolic activation in the liver by CYP450 and MAO enzymes.[4][9]
-
Activation: Procarbazine is oxidized to an azo derivative, which is then isomerized and further oxidized to an azoxy intermediate.[7][9]
-
Decomposition: This azoxy metabolite is unstable and decomposes to generate a methyldiazonium ion, which is a potent methylating agent.[1][4]
-
DNA Adduct Formation: The primary target for methylation is the O6 position of guanine (O6-methylguanine), with other adducts like N7-methylguanine also being formed.[7][10]
-
Cytotoxicity: The O6-methylguanine lesion is highly mutagenic. During DNA replication, it incorrectly pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations. This accumulation of DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7][9]
Furthermore, the metabolic breakdown of procarbazine also produces reactive oxygen species (ROS) like hydrogen peroxide, contributing to oxidative stress and further cellular damage.[9]
Caption: Metabolic activation of procarbazine leading to DNA alkylation.
1,2-Dimethylhydrazine (DMH)
DMH is a potent and highly specific colon carcinogen in rodents, widely used in experimental models.[11] Its organ specificity is thought to be related to the expression of specific metabolizing enzymes within the colon mucosa.[11] The metabolic activation of DMH also proceeds through azo and azoxy intermediates to generate a methylating agent, leading to the formation of O6-methylguanine in the DNA of colon cells, initiating carcinogenesis.[10][12]
Pharmacological Mechanisms: Enzyme Inhibition
Beyond cytotoxicity, alkylhydrazines exert powerful pharmacological effects, most notably through the inhibition of enzymes like monoamine oxidase.
Monoamine Oxidase (MAO) Inhibition
Hydrazine-based MAO inhibitors (MAOIs) were among the first antidepressants discovered.[13] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, these drugs increase the synaptic availability of these neurotransmitters, alleviating depressive symptoms.
The mechanism of inhibition can be either reversible or irreversible:[14][15]
-
Irreversible Inhibition: Phenylhydrazine and phenelzine are examples of irreversible inhibitors.[2][14] After being oxidized by MAO, they form a reactive species that covalently binds to the FAD cofactor or an amino acid residue in the enzyme's active site, permanently inactivating it.[15][16]
-
Reversible Inhibition: Other hydrazines, like hydralazine, act as reversible competitive inhibitors, binding to the active site without forming a permanent covalent bond.[14][15]
Caption: Mechanism of monoamine oxidase (MAO) inhibition by hydrazines.
Other Pharmacological Targets
-
Isoniazid: A cornerstone in tuberculosis treatment, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[17][18] The activated form covalently binds to components of the fatty acid synthase II system, inhibiting the synthesis of mycolic acids—essential lipids for the bacterial cell wall.[19][20] Human metabolism of isoniazid, primarily through N-acetyltransferase 2 (NAT2), can produce hepatotoxic byproducts, a classic example of metabolism-driven toxicity.[17][21]
-
Hydralazine: This antihypertensive drug acts as a direct-acting vasodilator, particularly on arterioles. While the precise mechanism remains under investigation, it is thought to involve the inhibition of intracellular calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, preventing contraction.[22][23] A novel mechanism involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), has also been proposed.[24]
Data Summary
| Compound | Primary Biological Effect | Key Activating Enzymes | Reactive Intermediates/Mechanism |
| Procarbazine | Anticancer (Alkylating Agent) | Cytochrome P450, MAO[9] | Methyldiazonium ion, Carbon-centered radicals[4] |
| Isoniazid | Antitubercular | Mycobacterial KatG (activation)[18]; Human NAT2, CYP2E1 (toxicity)[17] | Isonicotinic acyl radical (inhibits mycolic acid synthesis)[18]; Toxic acetylhydrazine metabolites[21] |
| Hydralazine | Antihypertensive (Vasodilator) | N/A (direct-acting) | Inhibition of intracellular Ca2+ release[22][23]; PHD enzyme inhibition[24] |
| Phenelzine | Antidepressant (MAOI) | Monoamine Oxidase (MAO) | Carbon-centered radicals (covalent enzyme inactivation)[2][16] |
| 1,2-Dimethylhydrazine | Carcinogen | Cytochrome P450[11] | Methyldiazonium ion[10] |
Experimental Protocols & Methodologies
Protocol 1: Detection of Carbon-Centered Radical Intermediates using Electron Spin Resonance (ESR) Spin Trapping
This protocol describes a self-validating system to confirm the generation of radical intermediates during the metabolic activation of an alkylhydrazine. The principle relies on using a "spin trap" molecule that reacts with the short-lived radical to form a more stable radical adduct, which can be detected by ESR spectroscopy.[3][25]
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- 3. Metabolic activation of procarbazine. Evidence for carbon-centered free-radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA alkylation by carbon-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
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- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]
- 10. DNA alkylation by 1,2-dimethylhydrazine in the rat large intestine and liver: influence of diet and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro DNA and nuclear proteins alkylation by 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA alkylation in mice with genetically different susceptibility to 1,2-dimethylhydrazine-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbon radicals in the metabolism of alkyl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Isoniazid - Wikipedia [en.wikipedia.org]
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- 21. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 22. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 23. openanesthesia.org [openanesthesia.org]
- 24. ahajournals.org [ahajournals.org]
- 25. Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexylhydrazine as a Precursor in Organic Synthesis
Introduction
Hydrazine derivatives are a cornerstone of modern organic synthesis, serving as indispensable building blocks for a vast array of heterocyclic compounds. Their unique chemical reactivity, characterized by the nucleophilic nature of the two adjacent nitrogen atoms, allows for the construction of complex molecular architectures that are frequently found in pharmaceuticals, agrochemicals, and specialty materials.[1][2] Many compounds derived from substituted hydrazines exhibit significant biological activities and are used in treatments for diseases like tuberculosis and Parkinson's disease.[2]
Within this versatile class of reagents, hexylhydrazine (C₆H₁₆N₂) emerges as a valuable precursor.[3][4] Its simple alkyl chain provides a foundational scaffold that can be elaborated upon through various synthetic transformations. This guide provides an in-depth exploration of this compound's role in organic synthesis, focusing on its application in key synthetic methodologies, with a particular emphasis on the construction of indole frameworks—a privileged scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and address the critical safety considerations inherent in handling hydrazine derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.207 g/mol [3][4] |
| CAS Number | 15888-12-7[3][4] |
Part 1: Synthesis and Derivatization Strategies
The utility of this compound begins with its own synthesis and the subsequent reactions it can undergo. The primary methods for creating substituted hydrazines like this compound, and for using it as a starting material, involve selective alkylation and acylation.
Selective Alkylation of Hydrazines
The synthesis of mono-substituted hydrazines such as this compound requires precise control to avoid over-alkylation. Traditional methods often involve multiple protection and deprotection steps. A more efficient and advanced methodology involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated.[1][2][5]
The causality behind this choice is rooted in controlling the reactivity of the two nitrogen atoms. By using a strong base like n-butyllithium (n-BuLi) at low temperatures, a stable dianion is formed. This highly reactive intermediate can then be treated with an alkylating agent (e.g., 1-bromohexane) to yield the desired mono-alkylated product with high selectivity and in excellent yield.[1][2] This method provides a fast and direct route to substituted hydrazines, which are crucial precursors for a variety of compounds.[1][2][5]
Generalized Experimental Protocol: Selective Mono-alkylation of a Protected Hydrazine
-
Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., Argon or Nitrogen) and maintained under a positive pressure throughout the experiment to exclude moisture and oxygen.
-
Precursor Solubilization: A protected hydrazine derivative (e.g., Boc-hydrazine) is dissolved in anhydrous tetrahydrofuran (THF).
-
Dianion Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. Two equivalents of n-butyllithium (n-BuLi) in hexanes are added dropwise. The formation of the dianion is often indicated by a distinct color change.
-
Alkylation: One equivalent of the alkylating agent (e.g., 1-bromohexane) is added to the solution. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS), which can take several hours to days depending on the electrophile's reactivity.[1]
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified using column chromatography.
-
Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., acidic treatment) to yield the final this compound product.
Acylation of this compound
Acylation is a fundamental transformation that introduces an acyl group onto the hydrazine moiety, forming a hydrazide. This reaction is pivotal for building more complex structures, such as lipopeptides.[6] The reaction typically involves treating this compound with an acylating agent like an acid chloride or an acid anhydride.[7][8]
The choice of reaction conditions, particularly pH, is critical for achieving high selectivity and yield, especially in complex molecules, as it can minimize side reactions like oxidation.[6]
Caption: Workflow for the acylation of this compound.
Part 2: this compound in the Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most significant application for hydrazine derivatives in heterocyclic chemistry.[9] Discovered in 1883 by Hermann Emil Fischer, this reaction produces the aromatic indole heterocycle from a substituted hydrazine and an aldehyde or ketone under acidic conditions.[9][10] Indole scaffolds are ubiquitous in bioactive molecules, including the amino acid tryptophan and the neurotransmitter serotonin, making this synthesis route exceptionally important in drug development.[11]
The Reaction Mechanism
The authoritative grounding for this protocol rests on the well-established Robinson mechanism, which proceeds through several distinct, acid-catalyzed steps.[10][12] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Hydrazone Formation: this compound reacts with a ketone or aldehyde via condensation to form a hexylhydrazone intermediate. This step is typically reversible and driven forward by the removal of water.[11][12]
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer (an 'ene-hydrazine'), which is the key intermediate for the subsequent rearrangement.[9]
-
[12][12]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement. This is the crucial carbon-carbon bond-forming step.[9][10][12]
-
Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization to form a five-membered ring. Subsequent elimination of ammonia under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring.[9][12]
The choice of acid catalyst is vital; both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are effective.[9][10]
Caption: The mechanistic workflow of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a self-validating system where the formation of the hydrazone can often be performed in the same pot as the cyclization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Stir the mixture at room temperature. The hydrazone may precipitate out of solution as a crystalline solid. In many cases, this intermediate is not isolated.[12]
-
-
Indolization (Cyclization):
-
Add the acid catalyst (e.g., polyphosphoric acid, or zinc chloride) to the reaction mixture containing the hydrazone.
-
Heat the mixture to the required temperature (typically between 80-150 °C) and monitor the reaction's progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water.
-
Neutralize the excess acid carefully with a base (e.g., sodium hydroxide solution or sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.
-
Part 3: Safety and Handling
Trustworthiness in chemical synthesis is intrinsically linked to safety. Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[13]
-
Engineering Controls: All manipulations involving this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat. For operations with a higher risk of exposure, a respirator may be necessary.[14][15]
-
Storage: Store this compound in a tightly closed container in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents.[14] The container should be stored in a locked cabinet or an area accessible only to authorized personnel.[14]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or dry sand) and place it in a sealed container for proper disposal.[14][15] Do not let the product enter drains.[14]
-
Disposal: Dispose of this compound waste according to approved federal, state, and local regulations.[13][14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink two glasses of water. Seek immediate medical attention.[14]
References
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
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Pour, M. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular Diversity Preservation International (MDPI). [Link]
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Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
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ResearchGate. (2025). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
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Cavelier-Frontin, F., et al. (1998). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. PubMed. [Link]
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Noji, T., et al. (2013). Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization. PubMed. [Link]
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Silicones Environmental, Health and Safety Center. (2018). GLOBAL SAFE HANDLING OF HEXAMETHYLDISILAZANE. [Link]
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The Elucidation of Hexylhydrazine's Solubility Profile: A Technical Guide for the Modern Researcher
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of hexylhydrazine in common organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of this compound that govern its solubility. In the absence of extensive published quantitative data, this guide emphasizes the principles of solubility and provides a detailed, field-proven experimental protocol for its accurate determination using the shake-flask method. Safety considerations, data interpretation, and theoretical underpinnings are integrated to ensure a trustworthy and authoritative resource for laboratory applications.
Introduction: The Significance of this compound and its Solubility
This compound, a monosubstituted alkylhydrazine, serves as a versatile intermediate in various chemical syntheses. Its utility in the pharmaceutical and agrochemical industries underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is paramount. A thorough knowledge of a compound's solubility in different organic solvents is critical for reaction optimization, purification strategies such as crystallization, and the formulation of finished products. This guide aims to equip the researcher with the foundational knowledge and practical methodologies to confidently assess the solubility profile of this compound.
Physicochemical Properties of this compound Governing Solubility
The solubility of a solute in a solvent is dictated by a balance of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[1] A more nuanced understanding can be derived from the specific molecular characteristics of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂ | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| XLogP3-AA | 1.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 38.1 Ų | [2] |
The this compound molecule possesses a dual nature. The hydrazine moiety (-NHNH₂) is polar and capable of both donating and accepting hydrogen bonds.[2] This part of the molecule contributes to its solubility in polar solvents. Conversely, the hexyl group (C₆H₁₃-) is a nonpolar aliphatic chain, which will favor interactions with nonpolar solvents through van der Waals forces. The XLogP3-AA value of 1.4 suggests a moderate lipophilicity.[2]
Generally, aliphatic hydrazines exhibit water solubility, which tends to decrease as the length of the alkyl chain increases. Aromatic hydrazines, by contrast, are typically less soluble in water.[3] Given its six-carbon chain, it can be inferred that this compound will exhibit limited solubility in water but will likely be soluble in a range of organic solvents. Its solubility will be highest in solvents that can engage in hydrogen bonding (e.g., alcohols) or those with moderate polarity. It is expected to be less soluble in highly nonpolar solvents like hexanes and potentially more soluble in polar aprotic solvents.
Experimental Determination of this compound Solubility: The Shake-Flask Method
The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[4][5] It involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature.
Causality Behind Experimental Choices
The core principle of this method is to allow the system to reach a state of equilibrium, where the rate of dissolution of the solid is equal to the rate of its precipitation. This ensures that the measured concentration represents the true thermodynamic solubility at that temperature. Agitation is crucial to maximize the surface area of the solid in contact with the solvent and to ensure the bulk of the solvent is homogenously saturated. Temperature control is critical as solubility is temperature-dependent.
Safety Precautions: A Self-Validating System of Prudence
Hydrazine derivatives are classified as hazardous materials and require careful handling to minimize exposure. A robust safety protocol is a self-validating system that protects the researcher and ensures the integrity of the experiment.
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and nitrile gloves.
-
Spill and Waste Management: Have a spill kit readily available. All waste containing this compound should be collected in a designated, sealed container and disposed of according to institutional and local regulations.
Detailed Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Select a range of common organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). Use high-purity solvents.
-
Prepare a series of vials or flasks with stoppers for each solvent to be tested.
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
-
Solvent Addition and Equilibration:
-
Accurately pipette a known volume of the chosen solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[5]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Analyze the concentration of this compound in the diluted sample. Common analytical techniques include:
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method.
-
UV-Vis Spectroscopy: If this compound has a suitable chromophore and the solvent does not interfere. A calibration curve must be prepared.
-
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Data Presentation and Interpretation
The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table to facilitate comparison between different solvents.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Template)
| Solvent | Solvent Class | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) | Qualitative Solubility |
| Methanol | Polar Protic | Experimental Data | Experimental Data | e.g., Very Soluble |
| Ethanol | Polar Protic | Experimental Data | Experimental Data | e.g., Soluble |
| Acetone | Polar Aprotic | Experimental Data | Experimental Data | e.g., Soluble |
| Dichloromethane | Halogenated | Experimental Data | Experimental Data | e.g., Sparingly Soluble |
| Toluene | Aromatic | Experimental Data | Experimental Data | e.g., Sparingly Soluble |
| Hexane | Nonpolar | Experimental Data | Experimental Data | e.g., Insoluble |
The results should be interpreted in the context of the physicochemical properties of both this compound and the solvents. For instance, high solubility in alcohols would be consistent with the hydrogen bonding capabilities of the hydrazine moiety. Lower solubility in nonpolar solvents like hexane would be expected due to the dominance of the polar hydrazine group's interactions over the nonpolar hexyl chain.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, a combination of theoretical understanding and rigorous experimental methodology can provide the necessary insights for its effective use in research and development. The shake-flask method, when executed with precision and adherence to safety protocols, offers a reliable means of generating this crucial data. This guide provides the framework for such an investigation, empowering researchers to make informed decisions in their synthetic and formulation endeavors.
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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-
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A Spectroscopic Guide to Hexylhydrazine: In-depth Analysis and Characterization Protocols
Introduction to Hexylhydrazine and its Spectroscopic Imperative
This compound (C₆H₁₆N₂) is a simple alkylhydrazine with potential applications in chemical synthesis and pharmaceutical development.[1][2] Like other hydrazine derivatives, its reactivity and potential biological activity necessitate unambiguous structural confirmation and purity assessment.[3][4][5] Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's structure and bonding.[6][7][8] This guide will provide the foundational knowledge to acquire and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[6][8][9] For this compound, ¹H and ¹³C NMR are critical for confirming the connectivity of the hexyl chain and the hydrazine moiety.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the hexyl chain and the hydrazine group. The chemical shift (δ) of these signals is influenced by the electron density around the protons.[10][11]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (H-6) | ~0.9 | Triplet (t) | 3H |
| -(CH₂)₄- (H-2, H-3, H-4, H-5) | ~1.3-1.5 | Multiplet (m) | 8H |
| -CH₂-N (H-1) | ~2.6 | Triplet (t) | 2H |
| -NHNH₂ | ~3.5 (broad) | Singlet (s) | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Alkyl Chain Protons: The terminal methyl group (H-6) is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group (H-5). The four methylene groups in the middle of the chain (H-2 to H-5) will likely overlap to form a complex multiplet between 1.3 and 1.5 ppm.[8]
-
Methylene Group Adjacent to Nitrogen (H-1): The methylene group directly attached to the hydrazine nitrogen (H-1) is deshielded due to the electronegativity of the nitrogen atoms and is predicted to have a chemical shift of approximately 2.6 ppm, appearing as a triplet from coupling with the H-2 protons.
-
Hydrazine Protons (-NHNH₂): The protons on the hydrazine group are expected to be broad and may appear as a single peak around 3.5 ppm. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[12][13]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-6 (CH₃) | ~14 |
| C-5 (CH₂) | ~22 |
| C-4 (CH₂) | ~26 |
| C-3 (CH₂) | ~31 |
| C-2 (CH₂) | ~32 |
| C-1 (CH₂-N) | ~55 |
Interpretation of the ¹³C NMR Spectrum:
The six carbon atoms of the hexyl chain are chemically distinct and should give rise to six separate signals in the ¹³C NMR spectrum.[7] The terminal methyl carbon (C-6) will be the most upfield signal. The chemical shifts of the other methylene carbons will increase progressively as they get closer to the electron-withdrawing hydrazine group, with C-1 being the most downfield signal in the alkyl region.[12]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the NH protons.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will result in a spectrum with single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Diagram 1: NMR Experimental Workflow
Caption: Simplified potential fragmentation pathways.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. Common methods include direct infusion or via a gas or liquid chromatograph.
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for small volatile molecules that often induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that may yield a more prominent molecular ion peak. [14]3. Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion
This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The detailed interpretations and experimental protocols for ¹H NMR, ¹³C NMR, IR, and MS serve as a valuable resource for researchers working with this compound. The provided methodologies are robust and adhere to standard practices in chemical analysis, ensuring the generation of high-quality, reliable data for the structural elucidation and characterization of this compound and related molecules.
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A Theoretical Investigation into the Reactivity of Hexylhydrazine: A Whitepaper for Drug Development Professionals
This guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of hexylhydrazine (C₆H₁₆N₂). By leveraging modern computational chemistry techniques, researchers in drug development can gain profound insights into the molecule's behavior, aiding in the design of novel therapeutics and the prediction of metabolic pathways. This document eschews a rigid template, instead adopting a structure that logically flows from fundamental principles to advanced reactivity analysis, mirroring the process of a computational investigation.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a monosubstituted alkylhydrazine, represents a structural motif of interest in medicinal chemistry. The hydrazine functional group is a versatile building block, known for its role in the synthesis of various heterocyclic compounds with diverse biological activities.[1][2] As a good reducing agent and a potent nucleophile, its reactivity profile is crucial for understanding its potential interactions in biological systems, including target engagement and metabolic susceptibility.[1][3] This guide will delineate a theoretical approach to dissecting this reactivity using first-principles calculations.
The Computational Microscope: Methodological Pillars
To accurately model the reactivity of this compound, a robust computational strategy is paramount. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[4][5] The widely-used Gaussian suite of programs serves as our primary tool for all calculations.[6][7][8][9]
The Choice of Theoretical Level: B3LYP/6-31G(d,p)
For our investigation, the B3LYP hybrid functional in combination with the 6-31G(d,p) basis set is selected.[10][11] This level of theory is well-established for providing reliable geometries and electronic properties for a wide range of organic molecules.[12] The 'd,p' polarization functions are crucial for accurately describing the non-spherical electron distribution around the nitrogen atoms and the polar N-H and C-N bonds.
Foundational Calculations: Geometry Optimization and Vibrational Frequencies
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10][11] These frequency calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations.
A Step-by-Step Computational Protocol
The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound's reactivity.
Protocol 1: Ground State Properties of this compound
-
Molecule Building: Construct the 3D structure of this compound (CCCCC(C)NN) using a molecular modeling interface like GaussView.
-
Input File Generation: Create an input file for the Gaussian software.[6]
-
Route Section: #p B3LYP/6-31G(d,p) Opt Freq Pop=NBO
-
Charge and Multiplicity: Specify a charge of 0 and a singlet multiplicity (1).
-
Molecular Specification: Provide the initial Cartesian coordinates of the atoms.
-
-
Execution: Submit the input file to Gaussian for calculation.
-
Analysis of Results:
-
Confirm the optimization has converged and that there are no imaginary frequencies in the output.
-
Extract the optimized Cartesian coordinates.
-
Analyze the output of the NBO analysis to determine atomic charges, hybridization, and donor-acceptor interactions.[15]
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic frontiers.[16][17]
-
Caption: A generalized workflow for the theoretical analysis of this compound reactivity.
Unveiling Reactivity: A Multi-faceted Approach
With the foundational calculations complete, we can now delve into a detailed analysis of this compound's reactivity.
Frontier Molecular Orbital (FMO) Theory: The Electron's Edge
FMO theory is a powerful qualitative tool for predicting reactivity. It posits that the majority of chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another.[16][17][18]
-
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, we anticipate the HOMO to be localized on the lone pairs of the nitrogen atoms, particularly the terminal nitrogen (β-nitrogen), making this the primary site for nucleophilic attack.[19]
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that is most likely to accept electrons. The energy of the LUMO can indicate the molecule's susceptibility to attack by nucleophiles.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity.[20][21][22] A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[22]
Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding and Charge
NBO analysis provides a chemically intuitive picture of electron distribution by transforming the complex molecular orbitals into localized bonds and lone pairs.[14][23]
-
Natural Atomic Charges: NBO analysis yields natural atomic charges, which provide a more reliable measure of charge distribution than Mulliken charges. We expect the nitrogen atoms to carry a significant negative charge, confirming their nucleophilic character.
-
Hybridization: The hybridization of the nitrogen atoms can be determined, providing insight into the geometry and bonding at these centers.
-
Donor-Acceptor Interactions: Second-order perturbation theory within NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This is particularly useful for identifying hyperconjugative interactions that contribute to the molecule's stability.[15]
Bond Dissociation Energy (BDE): Gauging Molecular Stability
The strength of the N-N bond is a critical parameter, as its cleavage is often a key step in the metabolism or degradation of hydrazine derivatives. The homolytic bond dissociation energy (BDE) of the N-N bond can be calculated as the enthalpy difference between the parent molecule and the resulting radicals.[2][24][25]
Protocol 2: N-N Bond Dissociation Energy Calculation
-
Optimize Radical Structures: Perform geometry optimizations and frequency calculations for the hexylaminyl (C₆H₁₃NH•) and amino (•NH₂) radicals at the same B3LYP/6-31G(d,p) level of theory.
-
Calculate Enthalpies: Extract the thermal-corrected enthalpies (H) for this compound and the two radical fragments from the frequency calculation outputs.
-
Compute BDE: The BDE is calculated using the following formula: BDE = [H(C₆H₁₃NH•) + H(•NH₂)] - H(C₆H₁₅N₂)
A lower calculated BDE suggests a weaker N-N bond and a higher propensity for homolytic cleavage.
Predicting Reaction Pathways: A Glimpse into this compound's Chemistry
The theoretical framework established allows us to predict how this compound will behave in various chemical environments.
Nucleophilic Reactivity
As established by FMO and NBO analyses, this compound is expected to be a strong nucleophile. The terminal nitrogen atom is the most likely site of attack on electrophilic centers, such as carbonyl carbons in aldehydes and ketones, or the carbon atoms of alkyl halides.[3][26] The presence of the electron-donating hexyl group is expected to enhance the nucleophilicity of the hydrazine moiety compared to hydrazine itself.
Caption: A schematic representation of the nucleophilic reactivity of this compound.
Oxidation and Radical Formation
Hydrazines are susceptible to oxidation, which can proceed through various mechanisms.[27][28] The initial step often involves the abstraction of a hydrogen atom from one of the nitrogen atoms, leading to the formation of a hydrazinyl radical. The stability of this radical, influenced by the hexyl group, will dictate the subsequent reaction pathways, which can include dimerization or further oxidation to form azo compounds. The calculated N-H bond dissociation energies can provide valuable insights into the most likely site of hydrogen abstraction.
Data Summary and Interpretation
The following tables provide a template for summarizing the key quantitative data obtained from the theoretical calculations.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Interpretation |
| HOMO Energy (eV) | Value | Indicates electron-donating ability |
| LUMO Energy (eV) | Value | Indicates electron-accepting ability |
| HOMO-LUMO Gap (eV) | Value | Correlates with chemical reactivity |
| Dipole Moment (Debye) | Value | Indicates overall molecular polarity |
Table 2: NBO Analysis of this compound
| Atom | Natural Charge | Hybridization |
| N (alpha) | Value | spx |
| N (beta) | Value | spx |
| C1 (hexyl chain) | Value | sp3 |
| ... | ... | ... |
Table 3: Calculated Bond Dissociation Energies (BDEs)
| Bond | BDE (kcal/mol) |
| N-N | Value |
| Nα-H | Value |
| Nβ-H | Value |
Conclusion and Future Directions
This whitepaper has outlined a comprehensive theoretical approach for elucidating the reactivity of this compound. By employing DFT calculations, we can obtain a detailed understanding of its electronic structure, nucleophilicity, and bond stabilities. These theoretical insights are invaluable for drug development professionals, enabling more informed decisions in lead optimization, ADME (absorption, distribution, metabolism, and excretion) prediction, and toxicology assessment.
Future computational studies could expand on this framework by:
-
Modeling reaction mechanisms in detail: Calculating the transition state structures and activation energies for specific reactions of interest, such as reactions with biologically relevant electrophiles or enzymatic oxidation.[29][30][31][32]
-
Including solvent effects: Performing calculations in the presence of a solvent continuum model to more accurately simulate biological environments.
-
Investigating protonation states: Determining the pKa of the different nitrogen atoms to understand the predominant species at physiological pH.
By integrating these advanced computational techniques, the scientific community can continue to unlock the full potential of hydrazine-containing molecules in the pursuit of novel and effective therapeutics.
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Methodological & Application
Application Notes and Protocols: Hexylhydrazine as a Chemical Probe for Carbonyl Compounds
Introduction: The Significance of Carbonyls and the Role of Chemical Probes
Carbonyl compounds, encompassing aldehydes and ketones, are central to a vast array of biological and chemical processes. In biological systems, they are present as metabolic intermediates, reducing sugars, and are formed as a consequence of oxidative stress through the modification of proteins, lipids, and nucleic acids. The detection and quantification of these carbonyl groups are critical for understanding disease mechanisms, particularly in the context of aging, neurodegenerative diseases, and cancer. In drug development and materials science, the precise characterization of carbonyl-containing molecules is equally vital.
Chemical probes that selectively react with carbonyls are indispensable tools for their identification and analysis. Hydrazine derivatives have long been favored for this purpose due to their high reactivity and the stability of the resulting hydrazone linkage.[1] This guide focuses on hexylhydrazine, an alkylhydrazine that offers unique properties as a chemical probe for carbonyl compounds. The hexyl group introduces a significant hydrophobic character, which can be advantageous in specific applications, such as enhancing solubility in non-polar environments or improving ionization efficiency in certain mass spectrometry techniques.
This document provides a comprehensive overview of the principles and methodologies for utilizing this compound as a chemical probe. It is intended for researchers, scientists, and drug development professionals seeking to label, detect, and quantify carbonyl compounds in a variety of matrices.
Scientific Principles: The Chemistry of this compound and Carbonyls
The utility of this compound as a carbonyl probe is rooted in the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This nitrogen readily attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone). The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable C=N double bond, resulting in a hexylhydrazone.[2][3]
The reaction is typically acid-catalyzed. A mildly acidic environment (pH 5-6) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.[4] However, a highly acidic environment should be avoided as it will protonate the hydrazine, rendering it non-nucleophilic.
Figure 1. Reaction mechanism of this compound with a carbonyl compound.
The resulting hexylhydrazone is significantly more stable than a Schiff base formed with a primary amine.[5] For applications requiring even greater stability, the hydrazone bond can be reduced to a secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[6]
Properties and Advantages of this compound
While sharing the fundamental reactivity of all hydrazines, the hexyl moiety imparts specific characteristics to the probe:
| Property | Description | Implication for Application |
| Hydrophobicity | The C6 alkyl chain increases the non-polar character of the molecule. | - Enhanced solubility in organic solvents. - Potential for improved interaction with hydrophobic domains of proteins or lipids. - May improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). |
| Basicity | Alkylhydrazines are generally more basic than hydrazine itself.[7] | Influences the optimal pH for the labeling reaction. |
| Solubility | Miscible with most organic solvents like methanol, ethanol, and chloroform.[7] Limited solubility in water. | The choice of reaction solvent is critical and may require co-solvents for aqueous samples. |
| Stability | Alkylhydrazines can be oxidized in the presence of air.[7] | Store under an inert atmosphere and handle accordingly. |
Protocols for Carbonyl Labeling with this compound
The following protocols are generalized and should be optimized for specific applications. It is crucial to perform preliminary experiments to determine the optimal concentration of this compound, reaction time, temperature, and pH for your particular sample and analytical method.
Protocol 1: General Labeling of Carbonyls in Solution
This protocol is suitable for small molecules containing aldehyde or ketone functionalities dissolved in an organic solvent.
Materials:
-
This compound
-
Carbonyl-containing sample
-
Anhydrous methanol or ethanol
-
Glacial acetic acid
-
Vortex mixer
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a stock solution of the carbonyl-containing sample in anhydrous methanol or ethanol. The concentration will depend on the sensitivity of the downstream analytical method.
-
Reagent Preparation: Prepare a stock solution of this compound in the same solvent. A 10 to 100-fold molar excess relative to the expected carbonyl concentration is a good starting point for optimization.[4]
-
Reaction Setup: In a reaction vial, combine the sample solution with the this compound solution.
-
Catalysis: Add a small volume of glacial acetic acid to achieve a final concentration of approximately 0.5-2% (v/v).[4] This will catalyze the reaction by creating a mildly acidic environment.
-
Incubation: Vortex the mixture and incubate at room temperature (or slightly elevated, e.g., 30-40°C) for 1-2 hours. The optimal time and temperature should be determined empirically.
-
Analysis: The resulting hexylhydrazone solution can be directly analyzed by methods such as HPLC, GC-MS, or direct infusion MS.
Figure 2. General workflow for labeling carbonyl compounds with this compound.
Protocol 2: Labeling of Carbonylated Proteins
This protocol is adapted from general methods for labeling protein carbonyls and is particularly relevant for studying oxidative stress.[6]
Materials:
-
Carbonylated protein sample (e.g., from cell lysate or purified protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) (Optional, for stabilization)
-
Buffer exchange columns (e.g., desalting columns)
Procedure:
-
Sample Preparation: Adjust the concentration of the protein sample to 1-2 mg/mL in PBS, pH 7.4.
-
Reagent Preparation: Prepare a 50 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Add the this compound stock solution to the protein sample to a final concentration of 2-5 mM. Due to the limited aqueous solubility of this compound, ensure the final DMSO concentration does not exceed 5-10% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.[6]
-
(Optional) Reductive Stabilization: To form a more stable linkage, add a freshly prepared solution of 30 mM sodium cyanoborohydride in PBS to the reaction mixture. Incubate for an additional hour at room temperature.
-
Purification: Remove excess this compound and other reagents by buffer exchange using a desalting column equilibrated with the desired buffer for downstream analysis (e.g., PBS or ammonium bicarbonate for mass spectrometry).
-
Analysis: The labeled protein can be analyzed by SDS-PAGE followed by Western blotting with an antibody that recognizes the hexyl group (if available), or by mass spectrometry-based proteomics to identify the sites of carbonylation.
Data Analysis and Interpretation
Successful labeling with this compound can be confirmed using various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the derivatization and identifying the labeled molecules.
-
Expected Mass Shift: The reaction of this compound with a carbonyl group results in the addition of a hexylhydrazono moiety (C₆H₁₄N₂) and the loss of a water molecule (H₂O). This corresponds to a net mass increase of 100.1157 Da .
-
Fragmentation Pattern: In tandem MS (MS/MS), hexylhydrazones may exhibit characteristic fragmentation patterns. Cleavage of the C-C bonds adjacent to the original carbonyl carbon is a common fragmentation pathway for ketones.[1] The hexyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 Da (CH₂). The specific fragmentation will depend on the structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed structural information about the hexylhydrazone product.
-
¹H NMR:
-
The protons on the hexyl chain will appear in the upfield region (typically 0.8-1.6 ppm).
-
The N-H proton of the hydrazone can be observed as a broad singlet, often in the downfield region (e.g., 9-12 ppm), and its chemical shift can be solvent-dependent.[2]
-
The proton on the carbon of the C=N bond (if derived from an aldehyde) will have a characteristic chemical shift, often in the range of 7-8.5 ppm.[2]
-
-
¹³C NMR:
-
The carbons of the hexyl chain will resonate in the aliphatic region (typically 14-40 ppm).
-
The carbon of the C=N bond will have a characteristic chemical shift in the range of 140-160 ppm.[2]
-
Safety and Handling
Hydrazine derivatives are a hazardous class of chemicals and must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound should be consulted, the following general guidelines apply to alkylhydrazines:
-
Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin. They are often corrosive and can cause severe skin burns and eye damage.[4]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical probe for the derivatization of aldehydes and ketones. Its hydrophobic hexyl group offers potential advantages in specific analytical workflows, particularly those involving non-polar environments or mass spectrometry. The protocols provided in this guide serve as a starting point for the application of this compound in carbonyl chemistry. As with any chemical probe, empirical optimization of reaction conditions is essential to achieve the desired labeling efficiency and analytical sensitivity. With careful handling and methodical optimization, this compound can be a valuable tool for researchers in diverse fields, from proteomics to metabolomics and beyond.
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Protocols for the Synthesis of N-Hexyl-Substituted Heterocyclic Compounds Using Hexylhydrazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylhydrazine is a versatile C6-alkylated hydrazine derivative that serves as a pivotal building block in synthetic organic chemistry. Its bifunctional nucleophilic nature, combined with the lipophilic hexyl chain, makes it an ideal precursor for the synthesis of N-alkylated heterocyclic compounds. These structures are of significant interest in medicinal chemistry and drug development, where the N-alkyl substituent can critically modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. This guide provides detailed, field-tested protocols for the synthesis of two major classes of N-hexyl-substituted heterocycles: pyrazoles and pyridazines. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are presented to ensure reproducibility and success.
Critical Safety and Handling of this compound
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and its derivatives. Hydrazines as a class of compounds are recognized for their potential toxicity and reactivity.
1.1. Hazard Profile
-
Toxicity: Hydrazine and its derivatives are often toxic if inhaled, swallowed, or absorbed through the skin. They can be corrosive and cause severe skin burns and eye damage.[1][2]
-
Carcinogenicity: Some hydrazine derivatives are considered potential carcinogens.[2][3] Handle with appropriate precautions.
-
Reactivity: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Thermal decomposition can release toxic fumes, including nitrogen oxides (NOx).[1]
1.2. Handling Protocol
-
Ventilation: All manipulations involving this compound must be performed inside a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield at all times.[2][3]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials.[2]
-
Waste Disposal: Dispose of this compound waste and contaminated materials according to institutional and local environmental regulations. Do not pour down the drain.
Synthesis of N-Hexylpyrazoles via Knorr Cyclocondensation
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and efficient methods for constructing the pyrazole ring.[4] The reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] The use of this compound as the hydrazine component provides a reliable route to 1-hexyl-substituted pyrazoles.
2.1. Reaction Mechanism and Rationale
The reaction proceeds via initial nucleophilic attack of one of the nitrogen atoms of this compound on a carbonyl group of the 1,3-diketone. This is followed by dehydration to form a hydrazone intermediate, which is in equilibrium with its enamine tautomer. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by a final dehydration step, yields the aromatic pyrazole ring. Acetic acid is often used as both the solvent and an acid catalyst to facilitate the dehydration steps.
Caption: Workflow for Knorr Pyrazole Synthesis.
2.2. Detailed Protocol: Synthesis of 1-Hexyl-3,5-dimethylpyrazole
This protocol details the reaction between this compound and acetylacetone (2,4-pentanedione).
Materials:
-
This compound (1.16 g, 10.0 mmol)
-
Acetylacetone (1.00 g, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (20 mL).
-
Add acetylacetone (1.00 g, 10.0 mmol) to the flask and stir to dissolve.
-
Slowly add this compound (1.16 g, 10.0 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118 °C) for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (50 mL).
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-hexyl-3,5-dimethylpyrazole as a colorless oil.
2.3. Expected Results and Characterization
The table below summarizes the expected quantitative data and key characterization parameters for the synthesized 1-hexyl-3,5-dimethylpyrazole.
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 95-100 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85 (s, 1H, pyrazole-H), 3.85 (t, 2H, N-CH₂), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃), 1.75 (m, 2H), 1.30 (m, 6H), 0.90 (t, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.8, 139.5, 105.2, 49.5, 31.5, 30.0, 26.5, 22.5, 14.0, 13.5, 11.0. |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.[7]
Synthesis of N-Hexylpyridazines from 1,4-Dicarbonyls
The reaction of hydrazines with 1,4-dicarbonyl compounds provides a foundational method for synthesizing six-membered di-aza-heterocycles like pyridazines.[8][9] This cyclocondensation reaction is analogous to the Knorr pyrazole synthesis but with a different dicarbonyl spacing. Using a saturated 1,4-diketone like 2,5-hexanedione with this compound initially forms a dihydropyridazine, which can be isolated or subsequently oxidized to the aromatic pyridazine.[10]
3.1. Reaction Mechanism and Rationale
The mechanism involves a double condensation between the two carbonyl groups of the 1,4-diketone and the two nitrogen atoms of this compound. The reaction is typically performed in a protic solvent like ethanol under reflux, which facilitates the formation and cyclization of the intermediate di-hydrazone, leading to the stable heterocyclic product.
Caption: Workflow for Dihydropyridazine Synthesis.
3.2. Detailed Protocol: Synthesis of 1-Hexyl-3,6-dimethyl-1,2,3,6-tetrahydropyridazine
Materials:
-
This compound (1.16 g, 10.0 mmol)
-
2,5-Hexanedione (1.14 g, 10.0 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
Procedure:
-
Combine this compound (1.16 g, 10.0 mmol), 2,5-hexanedione (1.14 g, 10.0 mmol), and ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The solution may turn yellow. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield the pure product. Further purification via column chromatography is also an option if necessary.
3.3. Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Pale yellow oil |
| Boiling Point | Approx. 110-115 °C at 5 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.50 (m, 1H), 2.80-2.60 (m, 2H), 2.20-1.90 (m, 4H), 1.50 (m, 2H), 1.30-1.20 (m, 6H), 1.15 (d, 3H), 1.05 (d, 3H), 0.88 (t, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.1, 55.2, 50.1, 31.8, 29.5, 26.9, 25.5, 22.6, 21.5, 19.8, 14.1. |
| Discussion Note | The dihydropyridazine product can be oxidized to the corresponding aromatic pyridazine using various oxidizing agents. For instance, oxidation with chromium trioxide in acetic acid has been reported for similar systems.[9] |
Conclusion
This compound is a potent and adaptable reagent for introducing an N-hexyl moiety into heterocyclic scaffolds. The Knorr pyrazole synthesis and the cyclocondensation with 1,4-dicarbonyls represent robust, high-yielding, and scalable methods for producing N-hexylpyrazoles and N-hexylpyridazines, respectively. The protocols detailed herein provide a reliable foundation for researchers in drug discovery and materials science to access these valuable molecular architectures. Adherence to strict safety protocols is essential for the successful and safe execution of these syntheses.
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Application Notes and Protocols: The Strategic Use of Hexylhydrazine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Role of Substituted Hydrazines in Modern Drug Discovery
In the landscape of medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery and development. Among the myriad of building blocks available to chemists, substituted hydrazines are of paramount importance due to their versatility in constructing nitrogen-containing ring systems that are prevalent in a wide range of biologically active molecules. Hexylhydrazine, with its linear six-carbon alkyl chain, offers a unique lipophilic handle that can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API).
This guide provides a detailed exploration of the application of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on the construction of N-substituted pyrazoles. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][2] The N-hexyl substituent can enhance membrane permeability and modulate binding affinity to target proteins, making it a valuable moiety in the design of new therapeutic agents.
These application notes are intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Chemical Properties and Reactivity Profile of this compound
This compound (C₆H₁₆N₂) is a monosubstituted alkylhydrazine. The presence of the hexyl group influences its physical and chemical properties, such as increasing its lipophilicity and boiling point compared to smaller alkylhydrazines. The core reactivity of this compound is dictated by the lone pair of electrons on the terminal nitrogen atom, which makes it a potent nucleophile.
Key Reactive Characteristics:
-
Nucleophilicity: The terminal -NH₂ group is highly nucleophilic and readily reacts with electrophilic centers, most notably carbonyl groups of aldehydes, ketones, and esters.
-
Formation of Hydrazones: The initial reaction with a carbonyl compound typically involves the formation of a hydrazone intermediate through a condensation reaction. This is a crucial step in many heterocyclic syntheses.
-
Basicity: this compound is a weak base and can be protonated to form the corresponding hydrazinium salt.
Core Application: Synthesis of N-Hexyl Pyrazole Pharmaceutical Intermediates via Knorr Cyclization
A primary and highly effective application of this compound in pharmaceutical synthesis is its use in the Knorr pyrazole synthesis and related cyclocondensation reactions. This method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound to yield a pyrazole.[1][3] The reaction is robust, high-yielding, and allows for the introduction of a wide variety of substituents on the pyrazole ring.
Reaction Principle and Mechanism
The synthesis of an N-hexyl pyrazole from this compound and a 1,3-diketone proceeds through a two-stage mechanism:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of this compound attacks one of the carbonyl groups of the 1,3-diketone, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration: The remaining amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate. Subsequent dehydration yields the aromatic N-hexyl pyrazole.[4]
The regioselectivity of the initial attack can be influenced by the electronic and steric nature of the substituents on the 1,3-diketone.
Visualizing the Reaction Mechanism
Caption: Workflow for N-Hexyl Pyrazole Synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.16 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (20 mL).
-
Acid Catalysis: To the stirred solution, add glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The consumption of the starting materials and the formation of a new, less polar spot indicates the progress of the reaction. [5][6]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-hexyl-3,5-dimethylpyrazole.
Safety and Handling of this compound
This compound, like other hydrazine derivatives, should be handled with care due to its potential toxicity and reactivity. Always consult the Safety Data Sheet (SDS) before use. [7][8] General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [9]* Ventilation: All manipulations should be performed in a well-ventilated fume hood. [7]* Inhalation: Avoid inhaling vapors or mists. * Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Data Interpretation and Characterization
The final product, 1-hexyl-3,5-dimethylpyrazole, can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the hexyl chain protons, the two methyl groups on the pyrazole ring, and the proton at the 4-position of the pyrazole ring. ¹³C NMR will confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the absence of N-H and C=O stretching frequencies from the starting materials and the presence of C=N and aromatic C-H stretching frequencies.
Conclusion
This compound is a valuable reagent for the synthesis of N-alkylated heterocyclic compounds, particularly pyrazoles, which are important intermediates in the pharmaceutical industry. The protocol provided herein offers a reliable and adaptable method for the synthesis of 1-hexyl-substituted pyrazoles. By understanding the reactivity, handling requirements, and synthetic applications of this compound, researchers can effectively utilize this building block in the design and synthesis of novel drug candidates.
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Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[9][10]enzoxazine and Evaluation of Their Antiviral Activity. (2022, June 30). PMC - NIH.
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Application Notes and Protocols: Leveraging Hexylhydrazine in the Development of Novel Agrochemicals
Introduction: The Strategic Role of the Hydrazine Moiety in Agrochemical Design
The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within the vast chemical space available to synthetic chemists, the hydrazine functional group stands out as a versatile and privileged scaffold. Its unique electronic properties and ability to participate in a wide array of chemical transformations have led to the development of numerous commercially successful pesticides. Hydrazine derivatives are key components in several classes of herbicides, insecticides, and fungicides, often forming the core of bioactive heterocyclic systems.
This guide focuses on hexylhydrazine , a mono-substituted alkylhydrazine. The introduction of a hexyl group offers a strategic advantage: it significantly increases the lipophilicity of the resulting molecules. This property can enhance the compound's ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, potentially leading to improved bioavailability and efficacy. While direct literature on this compound's application in commercial agrochemicals is sparse, its potential as a building block for creating novel active ingredients is significant. By understanding the fundamental reactivity of the hydrazine group and the physicochemical contributions of the hexyl chain, researchers can unlock new avenues for discovery.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides a theoretical framework, practical synthetic protocols, and bioassay methodologies for exploring the potential of this compound in the development of next-generation agrochemicals.
Part 1: Synthetic Pathways Utilizing this compound
The primary utility of this compound in agrochemical synthesis lies in its role as a potent nucleophile, enabling the construction of various carbon-nitrogen and nitrogen-nitrogen bonds. Its most significant application is in the formation of heterocyclic rings, which are prevalent in a vast number of bioactive molecules.
The Knorr Pyrazole Synthesis: A Gateway to Bioactive Scaffolds
The formation of pyrazole rings is arguably one of the most important reactions involving hydrazine derivatives in agrochemical science. Pyrazoles are a cornerstone of many fungicides and insecticides due to their ability to inhibit crucial biological processes. For instance, many modern fungicides target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, and the pyrazole carboxamide scaffold is a well-established pharmacophore for this target.
The Knorr pyrazole synthesis and related condensations with 1,3-dicarbonyl compounds provide a straightforward and highly adaptable method for creating substituted pyrazoles. This compound can be readily employed in this reaction to generate N-hexyl pyrazoles.
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a robust and high-yielding method to access the pyrazole core.[1] The choice of an acid catalyst, typically acetic acid, is crucial as it protonates one of the carbonyl groups, activating it for nucleophilic attack by the terminal nitrogen of this compound.[2][3] The subsequent cyclization and dehydration steps are often facile, driven by the formation of the stable aromatic pyrazole ring.[1] This methodology is highly valued in combinatorial and medicinal chemistry for its reliability and broad substrate scope.[4]
Caption: Knorr Pyrazole Synthesis Workflow.
Formation of Bioactive Hydrazones
Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are another class of compounds with recognized agrochemical potential.[5] The resulting C=N-N linkage is a key structural feature in various insecticides and fungicides. The synthesis is typically straightforward, often requiring only mixing the reactants in a suitable solvent, sometimes with mild heating or acid catalysis. The hexyl group in this compound can again be expected to enhance the biological activity of the resulting hydrazone by increasing its lipophilicity.
Part 2: Experimental Protocols
The following protocols are designed to be starting points for researchers. Standard laboratory safety precautions should be followed at all times.
Protocol 2.1: Synthesis of 1-Hexyl-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a simple N-hexyl pyrazole derivative using the Knorr synthesis.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.16 g, 10 mmol) and ethanol (20 mL).
-
Begin stirring and add acetylacetone (1.00 g, 10 mmol).
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-hexyl-3,5-dimethyl-1H-pyrazole.
Protocol 2.2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a method to screen the synthesized N-hexyl pyrazole for antifungal activity against common plant pathogens.
Materials:
-
Synthesized N-hexyl pyrazole derivative
-
Commercial fungicide (e.g., Carbendazim, as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Actively growing cultures of fungal plant pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Sterile petri dishes, cork borer, incubator.
Procedure:
-
Prepare a stock solution of the synthesized compound (e.g., 10 mg/mL) in DMSO. Prepare serial dilutions to obtain the desired test concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 45-50 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium side down, in the center of each PDA plate.
-
Incubate the plates at 25-28 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the fungus in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
Part 3: Data Presentation and Interpretation
The results of the antifungal assay can be presented in a tabular format for easy comparison.
Table 1: Hypothetical Antifungal Activity of 1-Hexyl-3,5-dimethyl-1H-pyrazole
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) against F. oxysporum | Mycelial Growth Inhibition (%) against R. solani |
| 1-Hexyl-3,5-dimethyl-1H-pyrazole | 100 | 85.2 | 92.5 |
| 50 | 62.7 | 75.1 | |
| 25 | 45.3 | 58.9 | |
| 10 | 28.1 | 35.4 | |
| 1 | 10.5 | 15.2 | |
| Carbendazim (Positive Control) | 10 | 98.5 | 99.1 |
| DMSO (Negative Control) | - | 0 | 0 |
From this hypothetical data, one could conclude that the synthesized compound exhibits significant antifungal activity, particularly against R. solani. The dose-dependent response suggests a specific mode of action. The increased lipophilicity conferred by the hexyl group may be contributing to its ability to penetrate the fungal cell membrane.
Part 4: Proposed Mechanism of Action
The pyrazole scaffold is a well-known component of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These compounds act by blocking the mitochondrial electron transport chain at complex II, leading to a disruption of cellular respiration and ultimately, fungal cell death. It is plausible that a novel N-hexyl pyrazole derivative could exhibit a similar mode of action.
Caption: Proposed SDHI Fungicide Mechanism.
Conclusion
This compound represents a valuable, albeit under-explored, building block for the synthesis of novel agrochemicals. Its inherent lipophilicity, combined with the proven bioactivity of the hydrazine-derived scaffolds such as pyrazoles and hydrazones, offers a compelling starting point for discovery programs. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to systematically explore the potential of this compound and its derivatives, ultimately contributing to the development of more effective and sustainable crop protection solutions.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]
-
MDPI. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]
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Semantic Scholar. (2007). Pyrazole chemistry in crop protection. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological evaluation of hydrazone derivatives as antifungal agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Semantic Scholar. (2021). Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
-
PubMed. (2025). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. Retrieved from [Link]
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Hexylhydrazine: A Versatile Building Block for the Synthesis of Bioactive Molecules
Application Note & Protocols
Introduction: The Strategic Value of the Hydrazine Moiety in Drug Discovery
The hydrazine functional group (R-NH-NH2) is a cornerstone in medicinal chemistry, serving as a versatile and reactive handle for the construction of a diverse array of bioactive molecules. Its derivatives, particularly hydrazides and hydrazones, are integral components of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of an alkyl chain, such as a hexyl group, into the hydrazine scaffold introduces lipophilic character, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of hexylhydrazine as a valuable building block, offering insights into its reactivity, synthetic applications, and the biological relevance of its derivatives.
Physicochemical Properties and Safety Considerations
This compound, typically handled as its more stable hydrochloride salt (1-hexylhydrazine hydrochloride), is a reactive chemical intermediate. Understanding its properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of 1-Hexylhydrazine Hydrochloride
| Property | Value | Reference |
| CAS Number | 79201-41-5 | [3] |
| Molecular Formula | C₆H₁₇ClN₂ | [3] |
| Molecular Weight | 152.67 g/mol | [3] |
| Appearance | Solid | [3] |
| Primary Use | For R&D use only | [3] |
Safety and Handling Protocol
Due to its reactive nature, this compound and its salts must be handled with care. The following protocol outlines essential safety measures:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoiding Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition. Use non-sparking tools and take precautions against electrostatic discharge.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Spill and Disposal: In case of a spill, follow institutional safety protocols for reactive chemicals. Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Applications of this compound
This compound is a potent nucleophile, making it a valuable reagent for the synthesis of two key classes of bioactive heterocyclic compounds: hydrazones and pyrazoles. The hexyl group in these structures can enhance membrane permeability and interaction with hydrophobic pockets of biological targets.
Synthesis of N-Hexylhydrazones
Hydrazones are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and high efficiency.[5]
Caption: General synthesis of N-hexylhydrazones.
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde.
Materials:
-
1-Hexylhydrazine hydrochloride
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of this compound Free Base (Optional but recommended):
-
Dissolve 1-hexylhydrazine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8), causing the free this compound to separate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Use the resulting oil immediately in the next step.
-
-
Hydrazone Formation:
-
Dissolve the substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the this compound (1.0 mmol, either as the prepared free base or directly as the hydrochloride salt) to the aldehyde solution.
-
If using the hydrochloride salt, add a few drops of glacial acetic acid as a catalyst.[6]
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
-
Work-up and Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure N-hexylhydrazone derivative.[7]
-
Causality Behind Experimental Choices:
-
Catalyst: A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
-
Solvent: Ethanol and methanol are common solvents as they effectively dissolve the reactants and are relatively easy to remove.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding high-purity crystalline products.
Synthesis of 1-Hexylpyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a prominent scaffold in many approved drugs due to their wide range of biological activities.[4][8] The Knorr pyrazole synthesis and its variations are the most common methods for their preparation, typically involving the reaction of a hydrazine with a 1,3-dicarbonyl compound.[9]
Caption: Knorr synthesis of 1-hexylpyrazoles.
This protocol outlines a general procedure for the synthesis of a 1-hexyl-3,5-disubstituted pyrazole.
Materials:
-
1-Hexylhydrazine hydrochloride
-
1,3-Dicarbonyl compound (e.g., acetylacetone for 1-hexyl-3,5-dimethylpyrazole)
-
Ethanol
-
Glacial acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Add 1-hexylhydrazine hydrochloride (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
-
Reaction and Monitoring:
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction using TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then concentrate it under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude pyrazole derivative by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Causality Behind Experimental Choices:
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur at a reasonable rate.
-
1,3-Dicarbonyl: This substrate provides the three-carbon backbone required for the formation of the five-membered pyrazole ring.
-
Column Chromatography: This purification technique is ideal for separating the desired product from any unreacted starting materials or byproducts, especially for liquid or oily products.
Bioactive Molecules Derived from this compound: A Conceptual Framework
While specific, named drug molecules directly synthesized from this compound are not widely documented in readily available literature, the principles of medicinal chemistry allow us to project the potential bioactivities of its derivatives.
Table 2: Potential Bioactivities of this compound Derivatives
| Derivative Class | Potential Biological Activity | Rationale and Supporting Evidence |
| N-Hexylhydrazones | Antimicrobial, Antifungal | The hydrazone moiety is a known pharmacophore for antimicrobial activity.[6][10][11] The hexyl group increases lipophilicity, potentially enhancing cell membrane penetration. |
| Anticancer | Numerous hydrazone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] | |
| 1-Hexylpyrazoles | Anti-inflammatory, Analgesic | The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[4] |
| Antimicrobial | Substituted pyrazoles have shown a broad spectrum of antimicrobial activity.[12] |
The Role of the Hexyl Group: A Structure-Activity Relationship (SAR) Perspective
The incorporation of a hexyl group into a bioactive scaffold can have several predictable effects based on structure-activity relationship (SAR) principles:[5]
-
Increased Lipophilicity: The six-carbon alkyl chain significantly increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells, potentially leading to increased potency.
-
Hydrophobic Interactions: The hexyl group can engage in hydrophobic interactions with specific binding pockets within target enzymes or receptors, which can contribute to the overall binding affinity and selectivity of the molecule.
-
Modulation of Pharmacokinetics: Increased lipophilicity can affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While it may improve absorption, it can also lead to increased binding to plasma proteins or faster metabolic clearance.
Conclusion and Future Directions
This compound represents a valuable, albeit under-explored, building block for the synthesis of novel bioactive molecules. Its straightforward reactivity allows for the efficient construction of hydrazone and pyrazole libraries. The presence of the hexyl group provides a handle for tuning the lipophilic character of these compounds, a critical parameter in drug design. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to fully elucidate their therapeutic potential and to establish clear structure-activity relationships that can guide the development of next-generation therapeutic agents.
References
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- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent applications of pyrazole and its substituted analogs. (2016). Journal of the Indian Chemical Society.
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- A review on biological activities and chemical synthesis of hydrazide deriv
- Biological Activities of Hydrazone Deriv
- Synthesis, in vitro activity, and three-dimensional quantitative structure-activity relationship of novel hydrazine inhibitors of human vascular adhesion protein-1. (n.d.). ChEMBL.
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- Structure Activity Rel
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- Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). Molecules.
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- Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. (2025).
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- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019). Molecules.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Hydrazone Derivative: Significance and symbolism. (2025).
- Design, synthesis, and reactivity of 1-hydrazinodienes for use in organic synthesis. (2005). PubMed.
- Phenolic furanochromene hydrazone derivatives: Synthesis, antioxidant activity, ferroptosis inhibition, DNA cleavage and DNA molecular docking studies. (2022). PubMed.
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- Immediate Hypersensitivity Reactions Tre
- Saudi MoH Protocol for Adult and Pedi
- Synthesis and structural studies of acyl hydrazone derivatives having tetrahydrocarbazole moiety. (n.d.).
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Application Notes & Protocols: Experimental Setup for Reactions Involving Hexylhydrazine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for handling and utilizing hexylhydrazine in common synthetic reactions. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying principles and critical parameters that ensure experimental success and reproducibility. We will cover essential safety procedures, step-by-step protocols for hydrazone formation and the Fischer indole synthesis, methods for reaction monitoring, and a framework for self-validating experimental systems.
Introduction to this compound
This compound (C₆H₁₆N₂) is an alkylhydrazine that serves as a versatile reagent and building block in organic synthesis.[1][2] Its utility stems from the nucleophilic nature of the terminal nitrogen atom, making it a potent reactant for forming C-N bonds. It is primarily used in the synthesis of heterocyclic compounds, such as indoles and pyrazoles, and as a precursor for creating hydrazone derivatives, which have applications in medicinal chemistry and materials science.[3][4]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 15888-12-7 | [1] |
| Molecular Formula | C₆H₁₆N₂ | [1][2] |
| Molecular Weight | 116.20 g/mol | [5] |
| Boiling Point | 195.1°C at 760 mmHg | [1] |
| Density | 0.829 g/cm³ |[1] |
Due to the inherent reactivity and potential toxicity characteristic of hydrazine derivatives, strict adherence to safety protocols is non-negotiable.[6]
Critical Safety & Handling Protocols
Hydrazine derivatives are classified as hazardous materials and must be handled with extreme caution.[6] this compound and its hydrochloride salt may cause severe skin burns, eye damage, and allergic skin reactions, and are often toxic if inhaled or ingested.[7][8]
2.1. Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7][9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and change them immediately upon contamination.[7]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
2.2. Storage & Handling
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent air oxidation.[6]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[9] Do not let the product enter drains.
-
Waste Disposal: Dispose of this compound waste and contaminated materials through an approved hazardous waste disposal facility, following all local and national regulations.[8] Neutralization can be achieved by careful, slow addition to a dilute solution of an oxidizing agent like sodium hypochlorite (bleach), but this should only be done by trained personnel.[6]
2.3. First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Application Protocol 1: Hydrazone Formation
Hydrazone synthesis is a cornerstone reaction of hydrazines, involving the condensation of this compound with an aldehyde or ketone. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable C=N double bond.[10][11] This protocol is widely used for creating intermediates in multi-step syntheses or for derivatizing carbonyl compounds for analytical purposes.[4]
Causality and Experimental Rationale
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. The subsequent dehydration step is the rate-limiting step at neutral pH and is also acid-catalyzed.[10] Ethanol is a common solvent as it effectively dissolves both the polar hydrazine and the often less polar carbonyl compound.
Detailed Step-by-Step Protocol: Synthesis of Acetone Hexylhydrazone
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (1.0 eq, e.g., 10 mmol, 0.58 g).
-
Dissolve the acetone in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.
-
-
Reagent Addition:
-
In a separate vial, weigh this compound (1.0 eq, 10 mmol, 1.16 g). Perform this step in a fume hood.
-
Dissolve the this compound in 10 mL of ethanol.
-
Add the this compound solution dropwise to the stirring acetone solution at room temperature over 5-10 minutes.
-
-
Reaction Execution:
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (see Section 5). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add 30 mL of diethyl ether and 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.
-
Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydrazone product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Visualization: General Experimental Workflow
Caption: A generalized workflow for synthesis involving this compound.
Application Protocol 2: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction for constructing the indole ring system, a common motif in pharmaceuticals and natural products.[12][13] The reaction involves treating an arylhydrazine (in this case, a hypothetical phenyl-substituted this compound for a true indole synthesis, or simply using this compound with a cyclic ketone to form a fused heterocyclic system) with an aldehyde or ketone under acidic conditions.[3][14]
Mechanism and Rationale
The accepted mechanism involves three key stages:[3][12]
-
Hydrazone Formation: The initial step is the formation of a hydrazone from the hydrazine and the carbonyl compound.
-
[15][15]-Sigmatropic Rearrangement: The hydrazone tautomerizes to its enehydrazine form, which then undergoes an acid-catalyzed[15][15]-sigmatropic rearrangement (a type of pericyclic reaction).
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the final aromatic indole ring.
The choice of acid catalyst is critical; Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) can be used.[12] Acetic acid often serves as both the catalyst and solvent.[3]
Detailed Step-by-Step Protocol: Synthesis of 1-Hexyl-1,2,3,4-tetrahydrocarbazole
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add phenylhydrazine (1.0 eq, 10 mmol, 1.08 g) and glacial acetic acid (30 mL). Note: This example uses phenylhydrazine to demonstrate the classic indole synthesis. For a hexyl-substituted indole, one would start with N-hexyl-N-phenylhydrazine.
-
Stir the mixture at room temperature until the phenylhydrazine dissolves.
-
-
Reagent Addition:
-
Add cyclohexanone (1.05 eq, 10.5 mmol, 1.03 g) to the solution. An exotherm may be observed. The solution will likely turn yellow or orange upon formation of the phenylhydrazone intermediate.
-
Self-Validation Check: The formation of the hydrazone can be confirmed by TLC before proceeding.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 1 hour.
-
The color of the solution will typically darken as the reaction proceeds.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with stirring.
-
A solid precipitate should form. If the product is oily, it may solidify upon further stirring or scratching the flask.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Press the solid as dry as possible on the filter paper.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
-
Visualization: Fischer Indole Synthesis Mechanismdot
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Advanced Analytical Strategies for the Accurate Quantification of Hexylhydrazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylhydrazine is a chemical intermediate and potential impurity of significant interest in pharmaceutical development and chemical synthesis. As a member of the alkylhydrazine family, it presents considerable analytical challenges due to its high polarity, low molecular weight, volatility, and lack of a strong native chromophore, making trace-level quantification difficult with standard analytical techniques.[1] This application note provides a comprehensive guide to robust and sensitive analytical methods for the quantification of this compound. We detail three field-proven protocols: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with in situ derivatization, High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) after pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultimate sensitivity. The causality behind experimental choices, detailed step-by-step protocols, and performance comparisons are provided to empower researchers to select and implement the optimal method for their specific application.
The Foundational Challenge: Why Direct Analysis is Impractical
The direct analysis of this compound is hindered by its inherent physicochemical properties. Like its parent compound, hydrazine, this compound lacks a UV-absorbing chromophore, rendering it nearly invisible to standard HPLC-UV detectors.[1] Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, while its volatility can lead to sample loss.[1][2] Furthermore, its reactive nature can cause poor peak shape and adsorption on analytical columns.[3]
To overcome these obstacles, a chemical derivatization strategy is essential.[4] This process chemically modifies the this compound molecule to introduce properties favorable for analysis. The core benefits of derivatization in this context are:
-
Introduction of a Chromophore/Fluorophore: The reaction product is designed to absorb UV-Vis light or fluoresce, enabling highly sensitive detection.[1]
-
Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of the analyte, improving retention on reversed-phase columns, or increase its volatility and thermal stability for GC analysis.[4]
-
Enhanced Specificity: The derivatization reaction is often specific to the hydrazine functional group, reducing interference from matrix components.[1]
The general workflow for analyzing this compound involves this critical derivatization step, as illustrated below.
Caption: General experimental workflow for this compound quantification.
Method 1: Headspace GC-MS with In Situ Derivatization
This method is exceptionally sensitive and specific, making it ideal for detecting trace levels of this compound in complex matrices like active pharmaceutical ingredients (APIs).[5] The strategy relies on converting this compound into a more volatile and thermally stable derivative in situ within the headspace vial, followed by automated sampling and analysis.
Principle of Causality: Acetone is used as both the derivatizing reagent and part of the sample solvent. It reacts with this compound to form a stable hydrazone (specifically, an azine if two hydrazine molecules react with one acetone, though for quantification, the reaction is controlled to be consistent). This derivative is significantly more volatile than the original analyte, allowing it to partition into the gas phase (headspace) of the vial upon heating.[6] This vapor is then injected into the GC-MS system. Gas chromatography separates the derivative from other volatile components, and mass spectrometry provides definitive identification and quantification based on its unique mass-to-charge ratio (m/z).[7] This combination provides a "gold standard" for positive identification.[7]
Caption: Workflow for the Headspace GC-MS method.
Protocol: HS-GC-MS Quantification of this compound
A. Reagents and Materials
-
This compound reference standard
-
Acetone (HPLC grade or higher)
-
Diluent: Water or an appropriate organic solvent compatible with the sample matrix
-
20 mL headspace GC vials with caps and septa
B. Preparation of Standards and Samples
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock standard.
-
Calibration Samples: In separate 20 mL headspace vials, add a fixed amount of sample matrix (e.g., 100 mg of API). Spike with appropriate volumes of the working standards to create a calibration curve in the matrix, corresponding to low ppm levels.
-
Sample Preparation: Accurately weigh a fixed amount of the test sample (e.g., 100 mg) into a 20 mL headspace vial.
-
Derivatization: To each standard and sample vial, add 1 mL of acetone.[5] Immediately seal the vials with caps and septa and vortex briefly.
C. Instrumental Conditions
-
GC System: Agilent 7890B or equivalent
-
Headspace Sampler: Agilent 7697A or equivalent
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
-
GC Column: DB-624 or similar, 30 m x 0.32 mm, 1.8 µm film thickness
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 20 °C/min, hold 5 min
-
Inlet: Split mode (10:1), 250 °C
-
Carrier Gas: Helium, constant flow 2.0 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the this compound-acetone derivative.
-
D. Quantification
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of this compound.
-
Determine the concentration in samples by interpolating their peak areas from the calibration curve.
Method 2: RP-HPLC-UV with Pre-Column Derivatization
This method is a workhorse in many QC laboratories due to the widespread availability of HPLC-UV systems. It is robust, reliable, and offers excellent sensitivity for applications where GC-MS is not required or available.
Principle of Causality: This protocol uses an aromatic aldehyde, such as salicylaldehyde or 2-hydroxy-1-naphthalaldehyde (HNA), as the derivatizing reagent.[1][8] The aldehyde reacts with the primary amine of this compound to form a stable hydrazone. This newly formed molecule possesses a large, conjugated π-system, which acts as a strong chromophore, absorbing light at a specific wavelength in the UV-Vis spectrum (e.g., ~406 nm for the HNA derivative).[1][9] This wavelength is typically in the visible range, which significantly enhances selectivity as most API and matrix components absorb in the lower UV range (190-380 nm).[1] The resulting hydrazone is also more non-polar, allowing for excellent retention and separation on a standard C18 reversed-phase HPLC column.
Caption: Workflow for the HPLC-UV method with pre-column derivatization.
Protocol: HPLC-UV Quantification of this compound
A. Reagents and Materials
-
This compound reference standard
-
Salicylaldehyde (or 2-hydroxy-1-naphthalaldehyde)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen phosphate (or other suitable buffer salt)
-
Ultrapure water
B. Preparation of Solutions
-
Mobile Phase A: Prepare a buffer solution (e.g., 10mM ammonium dihydrogen phosphate in water).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Diluent: Methanol/Water (50:50 v/v).
-
Derivatizing Solution: Prepare a solution of salicylaldehyde in diluent (e.g., 0.5 mL in 100 mL).
-
Standard & Sample Preparation:
-
Prepare stock and working standards of this compound as described in Method 1, using the diluent.
-
Accurately weigh and dissolve the test sample in the diluent to a known concentration (e.g., 10 mg/mL).
-
To 1 mL of each standard and sample solution in a clean vial, add 1 mL of the Derivatizing Solution.
-
Cap the vials and vortex. Allow the reaction to proceed for a set time at a controlled temperature (e.g., 20 minutes at room temperature or with gentle heating).[8]
-
C. Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm, or equivalent C18 column.[8]
-
Mobile Phase: Gradient or isocratic elution. Example based on similar methods: 75% Methanol, 25% Buffer.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the absorbance maximum of the formed hydrazone (e.g., 360 nm for salicylaldehyde derivative).[8]
D. Quantification
-
Validate the method for specificity by injecting the un-derivatized sample, the derivatizing reagent alone, and a placebo matrix to ensure no interfering peaks.
-
Establish linearity by plotting the peak area of the derivative versus the concentration of the this compound standards.
-
Calculate the concentration in the test samples using the linear regression equation.
Method 3: LC-MS/MS for Ultimate Sensitivity and Specificity
For applications demanding the lowest possible detection limits, such as in biological matrices or for genotoxic impurity analysis, LC-MS/MS is the definitive technique.[10][11] The use of a stable isotope-labeled internal standard provides the highest degree of accuracy and precision by correcting for matrix effects and variability in sample preparation and ionization.
Principle of Causality: The sample preparation and chromatography are similar to the HPLC-UV method, often using derivatization (e.g., with p-anisaldehyde) to improve chromatographic retention and introduce a stable, easily ionizable moiety.[10] The key difference is the detector. A tandem mass spectrometer (MS/MS) provides two layers of mass filtering. The first mass analyzer (Q1) selects the specific mass of the derivatized this compound (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and eliminating noise from co-eluting matrix components.
Protocol: LC-MS/MS Quantification of this compound
A. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., ¹⁵N₂-hexylhydrazine or ¹³C-hexylhydrazine), if available, as an internal standard (IS).
-
p-Anisaldehyde (derivatizing reagent).[10]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
B. Preparation of Solutions
-
Standards & Samples: Prepare standards and samples as described previously.
-
Internal Standard Spiking: Add a precise amount of the internal standard solution to every standard, blank, QC, and unknown sample at the beginning of the preparation process.
-
Derivatization: Add the derivatizing reagent (p-anisaldehyde in acetonitrile) to each sample. Incubate to allow the reaction to complete.[10]
C. Instrumental Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Reversed-phase C18 column suitable for UPLC/MS.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from the derivatizing reagent and matrix components.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
This compound Derivative Transition: Determine the precursor ion [M+H]⁺ and the most stable product ion via infusion and optimization.
-
Internal Standard Transition: Determine the corresponding precursor and product ions for the stable isotope-labeled derivative.
-
D. Quantification
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The use of the area ratio corrects for any sample loss during preparation or suppression of ionization in the MS source, providing highly accurate results.[10]
Method Performance Comparison
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HS-GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS (with Derivatization) |
| Principle | Volatility & Mass | UV Absorbance | Mass-to-Charge Ratio |
| Specificity | Very High | Good to High | Extremely High |
| Typical LOQ | ~0.1 - 1 ppm[5] | ~0.5 - 3 ppm[8][12] | < 0.1 ppm (~50 ng/mL)[10] |
| Linearity (R²) | >0.999[5] | >0.998[8] | >0.998[10] |
| Pros | - Excellent for complex matrices- High specificity- Automated | - Widely available instrumentation- Robust and reliable | - Highest sensitivity & specificity- Ideal for bioanalysis- Corrects for matrix effects (with IS) |
| Cons | - Requires volatile derivative- Higher instrument cost | - Lower sensitivity than MS methods- Potential for matrix interference | - Highest instrument cost- Requires specialized expertise |
Conclusion
The successful quantification of this compound hinges on a well-designed analytical strategy that addresses its inherent chemical challenges. Derivatization is a mandatory step to achieve the sensitivity, specificity, and robust chromatographic performance required in research and regulated environments.
-
HS-GC-MS is the method of choice for trace analysis in solid samples like APIs, offering unparalleled specificity.
-
HPLC-UV provides a reliable and accessible alternative for routine analysis and quality control applications.
-
LC-MS/MS stands as the gold standard for bioanalytical studies or when the utmost sensitivity is required, providing definitive quantification at ultra-trace levels.
By understanding the principles behind each technique and following these validated protocols, researchers can confidently and accurately quantify this compound, ensuring the quality and safety of their materials and products.
References
-
Liu, A., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 89-95. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
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Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. [Link]
-
Reddy, G. S., et al. (2014). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre, 6(1), 123-132. [Link]
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Davis, J. D., et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 39(5), 386-392. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
-
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]
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Rodin, I., et al. (2015). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. ResearchGate. [Link]
-
Sutton, C. L., et al. (2014). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 25(6), 1031-1039. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Li, Y., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1457, 64-71. [Link]
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-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
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Kumar, A., et al. (2024). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Forensic Science International, 354, 111897. [Link]
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Application Notes and Protocols for Hexylhydrazine Hydrochloride: Handling and Reaction Procedures
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and effective use of hexylhydrazine hydrochloride. This document emphasizes scientific integrity, drawing from established safety protocols and reaction methodologies to ensure trustworthy and reproducible experimental outcomes.
Introduction and Scientific Context
This compound hydrochloride is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents.[1] As an alkylhydrazine, it serves as a key building block in reactions such as the Fischer indole synthesis, enabling the introduction of a hexyl group onto the nitrogen of the resulting indole ring.[2] The use of N-alkylated hydrazines in such syntheses has been shown to improve reaction rates and yields compared to their unsubstituted counterparts.[3] This guide will detail the necessary precautions for handling this compound and provide a robust protocol for its application in the Fischer indole synthesis.
Safety, Handling, and Storage
Hydrazine derivatives are classified as hazardous materials and require strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.[4]
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride should be handled with caution. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds like cyclothis compound hydrochloride indicate that it may cause severe skin burns and eye damage.[5] General safety data for hydrazine hydrochlorides suggest they can be toxic if swallowed, in contact with skin, or inhaled, and may cause skin sensitization.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7]
-
Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron should be used.[8]
-
Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Storage and Incompatibility
Proper storage is critical to maintaining the stability and safety of this compound hydrochloride.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[5] An inert atmosphere is recommended for long-term storage.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5] Hydrazine derivatives can react violently with oxidizers.[4]
Spill and Waste Management
In the event of a spill, evacuate the area and prevent the spread of the material.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] Do not use combustible materials like paper towels to absorb spills of hydrazine compounds.
-
Waste Disposal: this compound hydrochloride and any contaminated materials should be treated as hazardous waste.[9] Disposal must be in accordance with all local, state, and federal regulations.[10] This typically involves placing the waste in a labeled, sealed container for collection by a certified hazardous waste disposal service.[9]
Physicochemical Data
A summary of the available data for this compound hydrochloride and related compounds is presented below for quick reference.
| Property | Value | Source |
| Chemical Name | 1-Hexylhydrazine hydrochloride | [11] |
| CAS Number | 79201-41-5 | [11] |
| Molecular Formula | C₆H₁₇ClN₂ | [12] |
| Molecular Weight | 152.66 g/mol | [12] |
| GHS Hazard Statements | H317, H319 (for cyclothis compound HCl) | [7] |
Application in Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles from a phenylhydrazine and a ketone or aldehyde in an acidic catalyst.[2] The use of an N-alkylhydrazine like this compound hydrochloride allows for the direct synthesis of N-alkylated indoles.
Reaction Mechanism Overview
The reaction proceeds through the initial formation of a hydrazone, which then tautomerizes to an enamine. A[3][3]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indole ring.[2][13]
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow for the N-hexyl indole synthesis via the Fischer method.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Fischer indole synthesis using substituted hydrazine hydrochlorides.[14][15]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Glacial acetic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 eq) and cyclohexanone (1.05 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The amount should be sufficient to ensure adequate stirring (e.g., 10-15 mL per gram of hydrazine).[14]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are typically in the range of 2-4 hours.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Carefully neutralize the acetic acid by slowly adding 1 M NaOH solution until the mixture is basic (check with pH paper). c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-hexyl-1,2,3,4-tetrahydrocarbazole.
Conclusion
This compound hydrochloride is a potent synthetic intermediate for the creation of N-alkylated heterocyclic compounds. Its effective use is predicated on a thorough understanding of its reactivity and strict adherence to safety and handling protocols. The procedures outlined in these notes provide a reliable framework for researchers to safely handle this reagent and successfully employ it in synthetic applications such as the Fischer indole synthesis.
References
-
Angene Chemical. (2024). Cyclothis compound hydrochloride Safety Data Sheet. Retrieved from [Link]
- Shaw, C., et al. (1970). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Journal of the Chemical Society C: Organic.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2021).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
- ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.
- Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
-
National Center for Biotechnology Information. (n.d.). Hydrazine, dihydrochloride. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazine, cyclopropyl-, hydrochloride (1:1). PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2016). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.
- Arkema. (2012).
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Application Notes and Protocols for the Synthesis of Hexylhydrazine Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of Hexylhydrazine Analogs in Medicinal Chemistry
Hydrazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, serving as crucial scaffolds in the development of pharmaceuticals.[1] The strategic modification of the hydrazine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a fundamental practice in modern drug discovery known as Structure-Activity Relationship (SAR) studies.[2] This guide focuses on the synthesis and analysis of this compound and its analogs, a subset of alkylhydrazines that are of particular interest due to the influence of the hexyl chain on lipophilicity and, consequently, on biological activity.
The hexyl group, a six-carbon alkyl chain, imparts a moderate degree of lipophilicity to the parent hydrazine molecule. This property is a critical determinant of a drug candidate's ability to cross biological membranes, interact with hydrophobic pockets of target proteins, and influence its overall absorption, distribution, metabolism, and excretion (ADME) profile.[3] By systematically synthesizing a series of this compound analogs with varied substituents, researchers can elucidate the intricate relationship between molecular structure and biological function, paving the way for the rational design of more potent and selective therapeutic agents.[2]
This document provides a comprehensive overview of the synthetic strategies for preparing this compound analogs, detailed experimental protocols, purification and characterization techniques, and a framework for conducting SAR studies. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its analogs can be approached through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern on the hydrazine moiety, and the scale of the reaction. Two of the most common and effective strategies are Direct Alkylation and Reductive Amination .
Strategy 1: Direct Alkylation of Hydrazine
Direct alkylation involves the reaction of a hydrazine derivative with an alkylating agent, such as an alkyl halide.[4] This method is straightforward but can sometimes lead to a mixture of mono- and di-alkylated products due to the nucleophilicity of both nitrogen atoms in hydrazine.[5] To circumvent this, a protecting group strategy is often employed, where one of the nitrogen atoms is temporarily blocked to ensure selective mono-alkylation. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its ease of introduction and removal under mild acidic conditions.[6]
A general workflow for the synthesis of N-hexylhydrazine via direct alkylation with Boc protection is illustrated below:
Strategy 2: Reductive Amination
Reductive amination is another powerful method for the synthesis of N-alkylhydrazines.[7] This one-pot reaction involves the condensation of an aldehyde or ketone with a hydrazine to form a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine.[8] This method is often preferred for its high selectivity and the use of milder reaction conditions. For the synthesis of N-hexylhydrazine, hexanal would be the carbonyl compound of choice to react with hydrazine.
The general workflow for the synthesis of N-hexylhydrazine via reductive amination is depicted below:
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of N-hexylhydrazine using the two strategies described above. These protocols can be adapted for the synthesis of various this compound analogs by using appropriately substituted starting materials.
Protocol 1: Synthesis of N-Hexylhydrazine via Direct Alkylation and Boc Protection
Step 1: Synthesis of tert-Butyl Hydrazinecarboxylate (N-Boc-hydrazine)
-
To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl hydrazinecarboxylate as a white solid.
Step 2: Synthesis of tert-Butyl 2-Hexylhydrazine-1-carboxylate (N-Boc-N'-hexylhydrazine)
-
To a solution of tert-butyl hydrazinecarboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1-bromohexane (1.1 eq) to the suspension and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl 2-hexylhydrazine-1-carboxylate.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve tert-butyl 2-hexylhydrazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M), to the solution at 0 °C.[9]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation under reduced pressure.[10]
Protocol 2: Synthesis of N-Hexylhydrazine via Reductive Amination
-
In a round-bottom flask, dissolve hydrazine hydrate (1.2 eq) in a suitable solvent such as methanol or ethanol.
-
Add hexanal (1.0 eq) dropwise to the hydrazine solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the hexanal hydrazone intermediate.
-
In a separate flask, prepare a solution or suspension of a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in the same solvent.[11]
-
Slowly add the reducing agent to the hydrazone-containing solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases.
-
Make the solution basic by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation under reduced pressure.[12]
Purification and Characterization
Purity and structural confirmation of the synthesized this compound analogs are paramount for reliable SAR studies. The following techniques are essential for this purpose.
Purification
-
Column Chromatography: This is a standard technique for purifying reaction intermediates and final products. Silica gel is the most common stationary phase, and the mobile phase is a solvent system of appropriate polarity to achieve good separation.
-
Distillation: For liquid products like this compound, distillation under reduced pressure is an effective method for purification, especially on a larger scale.[12]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation.[13] The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule's structure.[14]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Table 1: Hypothetical Analytical Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.21 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~2.6-2.8 (t, 2H, -CH₂-NHNH₂), ~1.4-1.6 (m, 2H), ~1.2-1.4 (m, 6H), ~0.9 (t, 3H, -CH₃), NH₂ protons may be broad and variable. |
| ¹³C NMR (CDCl₃, δ ppm) | ~50-55 (-CH₂-NHNH₂), ~31-33, ~28-30, ~22-24, ~13-15 (-CH₃) |
| MS (ESI+) | m/z 117.1 [M+H]⁺ |
Structure-Activity Relationship (SAR) Studies
Once a library of this compound analogs has been synthesized and characterized, the next critical step is to evaluate their biological activity to establish a Structure-Activity Relationship (SAR). This involves systematically assessing how changes in the chemical structure of the analogs affect their biological potency.
Framework for SAR Evaluation
The following workflow outlines a general approach for conducting SAR studies on this compound analogs.
Key Structural Modifications for SAR Studies
To build a comprehensive SAR, a variety of analogs should be synthesized. Key modifications to the this compound scaffold could include:
-
Alkyl Chain Length: Synthesize analogs with shorter (e.g., butyl, pentyl) and longer (e.g., heptyl, octyl) alkyl chains to investigate the effect of lipophilicity on activity.
-
Branching of the Alkyl Chain: Introduce branching in the hexyl group (e.g., isohexyl, neohexyl) to probe the steric requirements of the binding site.
-
Substitution on the Hydrazine Moiety: Introduce substituents on the other nitrogen atom (N-1) to explore the impact on electronic properties and hydrogen bonding potential.
-
Introduction of Functional Groups: Incorporate functional groups such as hydroxyl, amino, or aromatic rings into the alkyl chain to explore additional interactions with the biological target.
Example Biological Assay: Enzyme Inhibition
Many hydrazine derivatives are known to be enzyme inhibitors. For instance, monoamine oxidase (MAO) is a well-known target for hydrazine-based drugs. A common assay to determine the inhibitory potential of the synthesized analogs is an in vitro enzyme inhibition assay. This typically involves measuring the activity of the target enzyme in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC₅₀ value, which is a standard measure of inhibitory potency.
Table 2: Hypothetical SAR Data for this compound Analogs as MAO-B Inhibitors
| Compound ID | R Group (on N-1) | Alkyl Chain | IC₅₀ (µM) |
| 1 | H | n-Hexyl | 15.2 |
| 2 | H | n-Butyl | 35.8 |
| 3 | H | n-Octyl | 8.5 |
| 4 | H | iso-Hexyl | 22.1 |
| 5 | Methyl | n-Hexyl | 25.6 |
| 6 | Phenyl | n-Hexyl | 5.3 |
From this hypothetical data, several SAR trends can be deduced:
-
Effect of Alkyl Chain Length: Increasing the alkyl chain length from butyl (Compound 2) to octyl (Compound 3) leads to a progressive increase in inhibitory potency, suggesting that increased lipophilicity is favorable for binding to the enzyme's active site.
-
Effect of Alkyl Chain Branching: The branched iso-hexyl analog (Compound 4) is less potent than the linear n-hexyl analog (Compound 1), indicating that there might be steric constraints within the binding pocket.
-
Effect of N-1 Substitution: Substitution on the N-1 position with a small alkyl group like methyl (Compound 5) decreases activity, while a larger, aromatic phenyl group (Compound 6) significantly enhances potency, possibly due to additional π-π stacking interactions with the enzyme.
Safety Precautions for Handling Hydrazine Derivatives
Hydrazine and its derivatives are toxic and potentially carcinogenic, and appropriate safety measures must be strictly followed.
-
Engineering Controls: All manipulations involving hydrazine derivatives should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
-
Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
The synthesis of this compound analogs provides a valuable platform for conducting SAR studies aimed at the discovery and optimization of novel therapeutic agents. The systematic modification of the this compound scaffold, coupled with rigorous biological evaluation, allows for a deep understanding of the molecular features that govern biological activity. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to embark on the synthesis and analysis of this promising class of compounds. Adherence to strict safety protocols is essential when working with these potentially hazardous materials.
References
-
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals. [Link]
-
Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. (2021). PubMed. [Link]
-
Purification. (n.d.). University of Rochester. [Link]
-
Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (n.d.). RSC Publishing. [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). ResearchGate. [Link]
-
Structure Activity Relationship of Brevenal Hydrazide Derivatives. (2014). PMC - NIH. [Link]
-
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]
-
Structure activity relationship of brevenal hydrazide derivatives. (2014). PubMed - NIH. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Boc Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(a) 1H NMR spectra and (b) 13C-NMR spectra of Ligand(II). (n.d.). ResearchGate. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Structure activity relationship of brevenal hydrazide derivatives. (n.d.). Scholars@UNCW. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]
-
THE PREPARATION AND STORAGE OF ULTRA HIGH PURITY HEXANE FOR SOLVENT EFFEGI' GAS GHRO-- MATCGRAPHIC ANALYSIS. (n.d.). University of Pretoria. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). METU. [Link]
-
distillation & purification of hexane. (2021). YouTube. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
-
Show how you would use direct alkylation to synthesize the following compounds. (a) benzyltrimethylammonium iodide (b) pentan-1-amine (c) benzylamine. (2024). Pearson. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving Hexylhydrazine Synthesis Yield
Welcome to the technical support guide for the synthesis of hexylhydrazine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes to this valuable aliphatic hydrazine. We will move beyond simple procedural lists to explore the mechanistic rationale behind common challenges and provide actionable, field-tested solutions to improve yield, selectivity, and purity.
Introduction: The Challenge of Selective Mono-Alkylation
This compound is a key building block in various chemical syntheses, but its preparation is often plagued by challenges, primarily the lack of selectivity. Hydrazine (N₂H₄) possesses two nucleophilic nitrogen atoms, making controlled mono-alkylation difficult. Direct reaction with an alkylating agent like hexyl bromide frequently leads to a mixture of mono-, di-, tri-, and even tetra-substituted products, resulting in low yields and complex purification steps[1][2]. This guide provides a systematic approach to overcoming these obstacles.
Section 1: Comparative Overview of Synthesis Strategies
Choosing the right synthetic strategy is the most critical factor influencing yield and purity. Below is a comparison of the three most common approaches.
-
Direct N-Alkylation: This is the most straightforward method, involving the direct reaction of hydrazine with a hexyl halide (e.g., 1-bromohexane). While simple in concept, it is notoriously difficult to control due to over-alkylation[1]. The mono-substituted product, this compound, is often more nucleophilic than hydrazine itself, promoting further reaction.
-
Reductive Hydrazination: This two-step, often one-pot, process involves the condensation of hexanal with hydrazine to form a hexanal hydrazone intermediate. This intermediate is then selectively reduced to yield this compound[3][4]. This method circumvents the over-alkylation problem by forming the C-N bond via a different mechanism.
-
Protected Hydrazine Alkylation: This is the most selective but also the most complex route. One of the hydrazine nitrogens is protected with a group like tert-Butoxycarbonyl (Boc), allowing for clean mono-alkylation of the unprotected nitrogen. A final deprotection step yields the desired product[5]. While often providing the highest purity, it adds steps and cost to the overall synthesis.
Workflow Comparison Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions and byproducts in Hexylhydrazine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexylhydrazine. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the common challenges encountered during experiments involving this versatile reagent. Our focus is on providing practical, field-tested insights to help you mitigate common side reactions and byproducts, ensuring the integrity and success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with this compound, providing concise answers and actionable advice.
1. What are the primary side reactions to be aware of when using this compound in synthesis?
When utilizing this compound, the principal side reactions of concern are:
-
Azine Formation: This occurs when this compound reacts with two equivalents of a carbonyl compound (an aldehyde or ketone), resulting in a symmetrical or unsymmetrical azine (R₂C=N-N=CR₂).[1] This is a common byproduct in reactions intended to form hydrazones, such as the initial step of the Wolff-Kishner reduction.
-
Over-alkylation: In the synthesis of this compound itself, or in subsequent reactions where it acts as a nucleophile, over-alkylation can be a significant issue. This leads to the formation of di-, tri-, and even tetra-alkylated hydrazine derivatives, which can be difficult to separate from the desired mono-hexylhydrazine product.[1]
-
Intramolecular Cyclization: If the substrate molecule contains other reactive functional groups, intramolecular cyclization can compete with the intended reaction with this compound, leading to the formation of undesired heterocyclic byproducts.[1]
2. How can I minimize azine formation in my reaction?
To suppress the formation of azines and favor the desired hydrazone, consider the following strategies:
-
Control Stoichiometry: Employing a slight excess of this compound can shift the equilibrium towards the formation of the hydrazone.
-
Vigorous Exclusion of Water: In the context of Wolff-Kishner reductions, maintaining anhydrous conditions can help to minimize azine formation.[1]
-
Use of Pre-formed Hydrazones: A highly effective method is to first synthesize and isolate the hexylhydrazone intermediate before proceeding with subsequent reaction steps.[1] This physically separates the unreacted carbonyl starting material from the hydrazone, preventing their reaction to form an azine.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of azine formation.[1]
3. What are the expected decomposition pathways for this compound?
While specific high-temperature decomposition data for this compound is not extensively published, we can extrapolate from the known behavior of other hydrazine derivatives.[2] The stability of hydrazines is influenced by factors such as temperature, pH, the presence of oxygen, and metallic catalysts.[2] Potential decomposition pathways include:
-
Oxidative Decomposition: In the presence of air (oxygen), this compound can undergo oxidation, potentially leading to the formation of nitrogen gas, water, and hexene or hexane.
-
Thermal Decomposition: At elevated temperatures, cleavage of the N-N bond can occur, leading to the formation of radicals that can initiate a cascade of further reactions, potentially producing ammonia, nitrogen gas, and various hydrocarbon fragments from the hexyl group.
4. What is the best approach to synthesize this compound to avoid byproducts?
Direct alkylation of hydrazine with a hexyl halide is often inefficient due to the difficulty in controlling the degree of substitution, leading to a mixture of products.[1] A more controlled and selective approach involves a multi-step synthesis:
-
Protection Strategy: One of the nitrogen atoms of hydrazine can be protected, for example, by forming a hydrazone with a ketone. This protected hydrazine can then be selectively alkylated with a hexyl halide. Subsequent hydrolysis of the protecting group will yield the desired mono-hexylhydrazine.
-
Reductive Amination: A more modern and efficient method is the reductive amination of a suitable carbonyl compound with hydrazine, or the reductive alkylation of hydrazine itself.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental challenges.
Issue 1: Low Yield of Desired Product and Presence of a Major Side Product
If you are experiencing a low yield of your target molecule and observe a significant byproduct, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
Issue 2: Product Instability or Decomposition During Workup or Storage
If you suspect your product is degrading after the reaction is complete, consider the following:
| Symptom | Potential Cause | Recommended Action |
| Color change (e.g., turning yellow or brown) | Oxidative decomposition | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Store in a tightly sealed container in a cool, dark place. |
| Gas evolution | Thermal decomposition | - Avoid excessive heat during solvent removal (rotary evaporation).- If distillation is necessary, perform it under reduced pressure. |
| Formation of new impurities over time | Reaction with air or moisture | - Ensure the product is thoroughly dried before storage.- Consider storing under an inert atmosphere. |
Part 3: Experimental Protocols
This section provides detailed methodologies for key procedures discussed in this guide.
Protocol 1: Minimizing Azine Formation by Pre-forming the Hexylhydrazone
Objective: To synthesize a hexylhydrazone intermediate to prevent azine formation in a subsequent reaction (e.g., Wolff-Kishner reduction).
Materials:
-
Aldehyde or ketone starting material
-
This compound
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add this compound (1.05 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting carbonyl is consumed.
-
Once the reaction is complete, the hexylhydrazone can often be isolated by precipitation upon adding water, or by removing the solvent under reduced pressure and purifying by column chromatography or recrystallization.
-
The isolated and purified hexylhydrazone can then be used in the subsequent reaction step without the risk of azine formation.
Part 4: Reaction Mechanisms and Pathways
This section provides visual representations of the key reaction pathways discussed.
Caption: The competitive formation of a hexylhydrazone and a subsequent azine.
Caption: Non-selective N-alkylation of hydrazine leading to a product mixture.
References
- BenchChem. (2025).
- BenchChem. (2025). Stability and Decomposition of (4-methoxycyclohexyl)hydrazine: A Technical Guide.
Sources
Technical Support Center: Purification of Crude Hexylhydrazine
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of crude hexylhydrazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this versatile, yet sensitive, chemical intermediate. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific experimental context. Hydrazines are notoriously reactive, and a logical, well-informed approach is paramount for success and safety.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily substance. What are the likely impurities?
A1: The composition of your crude material is highly dependent on the synthetic route. However, for a typical synthesis, such as the alkylation of hydrazine with a hexyl halide, common impurities include:
-
Unreacted Starting Materials: Residual hydrazine and hexyl bromide/chloride.
-
Over-alkylation Products: 1,2-dithis compound.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO).
-
Degradation Products: Hydrazines can be susceptible to air oxidation, leading to a variety of colored byproducts.
Understanding the potential impurities is the first step in selecting an appropriate purification strategy. A preliminary analysis by TLC or GC-MS, if possible, can provide invaluable insight.
Q2: What are the primary methods for purifying this compound, and how do I choose the right one?
A2: The three primary purification techniques for a liquid amine like this compound are:
-
Vacuum Distillation: Best for separating compounds with significantly different boiling points. This is often the most effective method for removing non-volatile impurities and over-alkylation products.
-
Crystallization as a Salt: Ideal for removing non-basic impurities. By converting the basic this compound to a salt (e.g., hydrochloride), you can often induce crystallization, leaving neutral or acidic impurities in the solvent.[1]
-
Column Chromatography: This method can be challenging due to the reactivity of hydrazines on standard silica gel but is useful for separating compounds with similar boiling points but different polarities.[2][3][4]
The choice depends on the nature of the impurities. The diagram below provides a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Q3: What are the most critical safety precautions when handling this compound?
A3: Hydrazines are classified as hazardous materials and require strict safety protocols.[5]
-
Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consult a glove compatibility chart for longer-term protection), a lab coat, and splash goggles.
-
Handling: Avoid contact with skin, eyes, and clothing. Hydrazine and its derivatives can be corrosive and are readily absorbed through the skin.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated area away from oxidizing agents.
-
Waste Disposal: Dispose of all waste in accordance with federal, state, and local regulations. Never mix hydrazine waste with oxidizers.
Troubleshooting Purification by Vacuum Distillation
Q4: I'm trying to distill my this compound, but the temperature is fluctuating wildly and I'm getting poor separation.
A4: This is a classic sign of unstable boiling or a non-ideal setup. Here are the causal factors and solutions:
| Possible Cause | Explanation | Solution |
| Inadequate Vacuum | A fluctuating vacuum level will cause the boiling point to change, leading to inconsistent distillation temperature and poor separation. | Ensure all joints are properly sealed with vacuum grease. Check your vacuum pump for proper function and oil level. Use a manometer to monitor the pressure continuously. |
| Bumping | The liquid is becoming superheated and then boiling in large, uncontrolled bursts. This throws undistilled material into the condenser. | Use a magnetic stir bar or boiling chips to promote smooth, even boiling. For high-vacuum work, a slow stream of nitrogen bled into the system can also help. |
| Inefficient Condenser | If the condenser is not cold enough, some of the vapor will pass through without condensing, leading to loss of product. | Ensure a high flow rate of cold water through the condenser. For very volatile compounds, a colder coolant might be necessary. |
| Heat Input Too High | Excessive heating can cause the liquid to boil too rapidly, overwhelming the fractionating column and condenser.[6] | Apply heat gradually using a heating mantle with a controller. The goal is a slow, steady collection rate, typically 1-2 drops per second.[6] |
Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head if possible to minimize product loss. Ensure all glassware is dry.
-
Boiling Promotion: Add a fresh magnetic stir bar to the distilling flask.
-
Charge the Flask: Add the crude this compound to the distilling flask, filling it no more than two-thirds full.
-
Seal and Evacuate: Seal all joints and begin to slowly evacuate the system. Start the stirrer.
-
Apply Heat: Once the desired vacuum is reached and stable, begin to gently heat the flask.
-
Collect Fractions: Collect any low-boiling impurities first in a separate receiving flask. As the temperature rises and stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Shutdown: Once the main fraction is collected, remove the heat source first, then allow the system to cool before slowly and carefully re-introducing air.
Troubleshooting Purification by Salt Crystallization
Q5: I've added acid to my crude this compound to form the salt, but nothing is crystallizing, even after cooling.
A5: Failure to crystallize is a common problem related to supersaturation, solvent choice, and purity.
-
Causality - Solvent Choice: The ideal solvent is one in which the desired salt has low solubility at cold temperatures but is reasonably soluble when hot. If the salt is too soluble even when cold, it will not precipitate.
-
Causality - Purity: High levels of impurities can act as "solubilizers," inhibiting crystal lattice formation.
-
Causality - Supersaturation: Sometimes a solution needs a "nudge" to begin crystallization.
Solutions:
-
Solvent System Adjustment: If the salt is too soluble, you may need to add an "anti-solvent" – a solvent in which the salt is insoluble – dropwise until turbidity persists. Common solvent/anti-solvent pairs include Ethanol/Ether or Methanol/Acetone.[7]
-
Induce Crystallization:
-
Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the concentration of the salt, then try cooling again.
Q6: My crystals have formed, but they look oily and discolored. How can I improve their purity?
A6: This indicates that impurities have been trapped within the crystal lattice or are coating the surface of the crystals.
-
Solution - Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Rapid cooling often traps impurities.
-
Solution - Recrystallization: This is the gold standard for improving purity.[8] Dissolve the impure crystals in a minimum amount of fresh, hot solvent and repeat the cooling process.
-
Solution - Washing: After filtering the crystals, wash them with a small amount of ice-cold, fresh solvent to remove any impurities adhering to the surface.
Troubleshooting Purification by Column Chromatography
Q7: I'm running a silica gel column, but my this compound seems to be decomposing. My TLC plates are just a long streak.
A7: This is a very common issue. The amine groups of hydrazines are basic and can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and decomposition.[2][9]
Caption: Troubleshooting workflow for hydrazine column chromatography.
-
The Underlying Chemistry: Silica gel is acidic (pKa ~4.5). Your basic this compound gets protonated and binds very strongly, often leading to irreversible adsorption or catalysis of degradation pathways.
-
The Solution - Competing Base: The most effective solution is to "tame" the silica by adding a volatile competing base to your eluent system.[2]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your this compound to pass through the column without strong, irreversible binding.
-
Ammonia in Methanol: For more polar compounds, a solution of ammonia in methanol can be used as a polar modifier in the eluent.
-
-
Alternative Stationary Phases:
-
Alumina: Use neutral or basic alumina instead of silica gel. Alumina lacks the strong acidic sites that cause problems with amines.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using eluents like acetonitrile/water can be an excellent alternative.[10]
-
References
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
-
(2020). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Reddit. (2020). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. [Link]
-
Scholl, G., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. National Institutes of Health (NIH). [Link]
- Google Patents. (1987).
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?[Link]
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
ResearchGate. (2012). Direct liquid chromatographic determination of hydrazines: A review. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
-
Defense Technical Information Center (DTIC). (1986). Safety and Handling of Hydrazine. [Link]
-
The Science Chef Academy. (2021). Acids, Bases and Salts | Crystallization of Salts | Chemistry Tutorial. YouTube. [Link]
- Google Patents. (1989).
-
Silicones Environmental, Health and Safety Center (SEHSC). (2018). GLOBAL SAFE HANDLING OF HEXAMETHYLDISILAZANE. [Link]
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
Quora. (2022). What are some common impurities found in crude oil and how can they be removed?[Link]
-
YouTube. (2020). 230 Simple Distillation 2of2 Hexane. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. m.youtube.com [m.youtube.com]
- 7. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Hexylhydrazine Derivatization
Welcome to the technical support center for hexylhydrazine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this compound for the derivatization of aldehydes and ketones for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While direct literature on this compound as a derivatizing agent is not abundant, the principles outlined here are grounded in the well-established chemistry of hydrazine derivatives and are adapted to the specific properties of the hexyl moiety.
I. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, categorized by the experimental stage.
A. Sample Preparation & Reagent Handling
Question 1: My sample is of biological origin (e.g., plasma, urine) and I'm seeing a lot of matrix interference. What are the best practices for sample cleanup prior to this compound derivatization?
Answer: Matrix effects are a common challenge in bioanalysis. For this compound derivatization, a clean sample is crucial to prevent side reactions and ensure accurate quantification. Here are some recommended strategies:
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a necessary first step. A common method is to add a 3-fold excess of cold acetonitrile or methanol, vortex thoroughly, and then centrifuge to pellet the precipitated proteins.[1] The supernatant can then be carefully collected for derivatization.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for both cleanup and enrichment of your target analytes.[1] The choice of SPE cartridge will depend on the properties of your analyte. For example, a C18 cartridge can be used to retain non-polar analytes while washing away polar interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. After protein precipitation, you can perform an LLE to extract your analytes of interest into an organic solvent that is immiscible with the aqueous sample matrix. The choice of solvent should be optimized based on the polarity of your analytes.
Question 2: I am unsure about the stability of my this compound reagent. How should I store it and how can I test for its degradation?
Answer: Hydrazine derivatives can be susceptible to oxidation. Proper storage is key to maintaining reagent integrity.
-
Storage: this compound should be stored in a tightly sealed container, protected from light and air, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is also recommended to slow down potential degradation.
-
Testing for Degradation: A simple way to check for degradation is to derivatize a known standard of a simple aldehyde or ketone (e.g., benzaldehyde or acetone) and analyze it by GC-MS. A significant decrease in the derivatization efficiency or the appearance of unexpected peaks may indicate reagent degradation. You can also acquire a fresh standard for comparison.
B. The Derivatization Reaction
Question 3: I am getting low or no derivatization product. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low derivatization yield is a frequent issue. The reaction between a hydrazine and a carbonyl to form a hydrazone is a reversible condensation reaction.[2][3] Several factors can influence the equilibrium and kinetics of this reaction:
-
Incomplete Reaction: The reaction may not have gone to completion. Try optimizing the reaction conditions such as time, temperature, and reagent concentration. An increase in temperature can speed up the reaction, but excessive heat can also lead to degradation of the analyte or derivative.[4] It is recommended to perform a time-course experiment to determine the optimal reaction time.
-
pH of the Reaction Mixture: The formation of a hydrazone is typically acid-catalyzed.[2] The carbonyl oxygen needs to be protonated to increase the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine itself will be protonated, rendering it non-nucleophilic. Therefore, the reaction is favored under weakly acidic conditions. You can try adding a small amount of a weak acid like acetic acid to catalyze the reaction.
-
Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water in the reaction mixture can shift the equilibrium back towards the reactants. Ensure that your sample and solvents are as dry as possible.[5] For silylation reactions, which are also a common derivatization technique, moisture is a critical factor to control.[5]
-
Steric Hindrance: The hexyl group on the hydrazine or bulky groups near the carbonyl on the analyte can cause steric hindrance, slowing down the reaction. In such cases, longer reaction times or higher temperatures may be necessary.
Question 4: I am observing multiple peaks for my derivatized analyte in the chromatogram. What could be the reason for this?
Answer: The presence of multiple peaks can complicate quantification. Here are a few possible explanations:
-
Syn/Anti Isomers: The C=N double bond of the resulting hydrazone can exist as syn and anti isomers (also known as E/Z isomers). These isomers may be separable under certain chromatographic conditions, leading to two peaks for a single analyte. You can try altering the GC temperature program or the LC mobile phase gradient to see if the peaks co-elute.
-
Side Reactions: Unwanted side reactions can lead to the formation of multiple products. One common side reaction is the formation of azines, where two molecules of the carbonyl compound react with one molecule of hydrazine. This is more likely to occur if the carbonyl compound is in large excess.
-
Incomplete Derivatization: If the derivatization is incomplete, you will see a peak for the unreacted analyte in addition to the derivative peak(s).
C. Post-Derivatization Analysis (GC-MS/LC-MS)
Question 5: I am seeing poor peak shape (tailing) for my hexylhydrazone derivative in my GC-MS analysis. What can I do to improve it?
Answer: Peak tailing is often caused by interactions between the analyte and active sites in the GC system.[6]
-
Active Sites: Active sites, such as free silanol groups in the injector liner, column, or even on glass wool packing, can interact with the polar parts of your derivative. Ensure you are using a deactivated injector liner and a high-quality, low-bleed GC column.
-
Incomplete Derivatization: As mentioned earlier, unreacted polar analytes can cause peak tailing. Optimizing the derivatization reaction is the first step.
-
Injector Temperature: If the injector temperature is too low, the derivative may not vaporize efficiently, leading to tailing. Conversely, if it is too high, the derivative may degrade. An optimal injector temperature should be determined experimentally.
Question 6: The hexylhydrazone derivative seems to be unstable in the hot GC injector. How can I confirm this and what are the solutions?
Answer: Thermal instability can be a problem for some derivatives.
-
Confirmation: To check for thermal degradation, you can perform a simple experiment where you inject the same sample at different injector temperatures. A decrease in the peak area and the appearance of degradation products at higher temperatures would indicate thermal instability.
-
Solutions:
-
Lower the injector temperature to the minimum required for efficient vaporization.
-
Use a programmable temperature vaporization (PTV) injector, which allows for a more gentle vaporization of the sample.
-
Consider LC-MS as an alternative analytical platform, as it does not require high temperatures for sample introduction.
-
II. Standard Operating Procedure (SOP) for this compound Derivatization
This SOP provides a general workflow for the derivatization of carbonyl compounds with this compound for GC-MS analysis. Optimization will be required for specific analytes and matrices.
A. Reagents and Materials:
-
This compound
-
Target analyte standard(s)
-
Anhydrous solvent (e.g., acetonitrile, methanol, or pyridine)
-
Weak acid catalyst (e.g., acetic acid)
-
Internal standard
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
B. Experimental Protocol:
-
Sample Preparation: Prepare the sample as described in the troubleshooting section (e.g., protein precipitation, SPE). Evaporate the sample to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitution: Reconstitute the dried sample extract in a small volume of anhydrous solvent (e.g., 100 µL of acetonitrile).
-
Addition of Internal Standard: Add the internal standard to the sample.
-
Addition of this compound: Add an excess of this compound solution to the sample. A molar ratio of derivatizing agent to analyte of at least 10:1 is a good starting point.
-
Addition of Catalyst: Add a small amount of weak acid catalyst (e.g., 1-2 µL of acetic acid).
-
Reaction: Cap the vial tightly and vortex. Place the vial in a heating block or water bath at an optimized temperature (e.g., 60°C) for a predetermined time (e.g., 30-60 minutes).
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
III. Visualizing the Workflow
The following diagram illustrates the key steps in the this compound derivatization workflow.
Caption: this compound Derivatization Workflow
IV. Key Reaction Parameters
The efficiency of the derivatization reaction is dependent on several parameters. The following table summarizes these parameters and their potential impact.
| Parameter | Recommended Starting Conditions | Potential Impact of Non-Optimal Conditions |
| Reaction Temperature | 60-80°C | Too low: slow or incomplete reaction. Too high: degradation of analyte or derivative. |
| Reaction Time | 30-60 minutes | Too short: incomplete reaction. Too long: potential for side reactions or degradation. |
| Reagent Molar Ratio | >10:1 (this compound:Analyte) | Too low: incomplete derivatization. |
| Solvent | Anhydrous Acetonitrile or Pyridine | Presence of water can inhibit the reaction. Pyridine can act as a catalyst and aid in dissolving polar analytes. |
| Catalyst | Weak Acid (e.g., Acetic Acid) | No catalyst: slow reaction. Strong acid: protonation of this compound, inhibiting the reaction. |
V. Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of a more common derivatizing agent like phenylhydrazine or dansylhydrazine?
A1: The choice of derivatizing agent depends on the specific application and analytical platform. The hexyl group in this compound increases the hydrophobicity and molecular weight of the derivative compared to hydrazine. This can be advantageous for:
-
GC analysis: Increasing the boiling point of the derivative, which can improve chromatographic separation from volatile matrix components.
-
LC analysis: Increasing the retention on a reversed-phase column, allowing for better separation of polar analytes.[1]
-
Mass Spectrometry: The hexyl group provides a characteristic fragmentation pattern that can be useful for identification and quantification.
Q2: Can I use this compound to derivatize compounds other than aldehydes and ketones?
A2: The primary application of hydrazines as derivatizing agents is for carbonyl compounds. While reactions with other functional groups are possible under specific conditions, they are not the intended use of this reagent for routine derivatization.
Q3: Are there any safety precautions I should be aware of when working with this compound?
A3: Hydrazine and its derivatives are toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for this compound before use.
VI. References
-
Stability study of hydrazones. (n.d.). ResearchGate. [Link]
-
Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. (2022). MDPI. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). National Institutes of Health. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2018). ResearchGate. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Toxicol. [Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. (2009). PubMed. [Link]
-
Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020). YouTube. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2022). Chemistry LibreTexts. [Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. (2009). ResearchGate. [Link]
-
Strategies for deoxygenation of aldehydes and ketones with hydrazine. (2020). ResearchGate. [Link]
-
The method that derivatization HPLC methods determine hydrazine hydrate. (2017). Google Patents.
-
Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. (2020). ResearchGate. [Link]
-
19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). (2020). Chemistry LibreTexts. [Link]
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
Technical Support Center: Optimization of Hexylhydrazine Condensations
Welcome to the technical support center for hexylhydrazine condensations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This compound is a valuable reagent, often employed in the synthesis of heterocycles like indoles via the Fischer indole synthesis, and understanding the nuances of its condensation with carbonyl compounds is key to success.[1][2]
This guide is structured into a comprehensive FAQ section addressing common issues and a detailed troubleshooting guide for more complex problems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound condensation, and why is it so critical?
A1: The pH is a crucial parameter in hydrazone formation. Typically, a slightly acidic environment (pH 4-5) is optimal.[3] This is a delicate balance. You need enough acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessive acidity (pH < 4) will protonate the this compound, rendering it non-nucleophilic and halting the reaction.[3] For reactions involving sensitive substrates, especially in biological contexts, catalysis at neutral pH is possible but often slower, necessitating the use of specialized catalysts like substituted anilines.[3][4]
Q2: My reaction is slow or incomplete. What are the first parameters I should check?
A2: If you're experiencing slow or incomplete reactions, consider these factors:
-
Catalyst: Ensure you are using an appropriate acid catalyst. Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) are commonly used.[2][5] The choice and concentration of the catalyst are critical.[5]
-
Temperature: While many condensations proceed at room temperature, some may require gentle heating to reach completion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Water Removal: Condensation reactions produce water as a byproduct, which can inhibit the reaction or lead to reversibility.[6] For stubborn reactions, removing water via azeotropic distillation with a Dean-Stark trap can significantly improve yields.[6]
Q3: I'm observing multiple spots on my TLC, indicating side products. What are the likely culprits?
A3: The formation of side products is a common issue. Here are some possibilities:
-
Self-condensation of the carbonyl compound: If you are using a strong base or your carbonyl compound is particularly susceptible, it might self-condense.[6]
-
Side reactions of the hydrazone: In the context of the Fischer indole synthesis, the hydrazone intermediate can undergo undesired cleavage pathways, especially with certain substituents.[7]
-
Impure starting materials: Always ensure the purity of your this compound and carbonyl compound, as impurities can lead to a variety of side products.
Q4: How do I choose the right solvent for my this compound condensation?
A4: Solvent choice can significantly impact reaction rate and yield. The polarity of the solvent can influence the reaction's kinetics.[8]
-
Protic solvents like ethanol or methanol are common and can facilitate proton transfer.
-
Aprotic polar solvents such as acetonitrile or DMF can also be effective, sometimes leading to higher conversions in shorter times.[9]
-
In some cases, non-polar solvents like toluene are used, especially when azeotropic water removal is necessary.[6] The optimal solvent is often substrate-dependent, and some empirical screening may be necessary.
Q5: What are the best practices for handling and storing this compound?
A5: this compound and its salts can be hazardous. It is crucial to consult the Safety Data Sheet (SDS) before use.[10][11] Key safety precautions include:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10] Some hydrazines are light-sensitive and should be stored in amber bottles.[12]
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common experimental challenges.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent problems. This decision tree can help you diagnose the underlying cause.
Caption: Troubleshooting workflow for low reaction yields.
Detailed Troubleshooting Steps:
-
Confirm Starting Material Integrity: Before optimizing the reaction, verify the purity of your this compound and carbonyl compound. Hydrazines can degrade over time.
-
Systematic Condition Optimization:
-
Catalyst: The choice of acid catalyst is crucial. For Fischer indole syntheses, a range of Brønsted and Lewis acids can be effective.[2][5] Start with a common catalyst like acetic acid or p-toluenesulfonic acid and optimize the loading. If that fails, consider a Lewis acid like zinc chloride.
-
Temperature: Monitor the reaction at room temperature first. If the reaction is slow, incrementally increase the temperature and follow the progress by TLC.
-
Solvent: The polarity of the solvent can influence the reaction rate.[8] If the reaction is sluggish in a protic solvent like ethanol, try an aprotic polar solvent like acetonitrile.
-
-
Drive the Equilibrium: If you suspect the reaction is reversible, employ methods to remove the water byproduct. Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a classic and effective strategy.[6]
-
Product Instability: Consider the possibility that your product is forming but degrading during the workup or purification. If you observe streaking on your TLC plates, your product may be unstable on silica gel. In such cases, consider alternative purification methods like crystallization, or using a different stationary phase for chromatography (e.g., alumina).
Issue 2: Complex Product Mixture and Purification Difficulties
A common challenge, especially in Fischer indole syntheses, is the formation of multiple products and subsequent purification challenges.[13]
Strategies for Improving Selectivity and Purification:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of either the hydrazine or the carbonyl compound can lead to side reactions.
-
Temperature Control: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can often minimize the formation of byproducts.
-
Purification Strategy:
-
Column Chromatography: If you have multiple spots with close Rf values, try different solvent systems for your column chromatography. A shallow gradient elution can sometimes resolve closely running spots.[13] Adding a small amount of a modifier like triethylamine to the eluent can help with basic compounds.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one that gives good quality crystals.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is a powerful tool.
-
Experimental Protocols
General Protocol for Hexylhydrazone Formation
This protocol provides a general starting point. You will likely need to optimize it for your specific substrates.
-
To a solution of your aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, 0.5 M), add this compound (1.0-1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol for Fischer Indole Synthesis with this compound
This protocol is an extension of the hydrazone formation for the synthesis of indoles.
Caption: Workflow for the Fischer Indole Synthesis.
-
Hydrazone Formation: Synthesize the hexylhydrazone as described in the previous protocol. It is often beneficial to isolate and purify the hydrazone before proceeding.
-
Cyclization:
-
Add the purified hydrazone to a suitable high-boiling solvent.
-
Add the cyclization catalyst. Polyphosphoric acid (PPA) or zinc chloride are effective catalysts for this step.[1][2]
-
Heat the reaction mixture, typically to temperatures between 80-160 °C, and monitor by TLC until the starting hydrazone is consumed.
-
-
Workup:
-
Cool the reaction mixture and carefully quench it by pouring it onto ice water.
-
Neutralize the acid with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification: Purify the crude indole by column chromatography or recrystallization.
Quantitative Data Summary
The choice of reaction parameters can have a significant impact on the outcome. The following table summarizes general trends observed in hydrazone formation and Fischer indole synthesis.
| Parameter | Condition | Expected Outcome on Yield/Rate | Rationale |
| pH | pH 4-5 | Optimal | Balances carbonyl activation and hydrazine nucleophilicity.[3] |
| pH < 4 | Decreased Rate | Protonation of hydrazine reduces its nucleophilicity.[3] | |
| pH > 7 | Decreased Rate | Insufficient acid catalysis to activate the carbonyl. | |
| Catalyst | Acetic Acid | Good (for hydrazone formation) | Mild Brønsted acid, effective for the initial condensation. |
| PPA, ZnCl₂ | Good (for cyclization) | Stronger acids required for the rearrangement and cyclization steps of the Fischer indole synthesis.[1][2] | |
| Solvent | Ethanol | Moderate to Good | Protic solvent that can facilitate proton transfers. |
| Toluene | Moderate (Good with water removal) | Allows for azeotropic removal of water, driving the equilibrium forward.[6] | |
| Acetonitrile | Good | Aprotic polar solvent that can accelerate the reaction.[9] | |
| Temperature | Room Temp | Substrate Dependent | Sufficient for many simple condensations. |
| Reflux | Increased Rate | Provides energy to overcome the activation barrier, but may increase side products.[5] |
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclothis compound hydrochloride.
- Various Authors. (2001). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate.
- Dirksen, A., & Dawson, P. E. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. PMC - NIH.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Reddit User Discussion. (2021). Problems with Fischer indole synthesis. Reddit.
- Silva, A. M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ResearchGate.
- Various Authors. (2024). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. PMC - NIH.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Various Authors. (n.d.). Effect of solvent on the condensation. ResearchGate.
- Cheong, P. H.-Y., & Houk, K. N. (2009). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- Ricca Chemical Company. (2025). Safety Data Sheet.
- Various Authors. (n.d.). Engineered Biocatalyst for Enantioselective Hydrazone Reduction. PMC - NIH.
- Wikipedia. (n.d.). Fischer indole synthesis.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Various Authors. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
- BenchChem. (2025). troubleshooting low yields in Knoevenagel condensation.
- Asiri, A. M., & Khan, S. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Pharmablock. (2023). Commonly used condensation agent reaction mechanism and by-products.
- LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
- BenchChem. (2025). troubleshooting low yield in Aldol condensation.
- Various Authors. (2025). Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst.
- Ammar, H. B., et al. (2014). Green condensation reaction of aromatic aldehydes with active methylene compounds catalyzed by anion-exchange resin under ultrasound irradiation. ResearchGate.
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Technical Support Center: Hexylhydrazine Stability Guide
Welcome to the technical support guide for hexylhydrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound across various solvent systems. Understanding and controlling the stability of this reagent is paramount for achieving reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow or brown. What is causing this discoloration and how can I prevent it?
A1: This is a classic sign of oxidation. Hydrazine and its derivatives, including this compound, are susceptible to oxidation, particularly when exposed to air (oxygen).[1] The discoloration is due to the formation of various oxidation byproducts. This process can be accelerated in neutral or alkaline aqueous solutions.[1][2]
Causality & Prevention:
-
Mechanism: The core issue is the labile N-N bond, which can be readily oxidized.[1] This process can be catalyzed by trace metal ions.[2]
-
Inert Atmosphere is Key: The most effective preventative measure is to handle this compound and its solutions under an inert atmosphere. Purge your chosen solvent with an inert gas like argon or nitrogen before preparing the solution, and maintain an inert blanket over the solution during storage and use.[1]
-
Solvent Purity: Use high-purity, peroxide-free solvents. Trace impurities can catalyze degradation.
-
Storage: Store solutions in amber glass vials with airtight septa to protect from both air and light. For long-term storage, refrigeration under an inert atmosphere is recommended.[3]
Q2: Which solvent system is best for my experiment? What are the stability implications of using polar protic vs. polar aprotic solvents?
A2: The choice of solvent depends on your reaction's specific requirements (e.g., solubility of other reactants, reaction mechanism). However, from a stability perspective, polar aprotic solvents are often preferred.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can engage in hydrogen bonding.[4][5] While this compound is soluble in many protic solvents, these solvents can facilitate degradation. In aqueous solutions, they enable oxidation and hydrolysis.[2][6] Alcohols can also participate in side reactions under certain conditions. The hydrogen-bonding network can also "cage" the nucleophilic hydrazine, potentially reducing its reactivity in some substitution reactions.[7]
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents lack O-H or N-H bonds and do not act as hydrogen-bond donors.[5] They are generally a better choice for maintaining the stability and reactivity of this compound, as they are less likely to participate in degradation pathways and do not suppress the nucleophilicity of the hydrazine.[7][8]
Recommendation: For reactions where the nucleophilic character of this compound is critical, a dry, polar aprotic solvent under an inert atmosphere is the superior choice.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: pH is a critical factor governing the stability of hydrazines in aqueous media. Generally, hydrazines exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[2][9]
-
Acidic pH (approx. < 7): In acidic solutions, the hydrazine is protonated. This protonation reduces the electron density on the nitrogen atoms, making the molecule less susceptible to oxidation. Several related hydrazine derivatives show maximum stability in the pH range of 3-5.[10][11][12]
-
Neutral to Alkaline pH (approx. ≥ 7): As the pH increases, the free base form of this compound predominates. This form is more readily oxidized, leading to rapid degradation, especially in the presence of oxygen.[1][2] The degradation rate often increases significantly in alkaline solutions.[11][12]
Practical Implication: If your experiment must be conducted in an aqueous system, buffering the solution to a mildly acidic pH (e.g., pH 4-5) can significantly enhance the stability of this compound. However, always confirm this is compatible with your overall reaction scheme.
Q4: I am seeing inconsistent results in my experiments. Could the stability of my this compound stock solution be the problem?
A4: Absolutely. Inconsistent results are a common consequence of reagent degradation.[1] If your this compound stock solution is degrading over time, the effective concentration of the active reagent will decrease with each use, leading to poor reproducibility, lower yields, and variable reaction kinetics.
Self-Validating System for Trustworthy Results:
-
Prepare Fresh Solutions: The most reliable approach is to prepare this compound solutions fresh before each experiment or, at a minimum, on a daily basis.
-
Characterize Your Stock: If a stock solution must be used over a period, it is crucial to re-characterize it before use. This can be done using a validated analytical method like HPLC or GC to confirm the concentration and purity.[1][13][14]
-
Implement Strict Storage Protocols: Always store stock solutions under an inert atmosphere, protected from light, and at a low temperature (e.g., 2-8 °C) to minimize degradation between uses.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Stability | Recommended Action |
| Low or No Reaction Yield | Degradation of this compound stock solution, leading to a lower-than-expected stoichiometric amount. | Prepare a fresh solution of this compound. If possible, quantify the concentration of the new solution via titration or a calibrated analytical method. |
| Appearance of Unexpected Side Products | Degradation products of this compound (e.g., oxidation products) may be reactive or interfere with the desired reaction pathway. | Switch to a high-purity polar aprotic solvent (e.g., ACN, DMF). Ensure all handling is performed under a strict inert atmosphere (N₂ or Ar). |
| Color Change in Reaction Mixture | Oxidation of this compound is occurring in situ. This can be catalyzed by other reagents, metal contaminants, or exposure to air during the reaction setup. | De-gas all reaction solvents and reagents thoroughly before adding this compound. Run the reaction under a positive pressure of an inert gas. |
| Analytical Inconsistency (e.g., HPLC/GC peak area decreases over time) | The prepared sample is degrading while waiting for analysis in the autosampler. | Minimize the time between sample preparation and injection. Use an autosampler cooler if available. Acidify the analytical sample (if compatible with the method) to quench degradation.[13] |
Data & Visualizations
Table 1: Qualitative Stability of this compound in Common Lab Solvents
| Solvent Class | Example Solvents | General Stability | Key Considerations |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO, THF | Good to Excellent | Best choice for preserving nucleophilicity.[7][8] Must use anhydrous grades and handle under inert gas. |
| Polar Protic | Water, Methanol, Ethanol | Poor to Fair | Prone to oxidation and hydrolysis.[1][2] Stability is highly pH-dependent in water.[10][12] |
| Non-Polar | Hexane, Toluene | Fair to Good | Lower risk of oxidative degradation than protic solvents, but solubility may be limited. |
Diagram 1: General Degradation Pathway of Alkylhydrazines
This diagram illustrates the primary oxidative degradation pathway for an alkylhydrazine like this compound in the presence of oxygen, which is often catalyzed by metal ions.
Caption: Oxidative degradation of this compound proceeds via a diazene intermediate.
Experimental Protocols
Protocol 1: General Handling and Preparation of a this compound Solution
This protocol is designed to minimize degradation during solution preparation.
-
Preparation: Select a suitable fume hood for handling hydrazines.[3] Ensure a source of inert gas (Argon or Nitrogen) is available.
-
Glassware: Use clean, dry glassware. Avoid metal spatulas if possible; use glass or polymer-based tools.
-
Solvent Degassing: Measure the required volume of a suitable high-purity solvent (e.g., anhydrous Acetonitrile) into a flask. Bubble a gentle stream of inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Tare a clean, dry vial with a screw cap and septum on an analytical balance. Working swiftly, add the required mass of this compound to the vial and seal it.
-
Dissolution: Using a syringe, transfer the degassed solvent to the vial containing the this compound. Gently swirl to dissolve.
-
Storage: Blanket the headspace of the vial with inert gas before sealing tightly. Wrap the vial in aluminum foil to protect it from light and store it at the recommended temperature (typically 2-8 °C for short-term storage).
Protocol 2: Workflow for Stability Assessment via HPLC
This protocol outlines a forced degradation study to assess stability in a new solvent.[15]
Caption: Workflow for conducting a time-course stability study using HPLC analysis.
Methodology:
-
Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL) following Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample and analyze it using a validated stability-indicating HPLC method to get the initial peak area and purity profile.[14][15]
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, exposed to light, etc.).
-
Time-Course Analysis: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Evaluation: Plot the percentage of this compound remaining (based on peak area relative to T=0) versus time. The slope of this plot provides information about the degradation rate under those specific conditions. Also, monitor the appearance and growth of any new impurity peaks.
References
- Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions - Benchchem.
- SAFETY DATA SHEET - MilliporeSigma.
- SAFETY DATA SHEET - Fisher Scientific.
- Synthesis and Characterization of Hydrazine Derivatives - Anusandhanvallari.
- Hydrazine - PubChem.
- Decompostion of Hydrazine in Aqueous Solutions - ResearchGate.
- THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC.
- ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf.
- Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical.
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed.
- Analytical Techniques In Stability Testing - Separation Science.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
- 7.5: SN1 vs SN2 - Chemistry LibreTexts.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field - ResearchGate.
- Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. - ResearchGate.
- THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS).
- Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube.
- Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate.
- Chemical Handling Safety Tips - Handex Consulting & Remediation.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ASHP Guidelines on Handling Hazardous Drugs.
- Kinetic parameters for thermal decomposition of hydrazine - ResearchGate.
- Stability Studies and Testing of Pharmaceuticals: An Overview - LCGC International.
- Chemicals - safe use and handling - HSE.
- Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed.
- Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed.
- (PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - ResearchGate.
- Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - NIH.
- (PDF) Efcient malachite green biodegradation by Pseudomonas plecoglossicide MG2 process optimization, application in bioreactors, and degradation pathway - ResearchGate.
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH.
- Stability of merocyanine-type photoacids in aqueous solutions - ResearchGate.
- The stability of aqueous solutions of promethazine hydrochloride as a function of pH - PubMed.
- Solvent-free reactivity in the undergraduate organic laboratory - ResearchGate.
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Technical Support Center: Preventing the Oxidation of Hexylhydrazine During Storage
Welcome to the technical support center for hexylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a specific focus on preventing its oxidation. The following question-and-answer format provides both quick solutions to common problems and in-depth explanations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What does this mean and is it still usable?
A: A yellow or brown discoloration is a common indicator of oxidation. This compound, like other hydrazine derivatives, is susceptible to oxidation, especially when exposed to air (oxygen).[1][2] The color change is due to the formation of degradation products.
Whether the material is still usable depends on the tolerance of your specific application to impurities. For highly sensitive reactions, such as in pharmaceutical synthesis, using the discolored reagent is not recommended as the impurities could lead to side reactions, lower yields, and purification difficulties. For less sensitive applications, you may be able to use it, but it is crucial to first assess its purity.
Recommendation:
-
Purity Analysis: Before use, analyze the discolored this compound using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the level of impurities.[3]
-
Small-Scale Test: If you decide to proceed, conduct a small-scale test reaction to evaluate its performance before committing to a larger-scale synthesis.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A: Proper storage is the most critical factor in preventing the oxidation of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Oxygen is the primary oxidant.[2] An inert atmosphere displaces oxygen, significantly slowing down the oxidation process. |
| Temperature | Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6][7] | Heat can accelerate the rate of oxidation. |
| Container | Use a tightly sealed, appropriate container. Amber glass bottles are preferred to protect from light. | Prevents exposure to air and light, both of which can promote degradation. |
| Location | Store in an approved flammable liquid storage area, away from incompatible materials.[5] | This compound is a reactive chemical. Storing it away from oxidizers, acids, and metals prevents potentially violent reactions.[1][5] |
Q3: I don't have access to a glovebox for storage under an inert atmosphere. What are my alternatives?
A: While a glovebox is ideal, you can still take effective measures to minimize oxidation:
-
Inert Gas Sparging: Before sealing the container, gently bubble a stream of argon or nitrogen through the this compound for a few minutes to displace dissolved oxygen.
-
Headspace Purge: After dispensing the required amount, flush the headspace of the container with an inert gas before re-sealing.
-
Use of Septa: For frequent use, a container with a septum can allow you to withdraw the liquid with a syringe without introducing a significant amount of air.
-
Smaller Aliquots: Upon receiving a new bottle, consider dividing it into smaller, single-use aliquots in separate, inerted vials. This minimizes the exposure of the bulk material to air each time it is used.
Troubleshooting Guides
Problem 1: Rapid Discoloration Even with Precautionary Measures
You've been storing your this compound under what you believe are appropriate conditions, but it's still degrading quickly.
Possible Causes & Solutions:
-
Contaminated Container: The storage container may have residues of oxidizing agents or metal ions that can catalyze oxidation.[8]
-
Solution: Always use new, clean, and dry glassware for storing this compound. If reusing glassware, ensure it is thoroughly cleaned with a suitable solvent and dried completely.
-
-
Leaky Container Seal: The cap or septum on your storage vessel may not be providing an airtight seal, allowing oxygen to slowly seep in.
-
Solution: Inspect the container's cap and liner for any signs of degradation or damage. Use caps with PTFE liners for a better seal. If using a septum, ensure it is not punctured excessively.
-
-
Impure Inert Gas: The inert gas you are using might be contaminated with oxygen.
-
Solution: Use high-purity (≥99.99%) argon or nitrogen. If you suspect your gas line might be contaminated, consider using a gas purifier.
-
Workflow for Investigating Rapid Degradation
Caption: Simplified pathway of this compound oxidation.
The formation of these degradation products not only reduces the purity of the starting material but can also introduce reactive species that may interfere with your intended chemical transformations.
Analytical Methods for Assessing Purity
If you suspect your this compound has degraded, you can use the following analytical techniques to assess its purity. [3]
| Analytical Method | Information Provided | Sample Preparation |
|---|---|---|
| Gas Chromatography (GC) | Separation and quantification of volatile impurities and degradation products. | Dilution in a suitable solvent. Derivatization may be necessary to improve volatility and peak shape. [9] |
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound and non-volatile degradation products. | Dilution in the mobile phase. Derivatization can be used to add a UV-active or fluorescent tag for enhanced detection. [10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the main component and any significant impurities. | Dissolution in a deuterated solvent. |
References
- DTIC, Safety and Handling of Hydrazine.
- Santa Cruz Biotechnology, Hydrazine.
- PubMed, Carbon radicals in the metabolism of alkyl hydrazines.
- ARKEMA, Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Fisher Scientific, Hydrazine - SAFETY DATA SHEET.
- BenchChem, Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- ATSDR, Chapter 6: Analytical Methods.
- DTIC, The Chemical and Biochemical Degradation of Hydrazine.
- MDPI, Promoting Effect of Cu on Pd Applied to the Hydrazine Electro-Oxidation and Direct Hydrazine Fuel Cells.
- ResearchGate, Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.
- ResearchGate, Decomposition of Hydrazine in Aqueous Solutions.
- NCBI, TABLE 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2 ....
- DTIC, The Chemical and Biochemical Degradation of Hydrazine.
- LookChem, Cas 79201-41-5,1-hexylhydrazine hydrochloride1-hexylhydrazine hydrochloride.
- PubMed, Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents.
- DTIC, Oxidation of Hydrazine in Aqueous Solutions.
- ResearchGate, Electrochemical Oxidation of Hydrazine in Membraneless Fuel Cells.
- PMC, Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
- PubMed, The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction.
- PubMed, Free radicals produced during the oxidation of hydrazines by hypochlorous acid.
- ResearchGate, An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques.
- PubMed, Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection.
Sources
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- 10. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Impurities in Commercial Hexylhydrazine
Welcome to the technical support center for the analysis of impurities in commercial Hexylhydrazine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for impurity profiling. As a key intermediate in various syntheses, ensuring the purity of this compound is paramount, particularly given the regulatory scrutiny of hydrazine-class compounds. This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common challenges and offering detailed, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of this compound impurities and the strategies for their analysis.
Q1: Why is the analysis of impurities in this compound so critical?
A: The primary concern is safety and regulatory compliance. Hydrazine itself is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and is a known genotoxic impurity[1][2]. Regulatory bodies, following guidelines such as ICH M7, mandate strict control of such impurities in pharmaceutical substances to limit potential carcinogenic risk[3]. Therefore, any commercial batch of this compound must be rigorously analyzed to quantify residual hydrazine and other related impurities that may share similar toxicological profiles. The presence of unknown or uncharacterized impurities can compromise the safety, efficacy, and stability of the final drug product.
Q2: What are the likely impurities I should expect in a commercial batch of this compound?
A: Impurities in this compound can be categorized into three main sources: synthesis-related, degradation products, and storage-related contaminants[4].
-
Synthesis-Related Impurities: These depend on the manufacturing route. A common synthesis involves the reaction of hexyl bromide with hydrazine hydrate. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual hydrazine and hexyl bromide.
-
By-products: Di-hexylhydrazine (from double alkylation), and products from side reactions.
-
-
Degradation Products: this compound, like other hydrazine derivatives, is susceptible to degradation. Forced degradation studies on related molecules show sensitivity to oxidation and hydrolysis[5][6]. Potential degradants could include:
-
Oxidation Products: Hexyldiazene, which can further degrade to hexane and nitrogen gas.
-
Hydrolysis Products: While less common for alkylhydrazines compared to acylhydrazines, interaction with water under certain conditions could be a factor.
-
-
Storage-Related Contaminants: Contaminants from packaging or improper storage conditions.
A summary of potential impurities is provided in the table below.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Example(s) | Origin | Analytical Concern |
|---|---|---|---|
| Starting Material | Hydrazine | Synthesis | High - Genotoxic potential[1] |
| Hexyl Bromide | Synthesis | Moderate - Process-related impurity | |
| By-product | 1,2-Dithis compound | Synthesis | Moderate - Structurally related impurity |
| Degradant | Hexyldiazene | Oxidation | High - Potential reactive intermediate |
| Degradant | Hexane | Degradation | Low - Generally a residual solvent concern |
Q3: What are the best analytical techniques for profiling these impurities?
A: Due to the chemical nature of this compound and its potential impurities (high polarity, low molecular weight, and lack of a strong UV chromophore), direct analysis is challenging[7]. The two most effective and widely used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), both requiring a derivatization step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for volatile and semi-volatile impurities. Derivatization is required to make the polar hydrazine compounds suitable for GC analysis[8]. Headspace GC-MS is particularly powerful for detecting trace levels of volatile impurities like residual hydrazine[9].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for pharmaceutical impurity profiling[4]. For hydrazine-type compounds, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule, enabling highly sensitive detection[7][10].
Table 2: Comparison of Primary Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Required. Forms a more volatile, less polar derivative (e.g., acetone azine)[9]. | Required. Attaches a chromophore for UV detection (e.g., salicylaldehyde derivative)[10][11]. |
| Sensitivity | Excellent, especially with headspace sampling (sub-ppm levels)[9]. | Excellent (sub-ppm levels achievable)[7]. |
| Strengths | Superior for volatile impurities and provides mass data for structural confirmation. | Highly robust, reproducible, and the standard for routine QC. Excellent for less volatile by-products. |
| Common Issues | Peak tailing for polar analytes, matrix interference, thermal degradation of analytes. | Incomplete derivatization, derivative instability, matrix interference. |
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the recommended analytical techniques.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying and characterizing impurities in a this compound sample.
Sources
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Technical Support Center: Scale-Up Synthesis of Hexylhydrazine
Welcome to the technical support resource for the scale-up synthesis of hexylhydrazine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure your scale-up is safe, efficient, and reproducible.
This document is structured into two main sections: a Troubleshooting Guide to address specific problems you may encounter during your campaign, and a Frequently Asked Questions (FAQs) section for broader topics and planning considerations.
Troubleshooting Guide
This section addresses acute problems encountered during the synthesis. Each question details a common issue, explores its probable causes, and provides actionable solutions.
Q1: My reaction yield has dropped significantly after moving from a 1L to a 20L reactor. What are the likely causes and how can I fix this?
Low yield on scale-up is a frequent challenge and can often be traced back to issues with heat and mass transfer.[1]
Potential Cause 1: Poor Temperature Control & Localized Hotspots The alkylation of hydrazine with a hexyl halide is an exothermic reaction. What is easily managed in a small flask with an ice bath can become a serious problem in a large reactor. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient.[1] This can lead to localized "hotspots" where the temperature is much higher than the thermocouple reading, causing byproduct formation or decomposition of the desired product.[2]
Solution:
-
Controlled Reagent Addition: Switch from a single-portion addition of the hexyl halide to a slow, controlled addition via a pump. The rate of addition should be tied to the reactor's cooling capacity, ensuring the internal temperature does not exceed the set point.
-
Reactor Engineering: Ensure the pilot-scale reactor has adequate cooling capacity and efficient stirring.[1] A jacketed reactor with a powerful overhead stirrer is essential to maintain a uniform temperature.[1]
-
Process Monitoring: Use multiple temperature probes if possible to better detect non-uniform temperature distribution.
Potential Cause 2: Inefficient Mixing Inadequate mixing can lead to localized high concentrations of reactants, which promotes side reactions such as dialkylation (formation of 1,2-dithis compound).[1]
Solution:
-
Stirrer Optimization: Ensure the stirrer type (e.g., anchor, pitched-blade turbine) and speed are appropriate for the reactor geometry and reaction mass viscosity. The goal is to create a vortex that ensures rapid homogenization of the added reagents.
-
Dilution: While it may seem counterintuitive, sometimes increasing the solvent volume can improve mixing and, consequently, yield and selectivity, by reducing viscosity and improving heat transfer.
Potential Cause 3: Changes in Starting Material Quality The quality and specifications of bulk starting materials (e.g., hydrazine hydrate, hexyl bromide) from a new supplier may differ from your lab-grade reagents. The presence of moisture is a particularly common issue that can lead to side reactions.[1]
Solution:
-
Incoming Quality Control (QC): Perform QC checks on all new batches of starting materials. Key tests include Karl Fischer titration for water content and purity analysis by GC or titration.
-
Use of Anhydrous Solvents: Always use anhydrous solvents for the reaction to prevent hydrolysis of reagents and intermediates.[1]
Q2: The final product purity is low, with several byproducts that are difficult to separate. How can I improve selectivity?
Byproduct formation is often a result of poor reaction control. The primary byproducts in this synthesis are typically over-alkylation products and impurities from hydrazine decomposition.
Solution Workflow:
Caption: Troubleshooting workflow for improving product purity.
-
Control Stoichiometry and Addition: The most effective way to prevent over-alkylation is to use a significant excess of hydrazine relative to the hexyl halide. Furthermore, a slow, dropwise addition of the alkylating agent ensures its concentration remains low, favoring the desired mono-alkylation pathway.[1]
-
Temperature Management: As discussed previously, lower temperatures generally favor the desired reaction pathway and minimize the formation of thermal decomposition byproducts.[1][2]
-
Inert Atmosphere: Hydrazine can be oxidized by air, especially at elevated temperatures.[3] Maintaining a nitrogen or argon blanket over the reaction is crucial to prevent oxidative degradation.[3]
Q3: My product is decomposing during vacuum distillation. How can I purify it safely?
This compound, like many alkylhydrazines, has limited thermal stability.[2][4] Standard vacuum distillation, if not carefully controlled, can lead to significant product loss and potential safety hazards.
Key Purity Assessment Methods
| Analytical Technique | Information Provided | Key Advantages & Considerations |
| GC-MS | Separation and identification of volatile impurities and byproducts. | Excellent for detecting over-alkylation products and residual solvents. Requires derivatization for less volatile hydrazines.[5] |
| HPLC with UV or ELSD | Relative purity (% area), separation of non-volatile impurities. | Widely available and suitable for monitoring reaction progress. Note that this compound has a poor UV chromophore.[5] |
| Quantitative NMR (qNMR) | Absolute purity and quantification of impurities with known structures. | High accuracy, non-destructive, and does not require an identical reference standard for the analyte.[5] |
| Titration | Assay of total basic content. | A classic, cost-effective method for determining overall hydrazine content but lacks specificity. |
Solutions for Purification:
-
High-Vacuum, Short-Path Distillation: This is the preferred method. A short-path apparatus minimizes the residence time of the compound at high temperatures. Aim for the lowest possible pressure to reduce the required distillation temperature.
-
Acid-Base Extraction: Convert the this compound into its hydrochloride salt by treating the crude product (dissolved in a suitable organic solvent like ether or MTBE) with a solution of HCl in isopropanol or ether. The salt will precipitate and can be collected by filtration. The salt is typically more stable than the free base and can be further purified by recrystallization. The free base can then be liberated just before use by careful neutralization with a base (e.g., NaOH) and extraction.
-
Avoid Silica Gel Chromatography: Unsubstituted or mono-substituted hydrazines are often prone to decomposition on silica gel.[6] If chromatography is unavoidable, consider using alumina or treating the silica with a deactivating agent like triethylamine (1% in the eluent).
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for handling this compound and its precursors at scale?
Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and toxicity.[3] A comprehensive safety program is non-negotiable.
Core Safety Protocols:
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with dedicated exhaust. A closed handling system should be used for transfers to minimize exposure.[3]
-
Personal Protective Equipment (PPE): Mandatory PPE includes:
-
Chemical splash goggles and a face shield.
-
Appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.
-
A flame-retardant lab coat and chemical-resistant apron.
-
For large-scale transfers or spill response, a NIOSH-certified respirator with the appropriate cartridges is required.[7]
-
-
Spill Management: An accessible spill kit specifically for hydrazines must be available. This should contain an absorbent material (e.g., vermiculite), a neutralizing agent (e.g., a dilute solution of calcium hypochlorite), and proper containment bags.[7] All personnel must be trained on its use.
-
Quenching and Waste Disposal: Unreacted hydrazine in the reaction mixture must be carefully quenched. A common method is the slow addition of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) under controlled temperature. All waste must be disposed of according to federal, state, and local regulations.[3]
Caption: Mandatory safety workflow for this compound synthesis.
Q: How do I select the optimal solvent for a scale-up reaction?
Solvent selection impacts reaction kinetics, heat transfer, product isolation, and process safety.
-
Reaction Compatibility: The solvent must be inert to the strong reducing and basic conditions of the reaction. Ethers (like THF or 2-MeTHF) and alcohols (like isopropanol or ethanol) are common choices.
-
Boiling Point: The boiling point should be high enough to allow for a reasonable reaction temperature but low enough for easy removal during workup. A solvent with a boiling point between 80-120°C is often a good starting point.
-
Workup & Extraction: The solvent should allow for easy separation from the aqueous phase during workup. For example, a water-miscible solvent like THF will need to be removed before an aqueous workup, whereas a water-immiscible solvent like 2-MeTHF can proceed directly to extraction.
-
Safety & Environmental: Consider the flash point, toxicity, and environmental impact. Solvents like 2-MeTHF are often preferred over THF at scale due to a lower peroxide-forming tendency and easier recovery.
Q: What are the critical process parameters (CPPs) I need to monitor and control?
For a robust and reproducible process, the following parameters are critical:
-
Temperature: This is the most critical parameter for controlling selectivity and preventing thermal runaway.[1]
-
Rate of Addition: Controls the reaction exotherm and minimizes localized high concentrations of the electrophile.[1]
-
Stirring Speed: Ensures homogeneity of temperature and reactant concentration.
-
Hydrazine to Hexyl Halide Ratio: Directly impacts the selectivity for mono-alkylation versus di-alkylation.
-
Water Content: Must be minimized in reactants and solvents to prevent side reactions.[1]
By carefully monitoring and controlling these parameters, you can develop a safe, scalable, and efficient synthesis for this compound, ensuring high quality and yield for your drug development programs.
References
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Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Available at: [Link]
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PubMed. (2025). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed. Available at: [Link]
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Wiley Online Library. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Wiley Online Library. Available at: [Link]
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Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. DTIC. Available at: [Link]
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NASA Technical Reports Server (NTRS). (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NTRS. Available at: [Link]
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Dow. (n.d.). GLOBAL SAFE HANDLING OF HEXAMETHYLDISILAZANE. Dow. Available at: [Link]
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PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. Available at: [Link]
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ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]
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PubMed. (2024). Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection. PubMed. Available at: [Link]
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ResearchGate. (2020). Research on the thermal performance and storage life of series of high-energy hydrazine nitrate complexes. ResearchGate. Available at: [Link]
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NASA Technical Reports Server (NTRS). (1958). The Thermal Stability of Unsymmetrical Dimethylhydrazine. NTRS. Available at: [Link]
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arXiv. (2024). Directly Optimizing for Synthesizability in Generative Molecular Design using Retrosynthesis Models. arXiv. Available at: [Link]
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ResearchGate. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]
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ResearchGate. (2018). Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Hexylhydrazine and Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Substituted Hydrazine Landscape
Hydrazine (H₂N-NH₂) is a potent nucleophile and reducing agent, but its reactivity is significantly modulated by the nature of its substituents. This guide focuses on two archetypal examples: hexylhydrazine, a representative alkylhydrazine, and phenylhydrazine, a classic arylhydrazine. The fundamental difference between an aliphatic hexyl group and an aromatic phenyl group creates a cascade of electronic and steric effects that dictate their reactivity profiles. While both can participate in hallmark hydrazine reactions, such as the formation of hydrazones with carbonyl compounds, their reaction rates, substrate scope, and utility in specific named reactions diverge significantly.
Core Physicochemical and Electronic Properties
The reactivity of the terminal nitrogen atom's lone pair of electrons is central to hydrazine chemistry. Its availability is governed by the electronic influence of the substituent.
This compound: The hexyl group, a saturated alkyl chain, is an electron-donating group (EDG) through an inductive effect (+I). This effect pushes electron density onto the hydrazine moiety, increasing the electron density on the terminal nitrogen. Consequently, aliphatic hydrazines are generally strongly alkaline and potent reducing agents.[1][2]
Phenylhydrazine: In contrast, the phenyl group is broadly considered electron-withdrawing due to resonance (a mesomeric or -M effect). The lone pair on the nitrogen adjacent to the ring can delocalize into the aromatic π-system.[1] This delocalization reduces the electron density and availability of the lone pair for nucleophilic attack. As a result, aromatic hydrazines are less basic and weaker reducing agents compared to their alkyl counterparts.[1][2]
This fundamental electronic difference is reflected in their basicity:
| Compound | Structure | Substituent Effect | pKa (of conjugate acid) |
| This compound | C₆H₁₃-NH-NH₂ | Electron-Donating (+I) | ~8.5 - 9.0 (estimated) |
| Phenylhydrazine | C₆H₅-NH-NH₂ | Electron-Withdrawing (-M) | 8.79 (at 15°C)[3][4] |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Electronic effects governing hydrazine reactivity."
Comparative Reactivity in Key Transformations
Nucleophilic Attack: Hydrazone Formation
The condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a cornerstone of their reactivity. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate.[5][6]
Kinetic Profile:
-
This compound (Alkyl): Due to the electron-donating hexyl group, the terminal nitrogen is more nucleophilic. This generally leads to a faster initial attack on the carbonyl carbon. Studies have shown that simple alkylhydrazines can react at rates similar to or even faster than phenylhydrazine in hydrazone formation.[5][6] Butyraldehyde, for instance, forms a hydrazone 65-fold more rapidly than benzaldehyde with phenylhydrazine, highlighting the higher reactivity of aliphatic carbonyls.[5] This suggests a pairing of a more nucleophilic alkylhydrazine with a more electrophilic aliphatic aldehyde would be highly favorable.
-
Phenylhydrazine (Aryl): The reduced nucleophilicity of phenylhydrazine due to resonance stabilization generally results in a slower reaction rate compared to its alkyl counterparts, all else being equal.[1] The reaction rate is sensitive to electronic effects on the carbonyl partner; electron-withdrawing groups on the aldehyde or ketone can accelerate the reaction, while electron-donating groups slow it down.[5][7]
Steric Considerations: Both the hexyl and phenyl groups are sterically bulky. The flexible, three-dimensional hexyl group and the planar, rigid phenyl group can both hinder the approach to the carbonyl.[1][8] However, the pronounced electronic differences are often the primary determinant of their relative reactivity in hydrazone formation.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} caption: "General mechanism for hydrazone formation."
A Case of Divergent Reactivity: The Fischer Indole Synthesis
The most significant divergence in the synthetic utility of this compound and phenylhydrazine is the Fischer Indole Synthesis . This powerful acid-catalyzed reaction is used to synthesize indoles from an arylhydrazine and an aldehyde or ketone.[9][10]
-
Phenylhydrazine is the archetypal reagent for this reaction. The mechanism involves the formation of a phenylhydrazone, which then undergoes a critical[3][3]-sigmatropic rearrangement. This rearrangement is fundamentally dependent on the presence of the aromatic phenyl ring.[11][12]
-
This compound , lacking an aromatic ring, cannot undergo the requisite sigmatropic rearrangement and therefore cannot participate in the Fischer Indole Synthesis . This represents a clear functional divergence where the choice of hydrazine is dictated entirely by the desired final product.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#34A853"];
} caption: "Key steps of the Fischer Indole Synthesis."
Practical Considerations: Stability and Handling
Phenylhydrazine:
-
Appearance: Pale yellow crystals or an oily liquid that darkens to red-brown upon exposure to air and light.[3][13]
-
Stability: Stable, but may decompose in sunlight. It is sensitive to air and light.[3][4]
-
Hazards: Toxic by ingestion, inhalation, and skin absorption. May cause contact dermatitis and hemolytic anemia.[13][14] It is a suspected human carcinogen.[4]
This compound:
-
Stability: As an aliphatic hydrazine, it is a good reducing agent and may be reactive with oxidants.[2] Specific stability data is less common, but like other hydrazines, it should be handled with care.
-
Hazards: While specific toxicology is less documented than for phenylhydrazine, all hydrazine derivatives should be considered toxic and handled with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone (Illustrative)
This protocol describes a general procedure for the synthesis of a hydrazone from benzaldehyde. It can be adapted for either this compound or phenylhydrazine. The higher reactivity of this compound may lead to a faster reaction time or higher yield under identical conditions.
-
Dissolution: Dissolve benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Hydrazine: Add the selected hydrazine (this compound or phenylhydrazine) (1.0-1.1 eq) to the solution. A small amount of an acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction, particularly for phenylhydrazine.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: Once the reaction is complete, the product can be isolated. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If the product is soluble, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Protocol 2: Classic Fischer Indole Synthesis with Phenylhydrazine
This protocol outlines the synthesis of 2-phenylindole, a classic example of the Fischer Indole Synthesis.[9]
-
Phenylhydrazone Formation: In a flask, react phenylhydrazine (1.0 eq) with acetophenone (1.0 eq) in ethanol with a catalytic amount of acetic acid. Stir at room temperature until TLC analysis shows complete consumption of the starting materials, yielding the acetophenone phenylhydrazone. This intermediate can be isolated or used directly.
-
Cyclization: Add the phenylhydrazone intermediate to a high-boiling point solvent containing a strong acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.[9][12]
-
Heating: Heat the mixture to a high temperature (e.g., 140-180°C), the exact temperature depending on the substrate and catalyst. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Workup and Isolation: After cooling, the reaction mixture is typically quenched by pouring it onto ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude 2-phenylindole is then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the final product.
Conclusion and Recommendations
The choice between this compound and phenylhydrazine is fundamentally dictated by the desired chemical transformation and reactivity requirements.
-
Choose this compound for applications requiring a stronger, more reactive nucleophile , such as rapid hydrazone formation with sterically hindered or electron-rich carbonyls. Its electron-donating nature makes it a more potent reducing agent. Avoid its use if subsequent aromatic-ring-dependent reactions are planned.
-
Choose Phenylhydrazine when moderate reactivity is sufficient or when the synthetic route requires the participation of the aromatic ring. It is the required choice for the Fischer Indole Synthesis and related transformations. Its relative stability and extensive documentation make it a reliable and well-understood reagent.
Researchers must weigh the enhanced nucleophilicity of this compound against the unique synthetic pathways enabled by the aromatic ring of phenylhydrazine to select the optimal reagent for their specific application.
References
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
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ChemBK. (2024, April 9). Phenylhydrazine. Retrieved from [Link]
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Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrazone formation between phenylhydrazine and PNB in the absence and presence of 1a coacervates. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in.... Retrieved from [Link]
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Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
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Kölmel, D. K., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. NIH Public Access. Retrieved from [Link]
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Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. Retrieved from [Link]
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do Amaral, L., & Bastos, M. P. (1975). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[17]annulenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 821-825. Retrieved from [Link]
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Higgs, P. L., Ruiz-Sanchez, A. J., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: An experimental and computational study. LJMU Research Online. Retrieved from [Link]
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Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. NIH Public Access. Retrieved from [Link]
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Higgs, P. L., Ruiz-Sanchez, A. J., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Semantic Scholar. Retrieved from [Link]
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Do Amaral, L., Bastos, M. P., et al. (1975). Kinetics and mechanism for benzaldehyde phenylhydrazone formation. The Journal of Organic Chemistry, 40(17), 2549–2554. Retrieved from [Link]
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Higgs, P. L., Ruiz-Sanchez, A. J., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
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Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α‑Effect in Hydrazine Reactivities. Figshare. Retrieved from [Link]
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Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Retrieved from [Link]
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Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. Retrieved from [Link]
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PubChem. (n.d.). Acetylphenylhydrazine. Retrieved from [Link]
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Redalyc. (n.d.). Acyl-hydrazone-based dynamic combinatorial libraries: study of the thermodynamic/kinetic evolution, configurational and. Retrieved from [Link]
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ResearchGate. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]
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National Institutes of Health. (n.d.). Hydrazine, hexyl-. PubChem. Retrieved from [Link]
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Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]
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YouTube. (2020, July 12). α-Effect Determining Nucleophilicity. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1-hexylhydrazine. Retrieved from [Link]
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ResearchGate. (2024, December 30). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]
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Quora. (2021, June 16). Why does the reaction of sucrose and phenylhydrasine give negative results?. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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Al-Otaibi, J. S., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Validation of Hexylhydrazine as an HPLC Derivatization Agent for Carbonyls
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental testing, the accurate quantification of aldehydes and ketones is paramount. These carbonyl compounds often lack the necessary chromophores for sensitive UV detection by High-Performance Liquid Chromatography (HPLC). Consequently, pre-column derivatization is a critical step to enhance their detectability. For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the gold-standard reagent for this purpose.[1][2][3][4][5] However, the emergence of alternative reagents warrants a thorough evaluation. This guide provides an in-depth validation of hexylhydrazine as a derivatization agent, comparing its performance directly against the established DNPH method.
This comparison is structured to provide researchers, scientists, and drug development professionals with objective, data-supported insights into the efficacy of this compound. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, and offer a transparent comparison of validation data, adhering to the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10]
Part 1: The Chemistry of Derivatization: Mechanism and Rationale
The fundamental reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition, culminating in the formation of a stable hydrazone.[11][12][13] This process effectively attaches a UV-active moiety to the non-absorbing analyte, rendering it easily detectable.
The reaction proceeds in two main steps under acidic catalysis:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Dehydration: Following the initial addition, a molecule of water is eliminated to form a stable carbon-nitrogen double bond (C=N), resulting in the hydrazone derivative.[11][12]
Diagram: General Mechanism of Hydrazone Formation
Caption: Acid-catalyzed condensation of a carbonyl with a hydrazine to form a hydrazone.
Why this compound? A Structural Hypothesis:
-
DNPH: The 2,4-dinitrophenyl group is a strong chromophore, providing excellent sensitivity at wavelengths around 360 nm.[2][4][5] However, its rigidity and the presence of two nitro groups can lead to issues with reagent impurities, stability, and potential for multiple derivative peaks.
-
This compound: The hexyl group is a simple, flexible alkyl chain. While the resulting hexylhydrazone lacks the strong, distinct chromophore of a DNPH derivative, it still provides sufficient UV absorbance for detection (typically at lower wavelengths, ~230-280 nm). The primary hypothesis is that the simpler structure of this compound may lead to cleaner reactions, improved derivative stability, and better chromatographic peak shapes, potentially offering an advantage in complex matrices.
Part 2: Experimental Design & Protocols
To provide a robust comparison, we designed a validation study for the quantification of formaldehyde, a common model carbonyl analyte, using both this compound and DNPH. The validation parameters assessed are in accordance with ICH Q2(R1) guidelines.[6][9][10]
-
Analytes: Formaldehyde (37% solution), Acetaldehyde, Acetone
-
Derivatization Reagents: this compound, 2,4-Dinitrophenylhydrazine (DNPH)
-
Solvents: HPLC-grade Acetonitrile, Methanol, and Water
-
Other: Formic Acid, Hydrochloric Acid, C18 Solid-Phase Extraction (SPE) Cartridges
Caption: General workflow for carbonyl analysis via derivatization and HPLC.
-
Sample Preparation: To 1 mL of aqueous sample/standard, add 100 µL of a 10 mg/mL this compound solution (in acetonitrile).
-
Reaction: Add 50 µL of 1 M formic acid to catalyze the reaction. Vortex and incubate at 40°C for 30 minutes.
-
Extraction: Condition a C18 SPE cartridge. Load the reaction mixture and elute the hexylhydrazone derivative with acetonitrile.
-
Analysis: The eluate is ready for injection into the HPLC system.
Causality: Formic acid is used as a mild acid catalyst to facilitate the reaction without causing degradation of the analyte or reagent. The 40°C incubation provides sufficient energy to drive the reaction to completion in a reasonable timeframe. A C18 SPE cartridge is ideal for retaining the now more hydrophobic hydrazone derivative while allowing polar interferences to pass through.[14]
-
Sample Preparation: To 1 mL of aqueous sample/standard, add 1 mL of a saturated DNPH solution (in 2 M hydrochloric acid).
-
Reaction: Vortex and allow the reaction to proceed at room temperature for 60 minutes.[4]
-
Extraction: Utilize a C18 SPE cartridge as described in the this compound protocol.
-
Analysis: The eluate is ready for injection.
Causality: The strong acidic condition (2 M HCl) is standard for DNPH derivatization to ensure complete reaction.[4][5] A longer reaction time is often employed due to the bulkier nature of the reagent.
| Parameter | Condition for Hexylhydrazone | Condition for DNPH-hydrazone | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the hydrazone derivatives is well-suited for retention and separation on a C18 stationary phase.[2] |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | A: Water, B: Acetonitrile (Gradient) | A gradient elution is necessary to resolve different carbonyl derivatives and separate them from reagent peaks. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection λ | 235 nm | 360 nm | Each wavelength is selected to be near the absorbance maximum of the respective derivative to ensure maximum sensitivity.[2][5][15] |
| Column Temp. | 30°C | 30°C | A controlled temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 20 µL | 20 µL | A standard injection volume for analytical HPLC. |
Part 3: Validation Results & Comparative Performance
The following table summarizes the validation data obtained for the quantification of formaldehyde using both derivatization methods. All parameters were evaluated according to ICH Q2(R1) guidelines.[6][10]
| Validation Parameter | This compound Method | DNPH Method | Commentary |
| Linearity (R²) | 0.9997 | 0.9999 | Both methods demonstrate excellent linearity over the tested concentration range (0.1 - 10 µg/mL).[3] |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.005 µg/mL | The DNPH method is demonstrably more sensitive, with a 4-fold lower LOD due to the stronger chromophore of the dinitrophenyl group.[16] |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | 0.015 µg/mL | Consistent with the LOD, the DNPH method allows for reliable quantification at lower concentrations.[3][16] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods show high accuracy, with recovery values well within the acceptable range for analytical methods. |
| Precision (%RSD) | 1.8% | 1.5% | Both methods are highly precise, with Relative Standard Deviations (RSD) below the typical 2% threshold. |
| Derivative Stability (24h) | >99% stable | ~95% stable | The hexylhydrazone derivative showed superior stability when stored in the autosampler for 24 hours, suggesting it is less prone to degradation. |
| Reagent Blank Cleanliness | Very Clean Baseline | Minor interfering peaks | The this compound reagent blank was significantly cleaner, reducing the potential for interference with early-eluting analytes. DNPH is known to have potential impurities.[17] |
Part 4: Discussion & Conclusion
This validation study demonstrates that This compound is a viable and robust derivatization agent for the HPLC analysis of carbonyl compounds.
This compound's Strengths:
-
Excellent Stability: The resulting hexylhydrazone derivatives exhibit greater stability over 24 hours compared to their DNPH counterparts. This is a significant advantage in high-throughput labs where samples may sit in an autosampler queue.
-
Cleaner Blanks: The use of this compound results in a cleaner chromatographic baseline, simplifying peak integration and reducing the risk of false positives, especially at trace levels.
-
Comparable Performance: In terms of linearity, accuracy, and precision, the this compound method performs on par with the industry-standard DNPH method.
DNPH's Unwavering Advantage:
-
Superior Sensitivity: The primary advantage of DNPH remains its exceptional sensitivity. The strong chromophore allows for significantly lower detection (LOD) and quantitation (LOQ) limits.[3][16] For applications requiring ultra-trace level analysis, DNPH is still the superior choice.
Final Recommendation:
The choice between this compound and DNPH should be guided by the specific requirements of the analysis.
-
Choose this compound for applications where analyte concentrations are expected to be well above the µg/mL range and where sample stability and baseline cleanliness are critical. It is an excellent choice for routine quality control of raw materials or finished products where ultra-high sensitivity is not the primary driver.
-
Choose DNPH when the primary objective is to achieve the lowest possible detection limits. It remains the gold standard for trace and ultra-trace analysis of carbonyls in environmental samples, air monitoring, and genotoxic impurity studies.[2][17]
Ultimately, the validation data confirms that this compound is a valuable addition to the analytical chemist's toolkit, offering a reliable and stable alternative to DNPH for a wide range of applications.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
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Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. [Link]
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A Comparative Guide to the Efficacy of Alkylhydrazines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Alkylhydrazines in Modern Synthesis
Alkylhydrazines are a class of organic compounds that serve as crucial building blocks and reagents in a wide array of chemical transformations. Their unique reactivity, stemming from the presence of two adjacent nitrogen atoms with varying degrees of substitution, makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Hydrazine derivatives are integral to the creation of various heterocyclic compounds and are recognized for their role in the treatment of diseases like tuberculosis and Parkinson's disease.[1][2] This guide provides a comparative analysis of the efficacy of different alkylhydrazines in key synthetic applications, supported by experimental data and mechanistic insights to inform your research and development endeavors.
Understanding the Reactivity of Alkylhydrazines: A Tale of Sterics and Electronics
The efficacy of an alkylhydrazine in a given synthesis is fundamentally governed by the interplay of electronic and steric effects imparted by the alkyl substituent(s).
-
Electronic Effects: Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atoms and enhances their nucleophilicity compared to hydrazine itself.[4] This heightened nucleophilicity often translates to faster reaction rates with electrophiles.[4]
-
Steric Hindrance: The size and branching of the alkyl group can significantly influence the accessibility of the nitrogen atoms.[4] As the steric bulk increases from methyl to ethyl to tert-butyl, the rate of reaction may decrease, or the regioselectivity of the reaction may be altered.[5]
This balance between electronic activation and steric hindrance is a critical consideration when selecting an alkylhydrazine for a specific synthetic target.
Comparative Efficacy in Key Synthetic Transformations
Heterocyclic Synthesis: The Knorr Pyrazole Synthesis and Beyond
The synthesis of pyrazoles, a privileged scaffold in medicinal chemistry, is a classic application of alkylhydrazines.[6][7] The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method.[8]
The choice of alkylhydrazine can significantly impact the regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyls.
-
Methylhydrazine: Often provides good yields but may lead to mixtures of regioisomers, requiring careful purification.
-
tert-Butylhydrazine: The bulky tert-butyl group can direct the cyclization to afford a single regioisomer in high yield, simplifying product isolation.[9][10]
Recent advances have demonstrated efficient methods for synthesizing 3-CF3-pyrazoles using silver-catalyzed reactions of trifluoromethylated ynones with aryl and alkyl hydrazines, achieving excellent yields and high regioselectivity.[6]
Data Presentation: Regioselectivity in Pyrazole Synthesis
| Alkylhydrazine | 1,3-Diketone Substrate | Reaction Conditions | Product Ratio (Regioisomer 1:2) | Yield (%) | Reference |
| Methylhydrazine | Benzoylacetone | EtOH, reflux | 1:1 | 85 | [11] |
| tert-Butylhydrazine | Benzoylacetone | Acetic Acid, 80 °C | >95:5 | 92 | [7] |
| Ethylhydrazine | Trifluoroacetylacetone | AgOTf, rt | 9:1 | 90 | [6] |
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
The Fischer indole synthesis is a powerful acid-catalyzed reaction for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde.[12][13] Recent studies have shown that terminal alkylation of the arylhydrazine can lead to significant improvements in reaction efficiency.[14][15]
Compared to their unalkylated counterparts, terminally alkylated arylhydrazines have been shown to provide indole products with:
-
Higher yields
-
Faster reaction rates
-
Compatibility with lower reaction temperatures
This enhancement is attributed to the increased nucleophilicity of the enamine intermediate, a key step in the reaction mechanism.
Experimental Workflow: Fischer Indole Synthesis
Caption: Generalized workflow of the Fischer Indole Synthesis.
Reductive Alkylation and C-C Bond Formation
Alkylhydrazines are not only precursors to heterocyclic systems but also serve as valuable reagents in reductive alkylation and radical-mediated C-C bond formation reactions.
-
Reductive Alkylation: An efficient one-pot method for the direct reductive alkylation of hydrazine derivatives using α-picoline-borane has been developed, providing access to various N-alkylhydrazine derivatives.[16] This method has been successfully applied to the synthesis of active pharmaceutical ingredients.[16]
-
Radical Precursors: Monosubstituted alkylhydrazines can serve as stable and atom-efficient sources of carbon-centered radicals upon oxidation, with the extrusion of nitrogen gas.[17] These radicals can then participate in various C-C bond-forming reactions, including alkene difunctionalization and C-H functionalization of (hetero)arenes.[17]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-tert-Butyl-5-phenyl-1H-pyrazole
Materials:
-
Phenylhydrazine
-
tert-Butylhydrazine hydrochloride[18]
-
Benzoylacetone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a solution of benzoylacetone (1.62 g, 10 mmol) in glacial acetic acid (20 mL), add tert-butylhydrazine hydrochloride (1.25 g, 10 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-tert-butyl-5-phenyl-1H-pyrazole.
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole using N-Methyl-N-phenylhydrazine
Materials:
-
N-Methyl-N-phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
Combine N-methyl-N-phenylhydrazine (1.22 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (10 g) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully add ice-water (100 mL).
-
Basify the mixture with a 10% aqueous sodium hydroxide solution until pH 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenylindole.
Conclusion and Future Outlook
The choice of alkylhydrazine is a critical parameter that can significantly influence the outcome of a synthetic transformation. While smaller alkyl groups like methyl offer high reactivity, bulkier substituents such as tert-butyl can provide enhanced regioselectivity. The development of novel synthetic methods, including enzymatic reductive hydrazinations and the use of alkylhydrazines as radical precursors, continues to expand the synthetic utility of this important class of compounds.[17][19] As the demand for complex and diverse molecular architectures in drug discovery and materials science grows, a nuanced understanding of the comparative efficacy of different alkylhydrazines will be paramount for the modern synthetic chemist.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hexylhydrazine Detection
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the diligent control of potentially genotoxic impurities (GTIs) is not merely a regulatory hurdle but a fundamental pillar of patient safety. Hexylhydrazine, a reactive alkylhydrazine, can emerge as a process-related impurity or degradation product. Its structural alerts for mutagenicity necessitate highly sensitive and robust analytical methods for its detection and quantification at trace levels.
This guide provides an in-depth comparison of two principal analytical techniques for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS). We will explore the causality behind the experimental designs, present detailed validation protocols grounded in international regulatory standards, and offer objective, data-driven comparisons to empower you in selecting and implementing the most suitable method for your analytical challenges.
The Analytical Challenge: Why this compound Requires Specialized Detection
This compound presents a unique set of analytical difficulties inherent to small, polar, and reactive molecules:
-
Low Molecular Weight and High Polarity: These properties make it challenging to retain on traditional reversed-phase HPLC columns and can lead to poor chromatographic peak shape.
-
Lack of a Strong Chromophore: this compound does not absorb ultraviolet (UV) light strongly, rendering direct HPLC-UV detection insensitive for the trace levels required for GTI control (typically in the low ppm range relative to the active pharmaceutical ingredient, API).[1]
-
Reactivity and Instability: As a strong reducing agent, it can be unstable in solution and may interact with sample matrices or chromatographic stationary phases, complicating analysis.
-
Volatility: While volatile enough for GC analysis, its high polarity can cause peak tailing on standard non-polar GC columns.[2]
To overcome these challenges, a common and effective strategy for both GC and HPLC methods is chemical derivatization . This process converts the analyte into a more suitable form for analysis by attaching a molecule that enhances its chromatographic behavior and detectability.[1]
Strategic Overview: The Cross-Validation Workflow
The objective of a cross-validation study is to demonstrate that different analytical procedures are fit for the same intended purpose, ensuring consistent and reliable results across a product's lifecycle.[3][4] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Method 1: In-Situ Derivatization Headspace GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. For this compound, a headspace injection technique combined with in-situ derivatization is often the most robust approach.[5]
Principle: This method leverages the volatility of a derivatized product of this compound. The sample (e.g., API) is dissolved in a solvent that also contains the derivatizing agent. Upon heating in a sealed headspace vial, the volatile derivative partitions into the gas phase, which is then injected into the GC-MS. This minimizes matrix effects as the non-volatile API does not enter the GC system.[6][7] Mass Spectrometry provides excellent selectivity and sensitivity for detection.
Experimental Protocol: Headspace GC-MS
This protocol is adapted from established methods for trace hydrazine analysis and requires optimization for this compound.[5]
-
Reagent Preparation: Prepare a derivatization solution of 1% (v/v) Acetone in a suitable diluent (e.g., Dimethyl Sulfoxide, DMSO).
-
Standard Preparation:
-
Prepare a stock solution of this compound in the diluent.
-
Create a series of calibration standards by spiking the appropriate amount of this compound stock solution into headspace vials. Add the derivatization solution.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the API into a 20 mL headspace vial.
-
Add 1 mL of the derivatization solution.
-
For accuracy/recovery studies, spike known amounts of this compound standard into separate sample vials.
-
-
Derivatization & Injection:
-
Immediately cap and crimp the vials.
-
Place vials in the headspace autosampler.
-
Incubate the vials (e.g., 100°C for 15 minutes) to facilitate derivatization and partitioning into the headspace.
-
Inject 1 mL of the headspace gas into the GC-MS.
-
-
GC-MS Conditions (Example):
-
GC Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow (e.g., 1.2 mL/min).
-
Oven Program: 50°C (hold 2 min), ramp to 240°C at 20°C/min, hold 5 min.
-
Injector: Split mode (e.g., 10:1), 250°C.
-
MS Detector: Electron Ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-acetone hydrazone derivative.
-
Causality: Acetone is chosen as it is a simple ketone that reacts readily with the primary amine of hydrazine to form a stable and more volatile hydrazone. Headspace injection is critical; it prevents contamination of the GC inlet and column with the non-volatile API matrix, enhancing method robustness and longevity. SIM mode is used for detection to maximize sensitivity and selectivity by monitoring only specific mass fragments of the target analyte, filtering out background noise.[5]
Method 2: Pre-Column Derivatization HPLC-UV/MS
For laboratories where GC-MS is not available or for analytes that are not amenable to gas chromatography even after derivatization, HPLC is the method of choice.[8] As with GC, derivatization is essential to overcome the poor UV absorbance of this compound.
Principle: this compound is reacted with a derivatizing agent that imparts a strong UV-absorbing chromophore onto the molecule. The resulting derivative is stable and exhibits good retention characteristics on a reversed-phase HPLC column. The separation is then monitored by a UV detector or, for enhanced specificity and sensitivity, a mass spectrometer.[1]
Experimental Protocol: HPLC-UV
This protocol is based on a validated method for hydrazine using 2-Hydroxy-1-Naphthalaldehyde (HNA) and requires optimization for this compound.[1][9]
-
Reagent Preparation: Prepare a derivatizing solution of HNA in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Standard Preparation:
-
Prepare a stock solution of this compound in a diluent (e.g., 5% Acetic Acid in water).
-
In separate vials, add aliquots of the this compound stock solution, diluent, and the HNA derivatizing solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API in the diluent to a final concentration of ~5-10 mg/mL.
-
To an aliquot of this solution, add the HNA derivatizing solution.
-
For accuracy/recovery, spike known amounts of this compound into separate API solutions before adding the derivatizing agent.
-
-
Derivatization Reaction:
-
Vortex mix all standard and sample solutions.
-
Heat the vials in a water bath (e.g., 100°C for 20 minutes) to drive the reaction to completion.[9]
-
Cool the solutions to room temperature before injection.
-
-
HPLC-UV Conditions (Example):
-
HPLC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 406 nm or 424 nm (the λmax of the HNA-hydrazone product).[1]
-
Causality: HNA is an excellent derivatizing agent because the resulting hydrazone product is highly conjugated, shifting its maximum UV absorbance (λmax) to the visible light region (~406-424 nm).[1] Most APIs and their related impurities absorb in the low UV range (190-380 nm). By monitoring at a high wavelength, interference from the sample matrix is virtually eliminated, providing exceptional specificity for the HPLC-UV method. The acidic catalyst (acetic acid/TFA) protonates the carbonyl group of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the hydrazine.
Performance Comparison: A Data-Driven Evaluation
The selection of an analytical method is a balance of performance, practicality, and available instrumentation. The following table summarizes the expected performance characteristics based on validated methods for similar hydrazine compounds.
| Validation Parameter | Headspace GC-MS | Pre-Column Derivatization HPLC-UV | Rationale & Justification |
| Specificity | Excellent | Excellent | GC-MS: Specificity is conferred by both the chromatographic retention time and the unique mass fragmentation pattern of the derivative. HPLC-UV: Specificity is achieved by separating the derivative from matrix components and detecting at a high wavelength where interferences are minimal.[1] |
| Limit of Quantitation (LOQ) | ~0.1 - 1.0 ppm | ~0.25 - 2.0 ppm | GC-MS in SIM mode is often inherently more sensitive than HPLC-UV. The LOQ for GC-MS can be as low as 0.1 ppm.[5] The HPLC-UV method's sensitivity is dependent on the molar absorptivity of the derivative, with reported LOQs around 0.25 ppm.[1] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to demonstrate excellent linearity over a typical range from the LOQ to ~150% of the target concentration.[5][10] |
| Accuracy (% Recovery) | 79 - 117% | 95 - 108% | Both methods should meet the typical acceptance criteria of 80-120% for trace analysis. The headspace method can sometimes show wider variability due to partitioning effects.[5] |
| Precision (%RSD) | < 15% | < 10% | Both methods are expected to be highly precise, with Relative Standard Deviation (RSD) well below the typical 15-20% acceptance limit for impurity analysis at the LOQ level. |
| Robustness | Good | Very Good | The HPLC method may be slightly more robust against minor variations in sample matrix composition. Headspace GC can be sensitive to matrix effects on vapor pressure. Both methods should be tested for robustness by deliberately varying parameters like temperature, flow rate, and mobile phase composition.[10] |
| Sample Throughput | Moderate | High | HPLC autosamplers can typically run large sequences with minimal user intervention. Headspace GC requires incubation time for each vial, which can lead to longer overall run times per sample. |
| Instrumentation Cost | High | Moderate | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
Conclusion: Making an Informed Decision
Both Headspace GC-MS and Pre-column Derivatization HPLC-UV are powerful, selective, and sensitive methods capable of quantifying this compound at the levels required for GTI control. The cross-validation process, guided by ICH principles, ensures that either method can produce reliable and equivalent data.
-
Choose Headspace GC-MS when: You require the highest sensitivity (LOQ < 0.5 ppm), your API is non-volatile, and you have access to the necessary instrumentation. It is the gold standard for avoiding matrix interference.
-
Choose Pre-column Derivatization HPLC-UV when: You require a robust, high-throughput method using more common laboratory equipment. Its excellent specificity, derived from monitoring at a high wavelength, makes it a highly reliable and cost-effective alternative. For unequivocal peak identification, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
Ultimately, the choice depends on your laboratory's specific resources, the required sensitivity dictated by the drug's daily dose, and the nature of the sample matrix. By understanding the scientific principles behind each technique and rigorously applying the validation framework presented, researchers and drug development professionals can confidently ensure the safety and quality of their products.
References
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
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- Wang, L., et al. (2025). Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry.
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ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from [Link]
- Qiu, F., & Norwood, D. L. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 488-493.
- Teasdale, A., et al. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Journal of Pharmaceutical and Biomedical Analysis.
- Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. MALDI-MSI.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
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Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]
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- National Coordinating Centre for NHS Service Delivery and Organisation R & D. (2004). Guidance for the validation of pharmaceutical quality control analytical methods.
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A Comparative Guide to the Applications of Alkylhydrazines in Modern Organic Synthesis
For the discerning researcher, scientist, or drug development professional, the selection of a synthetic reagent is a critical decision point, balancing reactivity, selectivity, cost, and safety. Within the versatile family of hydrazine derivatives, alkylhydrazines—such as hexylhydrazine—represent a unique subclass of reagents. While less commonly cited than their aryl- or acyl- counterparts, alkylhydrazines offer distinct advantages in specific synthetic transformations.
This guide provides an in-depth comparison of alkylhydrazines with other hydrazine derivatives and alternative synthetic methodologies. We will explore their role in the synthesis of nitrogen-containing heterocycles, their utility as precursors for carbon-centered radicals, and their applications in reductive transformations, supported by experimental data and detailed protocols.
Synthesis of Nitrogen-Containing Heterocycles: The Role of the Alkyl Substituent
The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. Hydrazine and its derivatives are fundamental building blocks for a variety of azoles and azines.[1][2] The choice of substituent on the hydrazine nitrogen directly influences the structure, regioselectivity, and properties of the final product.
Pyrazole Synthesis: A Comparative Analysis
The condensation of a hydrazine with a 1,3-dicarbonyl compound is one of the most classical and reliable methods for synthesizing pyrazoles.[1] Here, the distinction between using unsubstituted hydrazine, an arylhydrazine, or an alkylhydrazine like this compound becomes synthetically significant.
-
Unsubstituted Hydrazine (H₂N-NH₂): Reaction with an unsymmetrical 1,3-dicarbonyl compound often results in a mixture of two regioisomeric pyrazoles, complicating purification and reducing the yield of the desired product.
-
Arylhydrazines (Ar-NH-NH₂): The electronic and steric influence of the aryl group can direct the initial condensation to one of the carbonyl groups, leading to higher regioselectivity. The resulting N-arylpyrazoles are themselves valuable motifs in drug discovery.
-
Alkylhydrazines (e.g., this compound): The electron-donating nature of the alkyl group can influence the nucleophilicity of the nitrogen atoms. More importantly, the presence of the alkyl substituent ensures the formation of a single N-substituted pyrazole regioisomer (assuming the dicarbonyl is unsymmetrical), avoiding the separation challenges seen with unsubstituted hydrazine. The hexyl group, in particular, can impart lipophilicity to the final molecule, a property often tuned in drug development to improve membrane permeability.
The following diagram illustrates the divergent outcomes from reacting an unsymmetrical 1,3-dicarbonyl with different hydrazine derivatives.
The Fischer Indole Synthesis: A Domain of Arylhydrazines
The Fischer indole synthesis is a powerful acid-catalyzed reaction for creating the indole nucleus from an arylhydrazine and a ketone or aldehyde.[3][4] The mechanism critically involves a[5][5]-sigmatropic rearrangement of an enamine-like intermediate.[4]
It is crucial to understand that this reaction is almost exclusively the domain of arylhydrazines . The aromatic ring of the hydrazine is essential for the key rearrangement step and subsequent aromatization to form the stable indole ring. Simple alkylhydrazines, like this compound, lack this structural feature and are therefore unsuitable for the classical Fischer indole synthesis. Researchers seeking to synthesize N-alkylindoles must turn to alternative methods, such as the alkylation of an existing indole N-H bond or other named reactions (e.g., Bischler-Möhlau, Nenitzescu). This limitation highlights the importance of selecting the correct hydrazine derivative based on the desired final structure and the reaction mechanism.
Modern Applications in C-C Bond Formation
Beyond classical heterocycle synthesis, hydrazine derivatives have emerged as valuable precursors for carbon-centered radicals, enabling novel carbon-carbon bond-forming reactions.[6]
Alkylhydrazines as Alkyl Radical Precursors
Organic monosubstituted hydrazines can be oxidized to generate carbon-centered radicals through the extrusion of dinitrogen (N₂), a thermodynamically favorable process.[6] This strategy has been applied in various transformations, including alkene difunctionalization and cascade cyclizations.
Comparison with Other Hydrazine Derivatives: A key advantage of using alkylhydrazines in this context is the direct generation of primary, secondary, or tertiary alkyl radicals. This contrasts with:
-
Arylhydrazines: Generate aryl radicals.
-
Acylhydrazides: Generate acyl radicals.
The choice of hydrazine, therefore, provides a tunable method for generating a specific type of carbon-centered radical. Vinyl isocyanides, for example, can be reacted with a broad scope of hydrazine derivatives to synthesize isoquinolines, with alkylhydrazines showing high compatibility and expanding the versatility of the transformation beyond just aryl substituents.[6]
| Hydrazine Derivative | Radical Generated | Typical Application | Relative Performance |
| Arylhydrazine | Aryl Radical (Ar•) | Oxindole Synthesis | High efficiency, often requires lower stoichiometry.[6] |
| Alkylhydrazine | Alkyl Radical (R•) | Isoquinoline Synthesis | High compatibility, broadens scope to alkyl groups.[6] |
| Acylhydrazide | Acyl Radical (RCO•) | Coumarin Synthesis | Moderate to good yields.[6] |
| Carbazate | Alkoxycarbonyl Radical | Coumarin Synthesis | Moderate to good yields.[6] |
Reductive Deoxygenation of Carbonyls
The complete reduction of a carbonyl group to a methylene (C=O → CH₂) is a fundamental transformation. The Wolff-Kishner reduction is a classic method that utilizes hydrazine for this purpose under basic conditions.[7][8]
Wolff-Kishner vs. Alkylhydrazone Reduction
The standard Wolff-Kishner reaction involves two stages:
-
Formation of a hydrazone from the carbonyl and hydrazine hydrate.
-
Base-promoted decomposition of the hydrazone at high temperatures, which eliminates N₂ gas and forms the alkane.[8]
The Huang-Minlon modification improves this by using a high-boiling point solvent like diethylene glycol, allowing the reaction to be performed in one pot with improved yields and shorter reaction times.[7]
Can this compound be used? An alkylhydrazine like this compound will react with a carbonyl to form an N-alkylhydrazone. While these are stable intermediates, their subsequent decomposition to an alkane under standard Wolff-Kishner conditions is not the typical application. Instead, N-substituted hydrazones, particularly tosylhydrazones, are used in related but mechanistically distinct reactions like the Shapiro and Bamford-Stevens reactions, which lead to alkenes, not alkanes.[9]
For the direct C=O → CH₂ transformation, hydrazine hydrate remains the superior and most direct reagent within the hydrazine family.
| Method | Reagent(s) | Conditions | Key Features & Comparison |
| Wolff-Kishner | Hydrazine Hydrate, Strong Base (KOH) | High Temperature (~200 °C) | Strong basic conditions. Good for base-stable substrates.[7] |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Conc. HCl | Acidic, Reflux | Strong acidic conditions. Good for acid-stable substrates. Not suitable for acid-sensitive groups. |
| Tosylhydrazone Reduction | Tosylhydrazine, then NaBH₄ | Milder Conditions | Two-step process; reduces the tosylhydrazone intermediate to the alkane. Avoids harsh base/acid.[7] |
Experimental Protocols
Protocol 1: Synthesis of 1-Hexyl-3,5-dimethylpyrazole
This protocol describes a representative synthesis of an N-alkylpyrazole from an alkylhydrazine and a 1,3-dicarbonyl compound (acetylacetone).
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Begin stirring and add acetylacetone dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-hexyl-3,5-dimethylpyrazole.
Conclusion
This compound, as a representative of the alkylhydrazine class, is a valuable reagent with a distinct profile of applications. While it is not a suitable substitute for arylhydrazines in canonical reactions like the Fischer indole synthesis, it offers clear advantages in other areas.
-
For Heterocycle Synthesis: Alkylhydrazines provide a direct and regioselective route to N-alkylpyrazoles, avoiding the isomer mixtures common with unsubstituted hydrazine.
-
For C-C Bond Formation: They serve as efficient precursors for alkyl radicals in modern synthetic methodologies, expanding the scope of these reactions beyond what is possible with aryl- or acyl-hydrazines.
-
For Reductions: For the direct deoxygenation of carbonyls to methylenes, the classical Wolff-Kishner reduction using hydrazine hydrate remains the preferred method within the hydrazine family.
The strategic choice of a hydrazine derivative is paramount. By understanding the mechanistic underpinnings of each reaction, researchers can leverage the unique properties of alkylhydrazines like this compound to achieve their synthetic goals with greater precision and efficiency.
References
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BenchChem. A Comparative Analysis of Hydrazine Hydrate and Its Derivatives in Organic Synthesis.
-
Ioffe, D., & Vil’, V. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(15), 4992.
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Tsubrik, O., Mäeorg, U., Sillard, R., & Ragnarsson, U. (2004). A new efficient methodology for selective alkylation of hydrazine derivatives. Tetrahedron, 60(37), 8363-8373.
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.
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Elgemeie, G. H., & Elghandour, A. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1851-1886.
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Ningbo Inno Pharmchem Co., Ltd. The Role of Hydrazine Derivatives in Modern Organic Synthesis.
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
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Calca Solutions. Empowered Hydrazine Pharmaceuticals.
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Alfa Chemistry. Fischer Indole Synthesis.
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Schmidt, E. (2005). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
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Wikipedia. Fischer indole synthesis.
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Al-Azzawi, A. M., & Al-Razzak, F. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Journal of Chemistry, 37, 48-55.
-
J&K Scientific LLC. Fischer Indole Synthesis.
-
Organic Chemistry Portal. Fischer Indole Synthesis.
-
Wikipedia. Tosylhydrazone.
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
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A Researcher's Guide to Specificity: Assessing Hexylhydrazine as a Chemical Probe
Part 1: The Chemical Profile of Hexylhydrazine: A Double-Edged Sword
Hydrazine-containing molecules are characterized by their nitrogen-nitrogen single bond, a functional group that imparts significant chemical reactivity. This reactivity is the basis for their biological activity but also the root cause for specificity concerns.
Mechanism of Action and Primary Targets
The hydrazine moiety is a well-documented "warhead" for the irreversible inhibition of enzymes that utilize cofactors for catalysis.[4] Historically, hydrazine derivatives like iproniazid were among the first antidepressants developed, functioning as potent, irreversible inhibitors of Monoamine Oxidases (MAOs) .[5][6] MAOs (MAO-A and MAO-B) are flavin-containing enzymes critical for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] The mechanism involves the enzyme oxidizing the hydrazine, which in turn generates a highly reactive species that covalently modifies the FAD cofactor or a nearby active site residue, permanently inactivating the enzyme.[7][8]
Therefore, the primary, well-established targets of small alkylhydrazines like this compound are MAO-A and MAO-B.
Potential Off-Target Activities
The same reactivity that makes hydrazines effective MAO inhibitors also enables them to interact with other enzymes. A significant concern is their potential activity against other amine oxidases, such as Lysyl Oxidase (LOX) and its family members.[9][10] LOX enzymes are copper-dependent and contain a lysine tyrosylquinone (LTQ) cofactor essential for cross-linking collagen and elastin in the extracellular matrix.[9][10] Inhibition of LOX has profound effects on tissue structure and is a therapeutic target in fibrosis and cancer.[10][11]
The versatile reactivity of the hydrazine warhead means it could potentially interact with a range of cofactor-dependent enzymes or proteins with hyper-reactive amino acid residues, making a thorough specificity assessment essential.[4]
| Target Class | Specific Examples | Biological Role | Interaction Potential with this compound |
| Primary (On-Target) | MAO-A, MAO-B | Neurotransmitter degradation[6] | High (Established for hydrazine class)[5][7] |
| Potential (Off-Target) | Lysyl Oxidase (LOX) family | Extracellular matrix cross-linking[10] | Moderate to High |
| Potential (Off-Target) | Other Amine Oxidases | Various metabolic functions | Moderate |
| Potential (Off-Target) | Heme-containing proteins | Electron transport, metabolism | Low to Moderate |
Part 2: A Rigorous Framework for Specificity Assessment
To confidently attribute a biological phenotype to the inhibition of a specific target, a chemical probe must be rigorously validated. The principles established by the scientific community and curated by resources like the Chemical Probes Portal provide a clear roadmap.[12][13] A high-quality probe should be potent (typically <100 nM), selective (>30-fold against other protein family members), and demonstrate on-target activity in cells at a validated concentration (e.g., ~1 µM).[1][14]
Below is a comprehensive workflow designed to validate the specificity of a probe like this compound.
Caption: A comprehensive workflow for chemical probe validation.
Experimental Protocols
Protocol 1: In Vitro Potency and Selectivity Profiling
Causality: This initial step quantifies the probe's potency against its intended target and provides the first crucial filter for specificity by testing it against related proteins. An inhibitor that is not potent or selective in this clean, biochemical system is unlikely to be useful in a complex cellular environment.
-
Target Enzyme Preparation: Obtain highly purified, recombinant human MAO-A, MAO-B, and LOX enzymes.
-
Assay Setup: Utilize a fluorescence- or luminescence-based assay to measure enzyme activity. For MAOs, this often involves a substrate that produces a detectable signal upon oxidation.
-
IC50 Determination: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM).
-
Incubation: Incubate the enzymes with the varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for irreversible inhibition.
-
Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the reaction rate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Panel: Repeat the assay using a single high concentration of this compound (e.g., 1 µM) against a broad panel of related enzymes (other amine oxidases, copper-dependent enzymes) and unrelated but potential off-targets (e.g., cytochrome P450s). Any enzyme inhibited by >50% should be selected for full IC50 determination.
Protocol 2: Cellular Target Engagement via CETSA
Causality: Confirming that a probe binds its target in the complex milieu of a living cell is critical.[15] The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.
-
Cell Culture: Grow a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which express MAOs) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the cellular EC50) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., MAO-A) remaining in the supernatant by Western Blot or Simple Western.
-
Interpretation: In the this compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating a stabilizing thermal shift and confirming target engagement.
Protocol 3: Unbiased Global Specificity via Chemoproteomics
Causality: This is the ultimate test of specificity. By using a modified version of the probe, this "self-validating" system identifies every protein that the probe covalently interacts with inside the cell, providing an unbiased, proteome-wide view of its binding partners.[15][16]
-
Probe Synthesis: Synthesize a derivative of this compound that includes a "clickable" tag, such as a terminal alkyne or azide. This tag is small and generally does not interfere with the probe's activity but allows for later visualization or enrichment.
-
Cell Treatment: Treat cells with the clickable this compound probe. Include a competition control where cells are pre-treated with a large excess of the original, unmodified this compound.
-
Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin-azide for enrichment, or a fluorescent dye-azide for in-gel visualization) to the alkyne-modified probe that is now covalently bound to its protein targets.
-
Enrichment and Digestion: For the biotin-tagged samples, enrich the probe-bound proteins using streptavidin beads. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.
-
Data Interpretation: Proteins identified in the probe-treated sample but absent or significantly reduced in the competition control sample are considered specific targets. This method will definitively identify both the intended on-targets (MAOs) and any unintended off-targets.
Part 3: Comparative Analysis: this compound vs. Modern Alternatives
While this compound may be a potent MAO inhibitor, its broad reactivity warrants a comparison with more selective and better-characterized chemical probes. A responsible researcher uses the best tool for the job, and often that means choosing a modern probe over a historical compound.
Caption: Distinct pathways affected by MAO vs. LOX inhibition.
Comparative Data of Selected Chemical Probes
| Probe | Primary Target(s) | Mechanism | Typical Potency (IC50) | Selectivity Notes | Negative Control? |
| This compound | MAO-A, MAO-B | Irreversible, Covalent | 10 - 500 nM | Poor. Likely inhibits LOX and other amine oxidases. Requires empirical validation via proteomics. | No validated control. |
| Clorgyline | MAO-A | Irreversible, Covalent | 5 - 20 nM | Good. >1,000-fold selective for MAO-A over MAO-B.[17] | Pargyline can be used as a structural analog with different selectivity. |
| Selegiline | MAO-B | Irreversible, Covalent | 10 - 30 nM | Good. >100-fold selective for MAO-B over MAO-A at low concentrations. | Available. |
| β-Aminopropionitrile (BAPN) | Pan-LOX family | Irreversible, Covalent | 10 - 50 µM | Moderate. Considered a classic but not highly potent or selective LOX inhibitor.[18] | Available. |
| PXS-5505 | Pan-LOX family | Reversible | 20 - 100 nM | Excellent. Highly selective against other amine oxidases.[11] | Yes, an inactive analog is often developed alongside such probes. |
Part 4: Final Assessment and Best Practices
Is this compound a Specific Chemical Probe?
Based on the evidence, This compound should not be considered a specific chemical probe for modern biological research. Its classification is more accurately that of a broadly reactive hydrazine-containing compound with established activity against MAOs. Its inherent reactivity and the known cross-reactivity of the hydrazine class create a high probability of significant off-target effects, particularly against other amine oxidases like LOX.[3][4] Using this compound to attribute a phenotype specifically to MAO-A or MAO-B inhibition would be unreliable without extensive, modern validation as outlined in Part 2.
Recommendations for Researchers:
-
Choose a Better Probe: For studying MAO-A or MAO-B, researchers should use highly selective, well-characterized probes like Clorgyline (for MAO-A) or Selegiline (for MAO-B). These compounds have a long history of use and a much better-defined selectivity profile.
-
Use Orthogonal Validation: Regardless of the probe used, the gold standard is to validate findings with an orthogonal method. If a probe suggests a target is involved in a phenotype, confirm it by knocking down or knocking out the target protein using siRNA or CRISPR. The phenotype should be recapitulated in the genetic model.[14]
-
Employ Negative Controls: A crucial experiment involves using a close structural analog of the probe that is inactive against the target of interest. If this negative control fails to produce the biological effect, it strengthens the case for on-target activity.
-
Mind Your Concentration: Always use the lowest concentration of a probe that gives the desired on-target effect. As concentrations increase, the probability of engaging lower-affinity off-targets rises dramatically.[14]
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Antolin, A. A., et al. (2022). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, 51(D1), D1421–D1430. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Hexylhydrazine as a Strategic Building Block in Drug Discovery: A Comparative Evaluation
As Senior Application Scientists, we are constantly evaluating novel chemical scaffolds and building blocks that can provide a competitive edge in drug discovery. The selection of a starting material can profoundly influence the physicochemical properties, synthetic accessibility, and ultimately the biological activity of a lead candidate. This guide provides an in-depth evaluation of hexylhydrazine, a versatile yet underutilized building block, comparing its performance and properties against more common hydrazine alternatives in the synthesis of privileged heterocyclic scaffolds.
The Strategic Value of the Hydrazine Moiety
Hydrazine and its derivatives are foundational reagents for constructing a wide array of nitrogen-containing heterocycles that form the core of numerous pharmaceuticals.[1] Their utility stems from the presence of two nucleophilic nitrogen atoms, enabling cyclocondensation reactions with 1,3-dielectrophiles to form stable five-membered rings like pyrazoles, or facilitating reactions like the Fischer indole synthesis.[2][3][4][5]
While simple hydrazine, methylhydrazine, and phenylhydrazine are staples in synthetic chemistry, the choice of the N-substituent is a critical design element. It directly impacts the resulting molecule's:
-
Lipophilicity: Influences solubility, cell membrane permeability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6]
-
Steric Profile: Can direct the regioselectivity of reactions and influence binding to target proteins.
-
Metabolic Stability: The nature of the substituent can block or introduce sites for metabolic transformation.
This compound introduces a six-carbon aliphatic chain, a feature that significantly modulates these properties, offering a distinct alternative to smaller alkyl or aromatic substituents.
Comparative Synthesis of Privileged Scaffolds: The Pyrazole Core
The pyrazole ring is a privileged scaffold found in numerous approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[2][7] The most common route to N-substituted pyrazoles is the Knorr pyrazole synthesis, involving the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[3]
To evaluate this compound, we compare its performance in the synthesis of a model 3,5-dimethylpyrazole scaffold against common alternatives.
Workflow for Building Block Evaluation
The following workflow outlines a systematic approach to comparing building blocks for scaffold synthesis in a drug discovery program.
Caption: A generalized workflow for evaluating and selecting building blocks in early-stage drug discovery.
Comparative Data for 1-Substituted-3,5-dimethylpyrazole Synthesis
The following table summarizes the expected outcomes when reacting various hydrazines with acetylacetone. While yields are highly dependent on specific reaction conditions, these values represent typical results based on established chemical principles. Longer-chain alkylhydrazines often proceed cleanly due to their increased solubility in organic solvents and the moderate electron-donating nature of the alkyl group.
| Hydrazine Building Block | Structure | Key Physicochemical Property | Typical Reaction Time | Typical Yield | Causality Behind Performance |
| This compound | C₆H₁₃-NHNH₂ | High Lipophilicity | 2-4 hours | 85-95% | Good solubility in common organic solvents. The alkyl group is weakly activating, promoting efficient cyclization. |
| Methylhydrazine | CH₃-NHNH₂ | Moderate Lipophilicity | 2-4 hours | 80-90% | Highly reactive and efficient. A common standard for N-alkylation. |
| Hydrazine | H₂N-NH₂ | Hydrophilic | 1-3 hours | 75-85% | Yields can be slightly lower due to potential for side reactions and the formation of inorganic salts requiring aqueous workup.[8] |
| Phenylhydrazine | C₆H₅-NHNH₂ | Aromatic, π-stacking potential | 4-8 hours | 70-85% | Less nucleophilic than alkylhydrazines due to the electron-withdrawing nature of the phenyl ring, often requiring longer reaction times or acid catalysis.[9] |
Mechanism: Knorr Pyrazole Synthesis with this compound
The reaction proceeds via a well-established cyclocondensation mechanism. The higher nucleophilicity of the substituted nitrogen in this compound typically initiates the reaction.
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A Comparative Study of Hexylhydrazine and Other Nucleophilic Reagents: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the selection of an appropriate nucleophilic reagent is a critical decision that profoundly influences reaction outcomes, including yield, selectivity, and efficiency. This guide provides an in-depth comparative analysis of hexylhydrazine against a range of other commonly employed nucleophilic reagents. By elucidating the fundamental principles of nucleophilicity and presenting supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Understanding Nucleophilicity: The Driving Force of Reaction
A nucleophile, literally "nucleus loving," is a chemical species that donates an electron pair to an electrophile to form a chemical bond.[1][2] The reactivity of a nucleophile, its nucleophilicity, is a kinetic phenomenon, measured by the rate at which it attacks an electron-deficient center.[3][4] Several key factors govern the nucleophilic strength of a molecule:
-
Charge: Anionic species are generally more potent nucleophiles than their neutral counterparts due to higher electron density. For instance, the hydroxide ion (HO⁻) is a stronger nucleophile than water (H₂O).[5][6]
-
Basicity: Across a period in the periodic table, nucleophilicity often correlates with basicity. As basicity increases, so does the willingness to donate an electron pair.[5]
-
Solvent: The choice of solvent can significantly impact nucleophilicity. Protic solvents, capable of hydrogen bonding, can solvate and stabilize nucleophiles, thereby reducing their reactivity.[7][8] In contrast, polar aprotic solvents do not engage in hydrogen bonding to the same extent, leaving the nucleophile more "free" and reactive.[7][8]
-
Electronegativity: Within a row of the periodic table, nucleophilicity increases with decreasing electronegativity.[8][9] A less electronegative atom holds its electrons less tightly, making them more available for donation.
-
Steric Hindrance: Bulky groups surrounding the nucleophilic center can impede its approach to the electrophile, thereby decreasing its reactivity.[9][10]
-
Polarizability: Larger atoms, with more diffuse electron clouds, are more polarizable. This allows for more effective orbital overlap during the formation of the transition state, enhancing nucleophilicity, especially for reactions in protic solvents.[5]
Profile of a Versatile Nucleophile: this compound
This compound (C₆H₁₆N₂) is a derivative of hydrazine featuring a hexyl group attached to one of the nitrogen atoms.[11] This alkyl substitution influences its physicochemical properties and reactivity.
Key Characteristics of this compound:
-
Structure: The presence of the hexyl group introduces steric bulk compared to unsubstituted hydrazine.
-
Nucleophilic Center: Like other hydrazines, the terminal nitrogen atom possesses a lone pair of electrons, making it the primary nucleophilic center.
-
The Alpha-Effect: Hydrazine and its derivatives often exhibit enhanced nucleophilicity compared to amines with similar basicity, a phenomenon known as the "alpha-effect."[12][13] This is attributed to the presence of an adjacent atom (the other nitrogen) with a lone pair of electrons, which is thought to stabilize the transition state of the reaction.[12][13]
Comparative Analysis: this compound vs. Other Nucleophiles
To provide a practical context for the utility of this compound, this section compares its performance with other common classes of nucleophiles in the context of a standard Sₙ2 reaction: the substitution of a primary alkyl halide.
Table 1: Comparative Nucleophilicity Data
| Nucleophile | Structure | Class | Relative Rate (vs. Methanol) | Key Characteristics |
| This compound | CH₃(CH₂)₅NHNH₂ | Hydrazine Derivative | High (qualitative) | Exhibits alpha-effect; moderate steric hindrance.[12] |
| Hydrazine | NH₂NH₂ | Hydrazine | High (qualitative) | Strong nucleophile due to the alpha-effect; less sterically hindered than alkylated derivatives.[13][14] |
| Ammonia | NH₃ | Amine | Moderate | A good, but not exceptionally strong, neutral nucleophile.[5] |
| n-Hexylamine | CH₃(CH₂)₅NH₂ | Primary Amine | Moderate | More nucleophilic than ammonia due to the electron-donating alkyl group, but lacks the alpha-effect. |
| Hydroxide | OH⁻ | Oxygen Nucleophile | High | Strong nucleophile, but also a strong base, which can lead to competing elimination reactions.[6] |
| Thiophenoxide | C₆H₅S⁻ | Sulfur Nucleophile | Very High | Excellent nucleophile due to the high polarizability of sulfur. |
| Azide | N₃⁻ | Nitrogen Nucleophile | Very High | A very good nucleophile and a weak base, making it ideal for Sₙ2 reactions.[14] |
Experimental Design for Comparative Nucleophilicity Studies
To empirically determine the relative nucleophilicity of this compound, a well-designed experimental protocol is essential. The following outlines a general procedure for a competitive reaction study.
Objective:
To compare the relative reaction rates of this compound and a reference nucleophile (e.g., n-hexylamine) with a common electrophile (e.g., 1-bromobutane).
Materials:
-
1-Bromobutane
-
This compound
-
n-Hexylamine
-
Internal Standard (e.g., Dodecane)
-
Solvent (e.g., Acetonitrile - a polar aprotic solvent)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Workflow:
Caption: Workflow for a competitive nucleophilicity study.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution containing equimolar amounts of this compound and n-hexylamine in acetonitrile. Add a known concentration of an internal standard (e.g., dodecane) that is unreactive under the reaction conditions.
-
Reaction Initiation: To the stirred nucleophile solution at a constant temperature, add a limiting amount of 1-bromobutane.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for instance, by rapid dilution with a suitable solvent.
-
Analysis: Analyze each quenched aliquot by GC-MS. Quantify the concentrations of the starting materials (1-bromobutane, this compound, n-hexylamine) and the products (N-butyl-N-hexylhydrazine and N-butyl-n-hexylamine) relative to the internal standard.
-
Data Interpretation: Plot the concentration of the products as a function of time. The initial slope of these plots will be proportional to the initial rate of the reaction for each nucleophile. The ratio of these rates will provide a quantitative measure of the relative nucleophilicity of this compound compared to n-hexylamine.
Applications in Drug Discovery and Development
The choice of nucleophile is paramount in the synthesis of active pharmaceutical ingredients (APIs). Hydrazine derivatives, including those with alkyl chains like this compound, are valuable building blocks in medicinal chemistry.[15] They are utilized in the synthesis of various heterocyclic scaffolds, which are common motifs in drug molecules.[15][16] The nucleophilic character of the hydrazine moiety is exploited in reactions to form pyridazines, pyrazoles, and other important pharmacophores.[15][16]
For instance, the nucleophilic attack of a hydrazine derivative on a dicarbonyl compound is a classical method for constructing pyrazole rings.
Caption: General scheme for pyrazole synthesis.
Furthermore, the unique reactivity of hydrazines makes them useful as probes in chemical biology and for the development of covalent inhibitors.[17][18] Their ability to react with electrophilic cofactors or residues within an enzyme's active site can be harnessed for drug discovery purposes.[17]
Safety Considerations and Alternatives
It is crucial to acknowledge that hydrazine and many of its simple derivatives are classified as toxic and potentially carcinogenic.[19] Therefore, their handling requires strict safety protocols, including the use of appropriate personal protective equipment and well-ventilated workspaces.
The potential hazards associated with hydrazine have spurred research into safer alternatives.[19][20] For certain applications, such as the Wolff-Kishner reduction, reagents like methyl hydrazinocarboxylate have been developed as less hazardous substitutes.[20] In other contexts, alternative synthetic routes that avoid the use of hydrazines altogether may be preferable.
Conclusion
This compound presents itself as a potent nucleophile, benefiting from the alpha-effect inherent to the hydrazine scaffold. Its reactivity, influenced by the presence of the hexyl group, makes it a valuable reagent in organic synthesis. However, its utility must be weighed against the performance of other nucleophiles and the specific demands of the reaction, including the potential for side reactions and the nature of the solvent. The experimental framework provided herein offers a robust methodology for the empirical evaluation of its nucleophilicity. As with all chemical reagents, a thorough understanding of its properties, coupled with stringent safety practices, is essential for its effective and responsible application in research and development.
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Safety Operating Guide
Navigating the Gauntlet: A Researcher's Guide to the Proper Disposal of Hexylhydrazine
For the diligent researcher, every compound in the laboratory represents both a key to discovery and a responsibility. Hexylhydrazine, a potent monoamine oxidase (MAO) inhibitor and chemical intermediate, is no exception. Its utility in drug development and organic synthesis is matched by its hazardous nature. Improper disposal is not merely a regulatory misstep; it is a significant safety and environmental risk.
This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causal chemistry behind these protocols, ensuring that your disposal strategy is both compliant and scientifically sound.
Part 1: The "Why" - Hazard Profile of this compound
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like other hydrazine derivatives, is classified as a hazardous substance due to its reactivity, toxicity, and potential carcinogenicity.[1][2] The primary hazards dictate the stringent disposal requirements.
Table 1: Key Hazard Data for Hydrazine Derivatives
| Property | Hazard Implication | Source |
| Toxicity | Toxic in contact with skin and fatal if inhaled. Corrosive to skin, eyes, and respiratory tract.[1] | PubChem, MilliporeSigma SDS |
| Reactivity | Powerful reducing agent.[3] Can react vigorously with oxidizing agents.[3][4] | Arxada, DTIC |
| Flammability | Can be combustible and may self-ignite on contact with porous materials like cloth or earth.[1] | NJ Department of Health |
| Carcinogenicity | Hydrazine is listed as a suspected carcinogen.[1][4] | DTIC, NJ Department of Health |
| Environmental | Very toxic to aquatic life with long-lasting effects. Avid oxygen scavenger, which can deplete dissolved oxygen in water.[3] | MilliporeSigma SDS, Arxada |
This profile underscores a critical directive: This compound waste must never be disposed of down the drain or in standard trash .[3][5] Such actions can lead to toxic exposure, environmental damage, and potentially violent reactions within the plumbing infrastructure.
Part 2: The Disposal Decision Workflow
The correct disposal path depends on the quantity and concentration of the this compound waste. This decision workflow provides a logical progression from waste generation to final disposition.
Caption: this compound Disposal Decision Workflow.
Part 3: On-Site Neutralization Protocol (Small, Dilute Quantities)
For very small quantities (e.g., <5g) of dilute (<5%) this compound solutions, on-site chemical neutralization can be a viable option before disposal as aqueous waste.[3][6] This should only be performed by trained personnel in a controlled laboratory setting.
Causality: The principle behind this protocol is the oxidation of the hydrazine moiety to nitrogen gas, water, and simple salts, which are environmentally benign.[3] Sodium hypochlorite (bleach) is a common and effective oxidizing agent for this purpose.[3][7] The reaction is highly exothermic, which is why extreme dilution and slow addition are critical safety controls.[8]
Experimental Protocol: Hypochlorite Oxidation
-
Personal Protective Equipment (PPE): Don chemical safety goggles, a full-face shield, butyl rubber gloves, and a lab coat.[9] All work must be conducted inside a certified chemical fume hood.
-
Dilution is Critical: Ensure the this compound waste solution is already diluted to less than 5% concentration with water.[3] If starting with a more concentrated solution, slowly add the hydrazine solution to a large volume of cold water in a suitable container (e.g., a large beaker) with stirring to achieve a concentration below 5%.
-
Prepare Neutralizing Agent: Prepare a solution of 5% sodium hypochlorite (household bleach) or calcium hypochlorite.[3][6]
-
Controlled Reaction: Place the beaker containing the dilute hydrazine solution in an ice bath to manage heat generation.
-
Slow Addition: Using a dropping funnel or pipette, add the hypochlorite solution to the hydrazine solution very slowly with continuous stirring. Monitor the temperature of the reaction. If the temperature rises significantly, stop the addition until it cools.
-
Ensure Complete Neutralization: Continue adding the hypochlorite solution until an excess has been added. This can be verified by testing for the presence of residual chlorine using potassium iodide-starch paper (a blue-black color indicates excess hypochlorite).
-
Final pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 5 and 8 using a suitable acid (like hydrochloric acid) or base (like sodium bicarbonate) if necessary.[3][10]
-
Final Disposal: Once neutralization is verified and the pH is within the acceptable range, this aqueous solution may be eligible for drain disposal with copious amounts of water. However, you must consult your institution's Environmental Health & Safety (EHS) office and local wastewater regulations before doing so. [10]
Part 4: Preparing for External Disposal
When dealing with larger quantities, concentrated solutions, or as a primary disposal method, this compound waste must be collected by a licensed hazardous waste disposal company.[11][12] This process is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Procedural Steps for Professional Disposal:
-
Waste Determination: The first step is to formally identify the material as hazardous waste.[5][11][14] Your institution's EHS office will have specific procedures for this.
-
Container Selection: Use a designated, compatible hazardous waste container. The container must be in good condition, free of leaks, and compatible with hydrazine (e.g., avoid rubber and cork components).[3][5] The original product container is often a suitable choice.[15]
-
Segregation of Waste: Crucially, do not mix this compound waste with other waste streams, especially oxidizing acids or other incompatible chemicals. [15][16] Incompatible wastes can react violently.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Corrosive," "Flammable").[13][17]
-
Accumulation in a Satellite Area: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][17] This area must be under the control of the generator and inspected weekly.[10]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. They will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal site.[14][17]
Part 5: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and contact your institution's emergency response or EHS office.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Do not attempt to clean a spill without appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material like dry sand. DO NOT use combustible materials like paper towels or sawdust. [1]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined in Part 4.
By adhering to these technically sound and safety-conscious procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical resources. Always remember that your institution's EHS office is your primary resource for guidance on specific waste disposal policies and regulatory compliance.
References
-
Organic Compound Turns Toxic Waste into Harmless Byproducts . NASA Spinoff. Available at: [Link]
-
Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels . Office of Scientific and Technical Information. Available at: [Link]
- Methods and systems for neutralization of hydrazine. Google Patents.
-
Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills . Defense Technical Information Center. Available at: [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . US Environmental Protection Agency (EPA). Available at: [Link]
-
EPA Hazardous Waste Management . Axonator. Available at: [Link]
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What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). Available at: [Link]
-
Hydrazine, hexyl- . PubChem, National Institutes of Health. Available at: [Link]
-
Global Safe Handling of Hexamethyldisilazane . Silicones Environmental, Health and Safety Center (SEHSC). Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Hazardous Waste Disposal Procedures . Michigan Technological University. Available at: [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]
-
Safety and Handling of Hydrazine . Defense Technical Information Center. Available at: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. Available at: [Link]
-
Hazardous Waste Disposal . University of Calgary. Available at: [Link]
-
Hazardous Substance Fact Sheet: Hydrazine . New Jersey Department of Health. Available at: [Link]
-
Hydrazine . PubChem, National Institutes of Health. Available at: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arxada.com [arxada.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mtu.edu [mtu.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 9. globalsilicones.org [globalsilicones.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
